Vadadustat
Description
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRXMPYUTJLTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179936 | |
| Record name | Vadadustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000025-07-9 | |
| Record name | N-[[5-(3-Chlorophenyl)-3-hydroxy-2-pyridinyl]carbonyl]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000025-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vadadustat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000025079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vadadustat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vadadustat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501179936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-(3-chlorophenyl)-3-hydroxypicolinoyl)glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VADADUSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60W9520VV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Vadadustat on HIF-1α Stabilization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat (also known as AKB-6548) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3] It is designed to mimic the body's natural physiological response to high altitude, where lower oxygen availability leads to the stabilization of HIFs. This stabilization orchestrates a coordinated erythropoietic response, primarily through the increased production of endogenous erythropoietin (EPO) and improved iron metabolism.[3][4] This technical guide provides a detailed examination of the molecular mechanism of this compound, focusing on its action on the HIF-1α signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The HIF-1α Signaling Pathway and its Regulation by Prolyl Hydroxylase Domain (PHD) Enzymes
Under normal oxygen conditions (normoxia), HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, is continuously synthesized and rapidly degraded. This degradation is mediated by a family of prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3), which are 2-oxoglutarate and iron-dependent dioxygenases.[5][6] These enzymes hydroxylate specific proline residues on HIF-1α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[7] This complex then polyubiquitinates HIF-1α, targeting it for proteasomal degradation.[8]
In hypoxic conditions, the lack of molecular oxygen, a critical substrate for PHD enzymes, leads to their inactivation.[1] This prevents the hydroxylation of HIF-1α, allowing it to escape degradation and accumulate in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[6] This transcriptional activation leads to the expression of numerous genes involved in adaptation to hypoxia, including erythropoiesis (e.g., EPO), iron metabolism, and angiogenesis (e.g., VEGF).[1]
Mechanism of Action of this compound
This compound functions as a potent, reversible inhibitor of all three PHD isoforms.[5][9] By binding to the active site of the PHD enzymes, this compound acts as a competitive inhibitor with respect to the co-substrate 2-oxoglutarate.[5][6] The co-crystal structure of this compound with PHD2 reveals that it chelates the catalytic iron atom at the enzyme's active site, effectively blocking its hydroxylase activity even in the presence of normal oxygen levels.[5]
This inhibition of PHD enzymes prevents the hydroxylation and subsequent degradation of HIF-1α. As a result, HIF-1α stabilizes, accumulates, and activates the transcription of its target genes, thereby mimicking a physiological hypoxic response.[1] A key outcome of this action is the dose-dependent increase in the production of endogenous EPO, which stimulates erythropoiesis.[3] Furthermore, this compound-induced HIF-1α stabilization leads to favorable changes in iron metabolism, including a decrease in hepcidin and ferritin levels and an increase in total iron-binding capacity (TIBC), which enhances iron availability for red blood cell production.[3]
Signaling Pathway of this compound-Mediated HIF-1α Stabilization
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization.
Quantitative Data
The following tables summarize the key quantitative data regarding the interaction of this compound with its molecular targets and its downstream effects.
Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms
| Parameter | PHD1 | PHD2 | PHD3 | Reference |
| IC50 (nM) | 15.36 (95% CI: 11.96, 19.73) | 11.83 (95% CI: 8.20, 17.07) | 7.63 (95% CI: 7.21, 8.07) | [10] |
| pIC50 | 7.81 (95% CI: 7.71, 7.92) | 7.93 (95% CI: 7.77, 8.09) | 8.12 (95% CI: 8.09, 8.14) | [10] |
| Ki (nM) | 0.19 (95% CI: 0.15, 0.24) | 0.26 (95% CI: 0.18, 0.38) | 0.56 (95% CI: 0.54, 0.59) | [5] |
| pKi | 9.72 (95% CI: 9.61, 9.82) | 9.58 (95% CI: 9.42, 9.74) | 9.25 (95% CI: 9.23, 9.27) | [4][5] |
Data derived from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]
Table 2: Effect of this compound on HIF-1α Stabilization and EPO Secretion in Hep3B Cells
| This compound Concentration | HIF-1α Stabilization (pg/µg total protein) | EPO Secretion (mIU/mL) | Reference |
| Vehicle Control | Baseline | Baseline | [5][9] |
| Dose-dependent increase | This compound treatment leads to a time- and concentration-dependent stabilization of HIF-1α. | This compound treatment results in the synthesis and secretion of EPO. | [5][9] |
Note: In preclinical studies using Hep3B (human hepatocellular carcinoma) cells, this compound treatment did not result in detectable levels of vascular endothelial growth factor (VEGF).[5][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PHD Enzyme Inhibition Assay (TR-FRET)
This assay quantifies the ability of this compound to inhibit the hydroxylation of a HIF-1α peptide by recombinant human PHD enzymes.
Workflow Diagram:
Caption: Workflow for PHD Enzyme Inhibition TR-FRET Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare solutions of recombinant human PHD1, PHD2, or PHD3, a biotinylated HIF-1α peptide substrate, and the VHL-ElonginB-ElonginC (VBC) complex.
-
Enzyme Reaction: In a 384-well plate, add the PHD enzyme, the HIF-1α peptide substrate, and the this compound dilution (or vehicle control).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic hydroxylation of the HIF-1α peptide.
-
Detection: Stop the reaction and add the VBC complex along with TR-FRET detection reagents (e.g., europium-labeled anti-VBC antibody and streptavidin-allophycocyanin).
-
Signal Measurement: Incubate for a further period (e.g., 60 minutes) to allow for the binding of the VBC complex to the hydroxylated HIF-1α peptide. Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of hydroxylated peptide.
-
Data Analysis: Plot the TR-FRET signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. Ki values can be calculated using the Cheng-Prusoff equation.[4][5]
HIF-1α Stabilization by Western Blot
This protocol details the detection of HIF-1α protein accumulation in cultured cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for HIF-1α Western Blot Analysis.
Methodology:
-
Cell Culture and Treatment: Culture human hepatocellular carcinoma (Hep3B) cells in appropriate media.[5][11] Treat the cells with increasing concentrations of this compound or vehicle control for various time points (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent ex vivo degradation of HIF-1α, it is crucial to work quickly on ice. Some protocols recommend the inclusion of a metal chelator like cobalt chloride in the lysis buffer to inhibit any residual PHD activity.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.[13]
Quantification of EPO and VEGF Gene Expression by qPCR
This protocol is for measuring the change in mRNA levels of HIF-1α target genes, EPO and VEGF, in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture Hep3B cells and treat with this compound as described in section 4.2.
-
RNA Extraction: At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human EPO, VEGF, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.[14][15]
-
Primer Sequences: (Example - must be validated)
-
hEPO-F: 5'-GGC TCC TGA GAC CAT CAC TGT-3'
-
hEPO-R: 5'-TCT GCT TCC TCC TCC TCT TCC-3'
-
hVEGF-F: 5'-AGG GCA GAA TCA TCA CGA AGT-3'
-
hVEGF-R: 5'-AGG GTC TCG ATT GGA TGG CA-3'
-
hGAPDH-F: 5'-GAA GGT GAA GGT CGG AGT C-3'
-
hGAPDH-R: 5'-GAA GAT GGT GAT GGG ATT TC-3'
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change in mRNA levels in this compound-treated cells compared to vehicle-treated controls.
Conclusion
This compound is a potent inhibitor of PHD enzymes, which acts by stabilizing HIF-1α and HIF-2α.[5][9] This mechanism of action effectively mimics the physiological response to hypoxia, leading to a coordinated increase in endogenous EPO production and improved iron mobilization.[3] The preclinical data demonstrate that this compound is a highly specific and effective agent for stimulating erythropoiesis, with a well-defined molecular mechanism. This in-depth understanding, supported by robust quantitative data and established experimental protocols, provides a strong foundation for its clinical development and application in the treatment of anemia in patients with chronic kidney disease.
References
- 1. haaselab.org [haaselab.org]
- 2. This compound, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ir.akebia.com [ir.akebia.com]
- 11. researchgate.net [researchgate.net]
- 12. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Vadadustat on Iron Metabolism: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-prolyl hydroxylases, this compound stabilizes hypoxia-inducible factors (HIFs), primarily HIF-1α and HIF-2α. This stabilization mimics the body's natural response to hypoxia, leading to a coordinated erythropoietic response that includes not only the production of endogenous erythropoietin (EPO) but also the modulation of key proteins involved in iron metabolism. This technical guide provides an in-depth overview of the preclinical studies investigating the effects of this compound on iron metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: HIF Stabilization and Iron Homeostasis
Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent proteasomal degradation. This compound inhibits PHDs, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.
This mechanism has a dual effect on anemia correction:
-
Increased Erythropoietin Production: HIF-2α is a key regulator of the EPO gene, and its stabilization leads to increased endogenous EPO synthesis, stimulating erythropoiesis.[1][2]
-
Improved Iron Availability: HIFs regulate the expression of several genes crucial for iron absorption, transport, and mobilization. This includes increasing the expression of duodenal iron transporters, such as divalent metal transporter 1 (DMT1) and ferroportin, and decreasing the expression of hepcidin, the master regulator of iron homeostasis.[3][4] The reduction in hepcidin allows for increased iron release from enterocytes and macrophages into the circulation.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies on this compound, focusing on its effects on red blood cell indices and markers of iron metabolism.
Table 1: Effect of this compound on Red Blood Cell Indices in Healthy Sprague-Dawley Rats (14-Day Daily Oral Administration) [1]
| Parameter | Vehicle Control (Mean ± SD) | This compound (30 mg/kg/day) (Mean ± SD) | This compound (90 mg/kg/day) (Mean ± SD) |
| Hemoglobin (g/dL) | 14.5 ± 0.5 | 15.8 ± 0.6 | 16.5 ± 0.7 |
| Hematocrit (%) | 42.1 ± 1.5 | 46.2 ± 1.8 | 48.3 ± 2.1 |
| Reticulocytes (x10⁹/L) | 85 ± 15 | 120 ± 20 | 145 ± 25 |
| Mean Corpuscular Volume (fL) | 52.5 ± 1.2 | 54.1 ± 1.5 | 55.3 ± 1.6 |
| Mean Corpuscular Hemoglobin (pg) | 17.8 ± 0.4 | 18.5 ± 0.5 | 18.9 ± 0.6*** |
| Red Cell Distribution Width (%) | 12.5 ± 0.8 | 13.2 ± 0.9 | 13.8 ± 1.0*** |
*P < 0.05, ***P < 0.001 vs. vehicle control.[1] Data extracted and compiled from published graphical representations.[1]
Table 2: Qualitative Effects of this compound on Iron Metabolism in a Mouse Model of Chronic Kidney Disease [3]
| Parameter | Observation in this compound-treated CKD Mice vs. Vehicle-treated CKD Mice |
| Hemoglobin | Normalized concentrations |
| Serum Hepcidin | Lower levels |
| Duodenal Iron Transporters | Increased expression |
| Tissue Iron Concentrations (Liver and Spleen) | Decreased |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound's effects on iron metabolism.
Animal Models
-
Healthy Rodent Models: Male Sprague-Dawley rats are commonly used to assess the pharmacodynamic effects of this compound on erythropoiesis and iron metabolism in a non-disease state.[1]
-
5/6 Nephrectomy (CKD) Rat Model: This surgical ablation model is a widely accepted method for inducing chronic kidney disease and the associated anemia.
-
Procedure: The surgery is typically performed in two stages. In the first stage, two of the three branches of the left renal artery are ligated, inducing infarction of approximately two-thirds of the left kidney. One week later, a right nephrectomy is performed, leaving one-third of the left kidney to sustain renal function. This progressive loss of renal mass mimics human CKD.
-
-
Adenine-Induced CKD Mouse Model: An alternative, non-surgical method for inducing CKD.
-
Procedure: Mice are fed a diet containing 0.2% adenine for several weeks. The adenine metabolites precipitate in the renal tubules, causing chronic tubulointerstitial nephritis, fibrosis, and anemia.[3]
-
Drug Administration
-
Formulation: this compound is typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Route and Frequency: Administration is performed via oral gavage once daily.[1] The volume administered is adjusted based on the animal's body weight.
Measurement of Iron Metabolism Markers
-
Serum Hepcidin: Measured using a competitive enzyme-linked immunosorbent assay (ELISA) kit specific for rodent hepcidin. The assay involves the competition between biotinylated hepcidin and hepcidin in the sample for binding to a specific antibody.
-
Serum Iron and Total Iron-Binding Capacity (TIBC): Determined using colorimetric assays.
-
Serum Iron: Iron is released from transferrin at an acidic pH and reduced from Fe³⁺ to Fe²⁺. The Fe²⁺ then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is measured spectrophotometrically.
-
TIBC: An excess of iron is added to the serum to saturate all iron-binding sites on transferrin. The unbound iron is removed, and the total iron bound to transferrin is then measured as described for serum iron.
-
-
Transferrin Saturation (TSAT): Calculated as: (Serum Iron / TIBC) x 100%.
-
Serum Ferritin: Quantified using a sandwich ELISA. An antibody specific for ferritin is coated on a microplate. The sample is added, and any ferritin present binds to the antibody. A second, enzyme-linked anti-ferritin antibody is then added, and the resulting color change after substrate addition is proportional to the amount of ferritin in the sample.
-
Tissue Iron: Non-heme iron concentrations in the liver and spleen are determined using a colorimetric assay. The tissue is homogenized, and proteins are precipitated with acid. The iron in the supernatant is then reduced and reacts with a chromogen for spectrophotometric quantification.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Experimental Workflows
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a preclinical CKD model.
Conclusion
Preclinical studies have consistently demonstrated that this compound effectively addresses anemia in rodent models of chronic kidney disease through a dual mechanism of action: stimulating endogenous erythropoietin production and improving iron availability. By stabilizing HIFs, this compound upregulates genes involved in iron absorption and transport while concurrently downregulating hepcidin, the key negative regulator of iron homeostasis. This leads to increased mobilization of iron stores and enhanced iron utilization for erythropoiesis, as evidenced by changes in serum iron, ferritin, and transferrin saturation. The data and protocols presented in this guide provide a comprehensive overview of the preclinical evidence supporting the role of this compound in modulating iron metabolism, offering valuable insights for researchers and drug development professionals in the field of nephrology and hematology.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amelioration of chronic kidney disease-associated anemia by this compound in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Phase 3 programme of this compound for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]
Vadadustat's In Vitro Effect on Hepcidin Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes, which is under investigation for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHDs, this compound stabilizes HIF-α subunits, leading to the transcription of HIF-responsive genes, including erythropoietin (EPO). A crucial aspect of its mechanism of action is its impact on iron metabolism, primarily through the regulation of hepcidin, the master regulator of systemic iron availability. While clinical and in vivo studies have consistently demonstrated that this compound administration leads to a reduction in circulating hepcidin levels, detailed in vitro studies specifically elucidating the direct effects of this compound on hepcidin regulation in hepatocytes are not extensively available in publicly accessible literature.
This technical guide synthesizes the current understanding of the pathways involved and provides representative methodologies for investigating the in vitro effects of this compound on hepcidin regulation.
Core Mechanism of Action: HIF-PHD Inhibition
Under normoxic conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for proteasomal degradation. This compound inhibits this process, leading to the stabilization and nuclear translocation of HIF-α. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.
Signaling Pathway of this compound Action
Hepcidin Regulation and the Role of HIF
Hepcidin, encoded by the HAMP gene, is primarily produced in hepatocytes and its expression is regulated by several stimuli, including iron levels, inflammation, and erythropoietic demand. The bone morphogenetic protein (BMP)/son of mothers against decapentaplegic homologs (SMAD) signaling pathway is a key positive regulator of hepcidin expression in response to iron.
The effect of HIF stabilization on hepcidin is thought to be primarily indirect. Increased erythropoiesis, stimulated by HIF-induced EPO, leads to the production of erythroferrone (ERFE) by erythroblasts. ERFE, in turn, is believed to suppress hepcidin expression in the liver, thereby increasing iron availability for the production of new red blood cells. However, some in vivo evidence in mice suggests that this compound's effect on hepcidin may be independent of ERFE, hinting at a more direct, yet to be fully elucidated, in vitro mechanism.
Hepcidin Regulatory Pathways
Quantitative Data from In Vitro Studies
While direct quantitative data from in vitro studies on this compound's effect on hepcidin is limited in the literature, a preclinical characterization study has provided IC50 values for this compound's inhibition of the three human PHD isozymes. This data is foundational to its mechanism of action.
| Target Enzyme | This compound IC50 (nM) |
| PHD1 | 15.36 |
| PHD2 | 11.83 |
| PHD3 | 7.63 |
Data derived from a preclinical characterization study. The inhibition was measured by a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.
Experimental Protocols for In Vitro Analysis
The following are representative, detailed methodologies for key experiments that would be conducted to assess the in vitro effects of this compound on hepcidin regulation.
Cell Culture
-
Cell Line: Human hepatoma cell lines such as HepG2 or Huh7 are commonly used for in vitro studies of hepcidin regulation.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).
-
After reaching 70-80% confluency, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated with this compound for a specified period (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR) for HAMP Gene Expression
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR: The relative expression of the HAMP gene is quantified by qPCR using a SYBR Green-based assay on a real-time PCR system. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
Forward Primer (HAMP): 5'-CTGAGCAGCACCACCTATCT-3'
-
Reverse Primer (HAMP): 5'-TGGCTCTAGGCTATGTTTTGCA-3'
-
-
Data Analysis: The relative fold change in HAMP expression is calculated using the 2-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for Hepcidin Protein Secretion
-
After the incubation period with this compound, the cell culture supernatant is collected.
-
The concentration of secreted hepcidin in the supernatant is measured using a commercially available human hepcidin ELISA kit, following the manufacturer's protocol.
-
The results are typically normalized to the total protein concentration of the cell lysate from the corresponding well.
Western Blotting for Signaling Pathway Components
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., HIF-1α, p-SMAD1/5/8, total SMAD1, β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Conclusion
This compound, as a potent inhibitor of PHD enzymes, plays a significant role in the stabilization of HIF-α and the subsequent stimulation of erythropoiesis. Its clinical efficacy in treating anemia is also linked to its ability to modulate iron metabolism, in part by reducing hepcidin levels. While the indirect, ERFE-mediated pathway of hepcidin suppression is a prominent hypothesis, the potential for a direct in vitro effect on hepatocytes warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore the nuanced molecular mechanisms by which this compound regulates hepcidin expression in a controlled in vitro setting. Future studies in this area will be critical to fully elucidate the complete pharmacological profile of this compound and other HIF-PH inhibitors.
Molecular Pharmacology of Vadadustat: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadadustat is a potent, orally bioavailable small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, this compound mimics the physiological effects of hypoxia, leading to the stabilization and accumulation of HIF-α subunits. This, in turn, activates the transcription of HIF-responsive genes, most notably the gene encoding erythropoietin (EPO). This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, binding kinetics, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development in this area.
Introduction
Anemia, particularly in the context of chronic kidney disease (CKD), is a significant clinical challenge. The primary cause of anemia in CKD is the insufficient production of erythropoietin (EPO) by the kidneys.[1][2] Traditional treatments often involve the administration of exogenous erythropoiesis-stimulating agents (ESAs).[1] this compound represents a novel therapeutic approach by targeting the underlying physiological pathway of erythropoiesis.[3][4][5]
This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[3][4] HIFs are transcription factors that play a crucial role in the cellular response to low oxygen levels.[3] Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[3][6] In hypoxic conditions, PHD activity is reduced, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β.[3] This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including the EPO gene, to stimulate their transcription.[6] this compound inhibits PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels, leading to increased endogenous EPO production and subsequent erythropoiesis.[3][5]
Mechanism of Action
This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor of PHD enzymes.[7] It occupies the active site of PHD1, PHD2, and PHD3, preventing the hydroxylation of proline residues on HIF-α subunits.[7] This inhibition leads to the stabilization of both HIF-1α and HIF-2α.[6][7] The stabilized HIF-α translocates to the nucleus, where it forms a complex with HIF-β and the transcriptional coactivator p300/CBP. This complex then binds to HREs on target genes, initiating their transcription.
The primary therapeutic effect of this compound is mediated through the upregulation of the EPO gene, leading to increased serum EPO levels and stimulation of red blood cell production in the bone marrow.[3] Beyond erythropoiesis, HIF stabilization by this compound also influences iron metabolism by increasing the expression of genes involved in iron absorption and mobilization.[3]
Caption: Signaling pathway of this compound's action as a HIF-PH inhibitor.
Quantitative Data
This compound exhibits potent inhibitory activity against all three PHD isoforms. The following tables summarize the key quantitative data for this compound's molecular pharmacology.
Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms
| Parameter | PHD1 | PHD2 | PHD3 | Reference |
| IC50 (nM) | 15.36 | 11.83 | 7.63 | [8] |
| pKi | 9.72 | 9.58 | 9.25 | [9] |
Data from Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Hep3B | HIF-1α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |
| Hep3B | HIF-2α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |
| HUVEC | HIF-1α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |
| HUVEC | HIF-2α Stabilization | EC50 | ~1-10 µM (estimated from graph) | [8] |
| Hep3B | EPO Secretion | EC50 | Not explicitly stated | [7] |
EC50 values for HIF stabilization were estimated from graphical data presented in preclinical studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of this compound.
HIF-PHD Enzymatic Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against PHD enzymes.
Caption: Workflow for the TR-FRET based HIF-PHD enzymatic assay.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3
-
Biotinylated HIF-1α peptide substrate
-
2-Oxoglutarate
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-hydroxypyridyl antibody and Streptavidin-Allophycocyanin)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the PHD enzyme and the this compound dilutions. Incubate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a mixture of the biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO4, and ascorbic acid.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the TR-FRET detection reagents and incubate in the dark at room temperature (e.g., for 60 minutes).
-
Measure the TR-FRET signal using a compatible plate reader. The ratio of the acceptor (665 nm) to donor (615 nm) emission is calculated.
-
Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
HIF-α Stabilization Assay (Western Blot)
This protocol details the detection of HIF-1α and HIF-2α stabilization in cultured cells treated with this compound using Western blot analysis.
References
- 1. epigentek.com [epigentek.com]
- 2. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 3. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 4. Western Blot Procedure HIF1-alpha [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.akebia.com [ir.akebia.com]
- 9. Affinity purification of erythropoietin from cell culture supernatant combined with MALDI-TOF-MS analysis of erythropoietin N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Pharmacodynamics of Vadadustat in Rodent Models of Renal Anemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anemia is a prevalent and debilitating complication of chronic kidney disease (CKD), primarily arising from diminished production of erythropoietin (EPO) by the failing kidneys and disordered iron homeostasis. Vadadustat (AKB-6548) is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl-4-hydroxylase (HIF-PH) enzymes. By inhibiting these enzymes, this compound is designed to mimic the body's natural physiological response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of HIF-responsive genes, including the gene for EPO.[1] This guide provides a detailed overview of the in vivo pharmacodynamics of this compound, focusing on its effects in established rodent models of renal anemia, the experimental protocols used, and the underlying signaling pathways.
Mechanism of Action: HIF-PH Inhibition
This compound competitively inhibits all three human HIF prolyl-4-hydroxylase isozymes (PHD1, PHD2, and PHD3) with low nanomolar potency.[1] Under normoxic conditions, PHD enzymes hydroxylate proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By inhibiting PHD enzymes, this compound allows HIF-α (primarily HIF-1α and HIF-2α) to stabilize, accumulate, and translocate to the nucleus. In the nucleus, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This coordinated transcriptional response is central to this compound's therapeutic effect, stimulating endogenous EPO production and modulating iron metabolism pathways to promote erythropoiesis.[1][2]
Rodent Models of Renal Anemia
Preclinical evaluation of this compound has utilized well-established rodent models that mimic the pathophysiology of human CKD-associated anemia.
5/6 Nephrectomy (Surgical Ablation)
The 5/6 nephrectomy model is a standard surgical method for inducing progressive CKD.[3] It involves a two-stage surgical procedure in rats or mice. First, approximately two-thirds of one kidney is removed (often by surgical resection of the poles or ligation of arterial branches). After a recovery period (typically one week), a contralateral nephrectomy (complete removal of the other kidney) is performed.[3] This substantial reduction in renal mass leads to hyperfiltration in the remnant nephrons, eventually causing glomerulosclerosis, tubulointerstitial fibrosis, impaired renal function, and a subsequent decline in EPO production, resulting in anemia.[1][3]
Adenine-Induced Nephropathy (Chemical Induction)
Oral administration of adenine induces a state of chronic kidney disease with severe anemia.[4] Adenine is metabolized to 2,8-dihydroxyadenine, which is poorly soluble and precipitates within the renal tubules, causing obstruction, tubulointerstitial inflammation, and fibrosis.[5] This model effectively replicates key features of human CKD, including elevated serum creatinine and blood urea nitrogen (BUN), and a significant reduction in hemoglobin and hematocrit.[4][6] A common protocol in C57BL/6 mice involves daily oral gavage of 50 mg/kg adenine for 28 days.[4][7]
In Vivo Pharmacodynamic Effects of this compound
Studies in both 5/6 nephrectomy and adenine-induced CKD rodent models demonstrate that this compound effectively ameliorates renal anemia through multiple coordinated actions.
Effects on Erythropoiesis and Hematological Parameters
Oral administration of this compound leads to a potent and dose-dependent increase in circulating EPO levels.[1] This is followed by a robust erythropoietic response. In the rat 5/6 nephrectomy model, daily oral dosing for 14 days significantly increases red blood cell (RBC) indices.[1] Similarly, in mouse models of CKD, this compound treatment normalizes hemoglobin concentrations.[8]
| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |
| Circulating Erythropoietin (EPO) | Healthy Rats | Potent, dose-related increase | [1] |
| Red Blood Cell (RBC) Indices | 5/6 Nephrectomy Rats | Increased after 14 days of daily oral dosing | [1] |
| Hemoglobin (Hb) | Adenine-Induced CKD Mice | Normalized concentrations | [8] |
| Hematocrit (Hct) | 5/6 Nephrectomy Rats | Increased | [2] |
Effects on Iron Metabolism
Effective erythropoiesis requires not only EPO stimulation but also adequate iron availability. This compound addresses the disordered iron metabolism characteristic of CKD. In an adenine-induced CKD mouse model, this compound treatment leads to lower serum hepcidin levels.[8] Hepcidin is the key negative regulator of iron bioavailability; its suppression allows for increased iron mobilization. This is further evidenced by the increased expression of duodenal iron transporters, which facilitates greater dietary iron absorption.[8]
| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |
| Serum Hepcidin | Adenine-Induced CKD Mice | Lowered | [8] |
| Duodenal Iron Transporters | Adenine-Induced CKD Mice | Increased expression | [8] |
| Tissue Iron Concentrations | Adenine-Induced CKD Mice | Decreased (consistent with mobilization) | [8] |
Effects on Renal Function and Fibrosis
Beyond its erythropoietic effects, this compound has demonstrated potential renoprotective properties in rodent models. In a mouse model of CKD, treatment was associated with lowered serum urea nitrogen and creatinine concentrations.[2][8] Furthermore, this compound treatment decreased the expression of kidney fibrosis markers, suggesting an ameliorating effect on the progression of renal injury.[8][9]
| Parameter | Rodent Model | Effect of this compound Treatment | Reference(s) |
| Serum Urea Nitrogen (BUN) | Adenine-Induced CKD Mice | Lowered | [2][8] |
| Serum Creatinine | Adenine-Induced CKD Mice | Lowered | [2][8] |
| Kidney Fibrosis Markers | Adenine-Induced CKD Mice | Decreased expression | [8][9] |
Other Pharmacodynamic Effects
This compound has also been shown to influence other pathways. In mice with CKD, this compound markedly decreased both total and intact fibroblast growth factor 23 (FGF23), a hormone implicated in mineral bone disorders and adverse cardiovascular outcomes in CKD.[8][9] This effect may be partly due to the observed improvement in kidney function.[8]
Experimental Protocols
Adenine-Induced Renal Anemia in Mice
-
Animals: 5- to 6-week-old male C57BL/6 mice are typically used.[4][7]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (24 ± 2°C, 12-hour light-dark cycle) with ad libitum access to standard chow and water.[7]
-
Induction: Renal anemia is induced by daily oral gavage of adenine. Adenine is suspended in a vehicle, commonly 0.5% carboxymethyl cellulose (CMC). A dose of 50 mg/kg body weight administered daily for 28 days has been shown to induce stable CKD and significant anemia.[4][6] The control group receives the vehicle alone.
-
Treatment: Following the induction period, animals are treated with this compound (suspended in an appropriate vehicle) or vehicle control via oral gavage at specified doses and frequencies.
-
Monitoring and Endpoints: Blood samples are collected periodically (e.g., from the tail vein) to monitor hematological parameters (Hemoglobin, Hematocrit) and markers of renal function (BUN, creatinine).[4] At the end of the study, animals are euthanized, and terminal blood and tissue samples (kidneys, liver, duodenum) are collected for analysis of plasma EPO, serum hepcidin, gene expression, and histology.[7][8]
5/6 Nephrectomy Model in Rats
-
Animals: Young male Wistar or Sprague-Dawley rats (e.g., 150-200g) are commonly used.[10][11]
-
Anesthesia: Animals are anesthetized using an appropriate regimen (e.g., ketamine/xylazine intraperitoneal injection).[10]
-
Surgical Procedure:
-
Stage 1: A flank or midline incision is made to expose one kidney (e.g., the left kidney). Approximately two-thirds of the kidney mass is ablated. This can be achieved by surgical excision of the upper and lower poles or by ligation of the segmental renal arteries supplying these regions.[3][12] The incision is then closed in layers.
-
Stage 2: After a one-week recovery period, a second surgery is performed to remove the contralateral (right) kidney entirely (nephrectomy).[3] Sham-operated animals undergo the surgical procedures but without any removal of kidney tissue.
-
-
Post-Operative Care: Animals receive appropriate analgesic and post-operative care to ensure recovery.
-
Treatment and Analysis: Following a period to allow for the development of CKD and anemia (typically 3-4 weeks post-surgery), treatment with this compound commences.[3][11] Monitoring and endpoint analysis are similar to the adenine model, focusing on hematological, biochemical, and histological outcomes.[1]
Conclusion
In vivo studies in established rodent models of renal anemia, including 5/6 nephrectomy and adenine-induced nephropathy, provide compelling evidence for the pharmacodynamic efficacy of this compound. By inhibiting HIF-prolyl hydroxylase, this compound orchestrates a coordinated physiological response that not only stimulates endogenous erythropoietin production but also improves iron mobilization by downregulating hepcidin. This dual action effectively addresses the primary drivers of renal anemia, leading to increased hemoglobin and hematocrit. Furthermore, preclinical data suggest that this compound may confer additional benefits by improving markers of renal function and reducing fibrosis. These findings in rodent models have established the foundational rationale for the clinical development of this compound as an oral therapy for anemia in patients with chronic kidney disease.
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of chronic kidney disease-associated anemia by this compound in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijvets.com [ijvets.com]
- 11. ashpublications.org [ashpublications.org]
- 12. scielo.br [scielo.br]
Vadadustat's Expanding Role: A Technical Exploration of its Effects on Non-Erythroid Cell Lines
For Immediate Release
A deep dive into the cellular mechanisms of Vadadustat beyond erythropoiesis, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its effects on various non-erythroid cell lines. Synthesizing preclinical and clinical data, this document elucidates the signaling pathways, presents quantitative data on cellular responses, and provides detailed experimental methodologies.
This compound, a prolyl hydroxylase domain (PHD) inhibitor, is primarily known for its role in stimulating erythropoiesis through the stabilization of hypoxia-inducible factors (HIFs). However, the systemic nature of HIF stabilization suggests a broader range of biological effects extending to non-erythroid cells. This guide explores these pleiotropic effects, with a focus on cancer cells, endothelial cells, and immune cells, providing a critical resource for understanding this compound's potential in diverse therapeutic areas.
Core Mechanism of Action: HIF Stabilization
Under normoxic conditions, HIF-α subunits are hydroxylated by PHDs, leading to their ubiquitination and subsequent proteasomal degradation. This compound inhibits this process, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. The primary isoforms stabilized are HIF-1α and HIF-2α, which regulate a wide array of cellular processes beyond red blood cell production.[1][2]
Caption: this compound inhibits PHD, leading to HIF-α stabilization and target gene transcription.
Effects on Cancer Cell Lines
The role of HIF stabilization in cancer is complex, with studies suggesting both pro- and anti-tumoral effects. Research on this compound and other PHD inhibitors provides insights into this dichotomy.
Proliferation and Apoptosis
Direct quantitative data on this compound's effect on the proliferation and apoptosis of a wide range of cancer cell lines is limited in publicly available literature. However, preclinical studies on other PHD inhibitors, such as Roxadustat, have shown potential anti-cancer properties in certain cancer cell lines, including HepG2 and MCF-7, by antagonizing apoptosis and oxidative stress.
Carcinogenicity studies in rodents have indicated a low carcinogenic potential for this compound.[3] Clinical trial data has also shown no significant increase in the risk of neoplasia in patients treated with this compound compared to the control group.[3]
Angiogenesis
A key concern with HIF stabilization is the potential for increased angiogenesis through the upregulation of Vascular Endothelial Growth Factor (VEGF). However, preclinical studies have shown that in the human hepatocellular carcinoma cell line (Hep3B), this compound-induced stabilization of HIF-1α and HIF-2α did not lead to detectable levels of VEGF secretion.[1] Furthermore, a phase 2a clinical trial of this compound in patients with chronic kidney disease (CKD) showed no significant changes in systemic VEGF levels.[4][5][6]
Impact on Endothelial Cells
Endothelial cells are critical for angiogenesis, and their function is tightly regulated by HIF-dependent pathways.
In Vitro Angiogenesis (Tube Formation Assay)
Experimental Protocol: Endothelial Cell Tube Formation Assay
This assay is a standard in vitro method to assess angiogenesis.
-
Preparation of Matrix Gel: A basement membrane matrix solution is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the solidified matrix in the presence of the test compound (this compound) at various concentrations.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Visualization and Quantification: The formation of capillary-like structures (tubes) is observed under a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using imaging software.
Modulation of Immune Cell Function
This compound has been shown to modulate the function of various immune cells, suggesting its potential in inflammatory and autoimmune diseases.
Mesenchymal Stromal Cells (MSCs) and Peripheral Blood Mononuclear Cells (PBMCs)
A study on human bone marrow-derived MSCs demonstrated that preconditioning with 40 μM this compound for 24 hours led to significant changes in their immunomodulatory properties.
Table 1: Effect of this compound (40 μM) on Cytokine Secretion by Mesenchymal Stromal Cells
| Cytokine/Chemokine | Change in Secretion | Fold Change |
| IL-6 | ↓ | -1.94 |
| HGF | ↓ | -1.89 |
| CCL7 (MCP-3) | ↓ | -1.72 |
| CXCL8 (IL-8) | ↓ | -1.62 |
Data adapted from a study on human bone marrow-derived MSCs.
Furthermore, this compound potentiated the inhibitory effect of MSCs on the proliferation of alloactivated human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol: Mixed Lymphocyte Reaction (MLR) Assay
This assay assesses the proliferative response of lymphocytes to allogeneic stimulation.
-
Cell Preparation: Responder PBMCs are isolated from one donor, and stimulator PBMCs from another donor are irradiated to prevent their proliferation.
-
Co-culture: Responder and stimulator PBMCs are co-cultured in a 96-well plate. The test compound (this compound) is added at various concentrations.
-
Proliferation Measurement: After a 5-day incubation, the proliferation of the responder cells is measured by adding 3H-thymidine and measuring its incorporation into the DNA of proliferating cells using a scintillation counter.
Caption: Workflow for assessing lymphocyte proliferation using the MLR assay.
Macrophage Polarization
HIF-1α is known to play a role in macrophage polarization, a process where macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. While the direct effect of this compound on macrophage polarization has not been extensively quantified in published studies, its ability to stabilize HIF-1α suggests a potential to influence this process.
Experimental Protocol: In Vitro Macrophage Polarization
-
Monocyte Isolation: Human peripheral blood monocytes are isolated from buffy coats.
-
Differentiation: Monocytes are differentiated into macrophages (M0) by culturing them in the presence of M-CSF or GM-CSF for 6-7 days.
-
Polarization: M0 macrophages are then polarized into M1 or M2 phenotypes by treating them with specific cytokines (e.g., IFN-γ and LPS for M1; IL-4 for M2a) in the presence or absence of this compound for 24-48 hours.
-
Analysis: The expression of M1 and M2 markers (e.g., CD80, CD86 for M1; CD163, CD206 for M2) is analyzed by flow cytometry or qPCR. Cytokine production (e.g., TNF-α, IL-12 for M1; IL-10 for M2) in the culture supernatant is measured by ELISA.
Experimental Methodologies: A Closer Look
Western Blotting for HIF-1α Stabilization
A crucial technique to confirm the mechanism of action of this compound is to detect the stabilization of HIF-1α in cell lysates.
Protocol: Western Blot Analysis of HIF-1α
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and then treated with this compound at desired concentrations for a specified time. A positive control (e.g., cells treated with cobalt chloride or cultured under hypoxic conditions) and a negative control (untreated cells) should be included.
-
Lysate Preparation: Cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. Nuclear extracts are often recommended for HIF-1α detection as the stabilized protein translocates to the nucleus.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HIF-1α. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A stepwise workflow for detecting HIF-1α protein levels by Western blot.
Conclusion
This compound's influence extends beyond its established role in erythropoiesis, demonstrating measurable effects on a variety of non-erythroid cell lines. Its ability to modulate immune cell function, coupled with a low carcinogenic potential and a lack of significant VEGF induction in certain cancer cells, points towards a complex and nuanced pharmacological profile. Further in-depth research into the quantitative effects of this compound on a broader range of non-erythroid cells is warranted to fully elucidate its therapeutic potential in oncology, immunology, and other fields. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the expanding horizons of HIF-PHD inhibitors.
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Vadadustat's potential off-target effects in preclinical models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease. By inhibiting PHD enzymes (PHD1, PHD2, and PHD3), this compound stabilizes the alpha subunits of HIF, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO). While the on-target pharmacology of this compound is well-characterized, a thorough understanding of its potential off-target effects is crucial for a comprehensive safety assessment. This technical guide provides an in-depth overview of the preclinical evaluation of this compound's off-target effects, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
On-Target Potency: Inhibition of PHD Enzymes
This compound is an equipotent inhibitor of the three human PHD isoforms. The inhibitory activity of this compound against these primary targets has been quantified in preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms
| Target Enzyme | IC50 (nM) | Ki (nM) | pKi (95% CI) |
| PHD1 | 15.36 | Not Reported | 9.72 (9.61, 9.82) |
| PHD2 | 11.83 | Not Reported | 9.58 (9.42, 9.74) |
| PHD3 | 7.63 | Not Reported | 9.25 (9.23, 9.27) |
Data compiled from publicly available preclinical characterization studies. The specific Ki values were not consistently reported.
Key Preclinical Off-Target Investigations
A critical aspect of preclinical safety evaluation is the assessment of a drug candidate's interaction with a wide range of molecular targets other than its intended therapeutic target. While comprehensive proprietary screening data from broad off-target panels (e.g., CEREP or Eurofins Safety Panels) are not publicly available for this compound, regulatory documents and publications provide insights into key areas of investigation for off-target effects.
A Swiss Public Assessment Report states that "Secondary pharmacodynamic studies with this compound revealed a low off-target potential" and "Safety pharmacology studies with this compound did not reveal a risk for effects on cardiovascular, respiratory, central nervous or renal/urinary system function."[1] This suggests that extensive off-target screening was conducted and did not identify significant liabilities.
Vascular Endothelial Growth Factor (VEGF) Signaling
A primary theoretical concern for HIF-PH inhibitors is the potential for up-regulation of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), as the VEGF gene is a known HIF target. However, preclinical studies have consistently demonstrated that this compound does not stimulate VEGF secretion. In studies using the human hepatocellular carcinoma cell line Hep 3B, this compound did not lead to detectable levels of VEGF secretion, even at concentrations that effectively stabilized HIF-1α and HIF-2α and induced EPO production[2][3].
Carcinogenicity
The potential for mitogenic and angiogenic effects of HIF stabilization has raised concerns about the long-term carcinogenic potential of HIF-PH inhibitors. To address this, this compound has been evaluated in rodent carcinogenicity studies.
Table 2: Summary of Preclinical Carcinogenicity Studies of this compound
| Species | Strain | Dosing Regimen | Duration | Key Findings |
| Mouse | CByB6F1/Tg.rasH2 hemizygous (transgenic) | 5 to 50 mg/kg/day (oral gavage) | 6 months | No carcinogenic effect attributed to this compound. |
| Rat | Sprague-Dawley | 2 to 20 mg/kg/day (oral gavage) | ~85 weeks | No carcinogenic effect attributed to this compound. |
These studies concluded that there was no evidence of a carcinogenic effect of this compound in these models.
Cytochrome P450 (CYP) Enzymes
In vitro studies have shown that this compound has no effect on the activity of cytochrome P450 3A4 (CYP3A4), a key enzyme involved in the metabolism of many drugs[4]. This suggests a low potential for drug-drug interactions mediated by this pathway.
Experimental Protocols
PHD Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
The inhibitory activity of this compound against the PHD isoforms was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This method provides a sensitive and robust platform for quantifying molecular interactions in a high-throughput format.
Principle: The assay measures the interaction between the von Hippel-Lindau (VHL) protein complex and a hydroxylated HIF-1α peptide. PHD enzymes hydroxylate a biotinylated HIF-1α peptide, which is then recognized by a europium-labeled anti-hydroxylated HIF-1α antibody (donor fluorophore). An allophycocyanin-labeled streptavidin (acceptor fluorophore) binds to the biotinylated peptide. When the donor and acceptor are in close proximity, FRET occurs. This compound's inhibition of PHD prevents the hydroxylation of the HIF-1α peptide, leading to a decrease in the FRET signal.
General Protocol:
-
Reagents: Recombinant human PHD1, PHD2, or PHD3 enzyme; biotinylated HIF-1α peptide substrate; L-ascorbic acid; ferrous ammonium sulfate; 2-oxoglutarate; europium-labeled anti-hydroxylated HIF-1α antibody; allophycocyanin-labeled streptavidin; assay buffer.
-
Procedure:
-
The PHD enzyme is pre-incubated with varying concentrations of this compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the HIF-1α peptide substrate, 2-oxoglutarate, and co-factors.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and allophycocyanin-labeled streptavidin) are added.
-
After an incubation period to allow for antibody-antigen binding, the TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
VEGF Secretion Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
The effect of this compound on VEGF secretion is typically assessed using a sandwich ELISA on cell culture supernatants.
Principle: This assay utilizes a pair of antibodies specific for VEGF. One antibody is coated onto the wells of a microplate to capture VEGF from the sample. A second, enzyme-conjugated antibody is then added to bind to the captured VEGF. The addition of a substrate for the enzyme results in a color change that is proportional to the amount of VEGF present.
General Protocol:
-
Cell Culture: Hep 3B cells are cultured in appropriate media and seeded into multi-well plates.
-
Treatment: The cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
Sample Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA Procedure:
-
The collected supernatants are added to the wells of a VEGF-specific ELISA plate.
-
The plate is incubated to allow for VEGF capture by the coated antibody.
-
The wells are washed, and the enzyme-conjugated detection antibody is added.
-
After another incubation and washing step, the substrate solution is added.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of recombinant VEGF. The concentration of VEGF in the cell culture supernatants is then interpolated from this standard curve.
Rodent Carcinogenicity Studies
These long-term studies are designed to assess the potential of a test substance to cause cancer in animals.
General Protocol:
-
Test System: Two rodent species are typically used, for example, CByB6F1/Tg.rasH2 transgenic mice (a shorter-term model) and Sprague-Dawley rats (a longer-term model).
-
Dose Selection: Dose levels are based on previous toxicity studies to establish a maximum tolerated dose (MTD). A vehicle control group is also included.
-
Administration: this compound is administered daily via oral gavage.
-
Duration: The study duration is typically 6 months for the transgenic mouse model and up to 2 years for the rat model.
-
Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals undergo a full necropsy. A comprehensive list of tissues and organs is collected and examined microscopically for any evidence of neoplastic and non-neoplastic changes.
-
Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Key Off-Target Considerations
Caption: this compound's mechanism and its lack of effect on VEGF.
Experimental Workflow for In Vitro Off-Target Assessment
Caption: Workflow for in vitro off-target profiling of this compound.
Logical Flow of Preclinical Carcinogenicity Assessment
Caption: Logic of this compound's preclinical carcinogenicity testing.
Conclusion
The preclinical data available for this compound suggest a well-defined on-target mechanism of action with a low potential for off-target effects. Key investigations into VEGF signaling and long-term carcinogenicity have not revealed safety concerns in animal models. While the detailed results of broad off-target screening panels remain proprietary, regulatory summaries indicate a favorable preclinical safety profile. This technical guide provides a consolidated overview of the key preclinical studies and methodologies used to assess the off-target potential of this compound, offering valuable insights for researchers and drug development professionals in the field.
References
- 1. swissmedic.ch [swissmedic.ch]
- 2. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Erythropoiesis: A Technical Guide to the Cellular Pathways Modulated by Vadadustat
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vadadustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, has been developed for the treatment of anemia associated with chronic kidney disease (CKD). Its primary mechanism of action involves the stabilization of HIF-α, leading to a coordinated erythropoietic response. However, the systemic stabilization of HIFs, master regulators of the cellular response to hypoxia, has pleiotropic effects that extend beyond red blood cell production. This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound independent of erythropoiesis, focusing on its impact on iron metabolism, angiogenesis, inflammation, and cellular metabolism. We present a comprehensive summary of the available quantitative data, detailed experimental methodologies from key studies, and visual representations of the core signaling pathways to facilitate a deeper understanding of this compound's broader biological effects.
Introduction
This compound is a small molecule inhibitor of HIF-prolyl hydroxylases, enzymes that target the HIF-α subunit for proteasomal degradation under normoxic conditions.[1][2] By inhibiting these enzymes, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[2] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of a multitude of target genes.[3][4] While the upregulation of erythropoietin (EPO) is the most well-characterized downstream effect, HIFs regulate a wide array of genes involved in diverse cellular processes.[3][4] Understanding these non-erythropoietic pathways is crucial for a comprehensive assessment of this compound's therapeutic potential and safety profile.
Core Mechanism of Action: HIF-1α Stabilization
The central mechanism of this compound's action is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which leads to the stabilization of HIF-1α. This initiates a cascade of transcriptional activation of various downstream target genes.
Modulation of Iron Metabolism
A significant non-erythropoietic effect of this compound is its influence on iron homeostasis. By stabilizing HIFs, this compound orchestrates a coordinated response to increase iron availability for erythropoiesis and other cellular processes. This is primarily achieved through the downregulation of hepcidin, the master regulator of iron absorption and recycling.[5]
Quantitative Data on Iron Metabolism Markers
Clinical studies have consistently demonstrated this compound's impact on key markers of iron metabolism. The following table summarizes quantitative data from a meta-analysis of randomized controlled trials.[6]
| Biomarker | This compound vs. Placebo/Darbepoetin Alfa | Mean Difference (95% CI) | p-value |
| Hepcidin | Decreased | -36.62 ng/mL (-54.95 to -18.30) | < 0.001 |
| Ferritin | Decreased | -56.24 ng/mL (-77.37 to -35.11) | < 0.001 |
| Total Iron-Binding Capacity (TIBC) | Increased | 24.38 µg/dL (13.69 to 35.07) | < 0.001 |
Data from a meta-analysis by Zhang et al. (2022).[6]
Signaling Pathway: HIF-Mediated Regulation of Iron Homeostasis
This compound-induced HIF stabilization leads to transcriptional changes in several genes involved in iron uptake, transport, and storage.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ir.akebia.com [ir.akebia.com]
- 3. The Role of Hypoxia-Inducible Factor-1 Alpha in Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factors in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Core Mechanism of Vadadustat: An In-depth Analysis of its Interaction with the von Hippel-Lindau/HIF-1α Axis
Abstract
Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the management of anemia associated with chronic kidney disease. Its mechanism of action is centered on the stabilization of HIF-α, a transcription factor that upregulates the expression of erythropoietin and other genes involved in erythropoiesis. This technical guide provides a detailed examination of this compound's interaction with the von Hippel-Lindau (VHL) protein, a critical component of the cellular oxygen-sensing pathway. Through a comprehensive review of preclinical and clinical data, this document elucidates the biochemical and cellular processes modulated by this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Cellular Oxygen Sensing Pathway
Under normoxic conditions, the α-subunit of the hypoxia-inducible factor (HIF-α) is continuously synthesized and rapidly degraded. This process is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α by HIF-prolyl hydroxylase (PHD) enzymes. This post-translational modification creates a recognition site for the von Hippel-Lindau tumor suppressor protein (VHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[1] The VHL complex then polyubiquitinates HIF-α, targeting it for proteasomal degradation.[2]
In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. Consequently, HIF-α is not hydroxylated and does not bind to VHL. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes, including erythropoietin (EPO).[3]
This compound's Mechanism of Action: Indirect Interaction with VHL
This compound functions as a competitive inhibitor of the PHD enzymes, mimicking the hypoxic state.[4][5] By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α even in the presence of oxygen.[5] This inhibition of PHD activity is the primary mechanism through which this compound exerts its therapeutic effect.
The interaction between this compound and the VHL protein is therefore indirect. This compound does not bind to VHL directly. Instead, by preventing the hydroxylation of HIF-α, it masks the recognition site for VHL, thereby inhibiting the VHL-mediated ubiquitination and degradation of HIF-α.[3] This leads to the stabilization and increased cellular levels of HIF-α, resulting in the desired physiological response of enhanced erythropoiesis.
Quantitative Data
This compound's Inhibitory Activity against PHD Enzymes
The inhibitory potency of this compound against the three human PHD isozymes was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[6] The results demonstrate that this compound is an equipotent inhibitor of all three isoforms with low nanomolar activity.[5]
| Enzyme | IC50 (nM) | pKi[6] |
| PHD1 | 15.36 (95% CI: 11.96, 19.73) | 9.72 (95% CI: 9.61, 9.82) |
| PHD2 | 11.83 (95% CI: 8.20, 17.07) | 9.58 (95% CI: 9.42, 9.74) |
| PHD3 | 7.63 (95% CI: 7.21, 8.07) | 9.25 (95% CI: 9.23, 9.27) |
Effect of this compound on HIF-α Stabilization and Downstream Targets
In cellular assays, this compound treatment leads to a time- and concentration-dependent stabilization of HIF-1α and HIF-2α.[7] This stabilization translates to increased production of erythropoietin (EPO) and subsequent stimulation of erythropoiesis.
| Cell Line | Parameter | Effect of this compound |
| Hep3B (Human Hepatocellular Carcinoma) | HIF-1α Stabilization | Time- and concentration-dependent increase[7] |
| HIF-2α Stabilization | Time- and concentration-dependent increase[7] | |
| EPO Secretion | Increased synthesis and secretion[7] | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | HIF-1α Stabilization | Time- and concentration-dependent increase[7] |
| HIF-2α Stabilization | Time- and concentration-dependent increase[7] |
Clinical studies in patients with chronic kidney disease have demonstrated that this compound effectively increases hemoglobin levels and improves markers of iron mobilization.[8]
| Study Population | Parameter | Effect of this compound |
| Non-dialysis-dependent CKD | Hemoglobin | Significant increase compared to placebo[8] |
| Reticulocytes | Significant increase compared to placebo[8] | |
| Total Iron-Binding Capacity | Significant increase compared to placebo[8] | |
| Serum Hepcidin | Significant decrease compared to placebo[8] | |
| Serum Ferritin | Significant decrease compared to placebo[8] |
Experimental Protocols
TR-FRET Assay for PHD Inhibition
This assay quantitatively measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a specific PHD isozyme.
Methodology:
-
Reaction Setup: Recombinant human PHD enzyme, a biotinylated HIF-1α peptide substrate, and the cofactor 2-oxoglutarate are incubated in an assay buffer.
-
Compound Addition: this compound or a control compound is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature to allow for enzymatic hydroxylation of the HIF-1α peptide.
-
Detection: The reaction is stopped, and a detection solution containing Europium-labeled anti-hydrox-HIF-1α antibody (donor) and streptavidin-conjugated acceptor fluorophore is added.
-
Signal Measurement: After an incubation period to allow for binding, the TR-FRET signal is measured using a plate reader. The signal is proportional to the amount of hydroxylated HIF-1α peptide.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
HIF-1α Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of HIF-1α in response to treatment with a PHD inhibitor.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or Hep3B) is cultured and co-transfected with two plasmids: one containing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE), and a second plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a specific period to allow for HIF-1α stabilization, nuclear translocation, and activation of the HRE-driven luciferase expression.
-
Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.
-
Luciferase Activity Measurement: The lysate is transferred to a luminometer plate, and the appropriate substrates for both the experimental and control luciferases are added. The resulting luminescence is measured.
-
Data Analysis: The HRE-luciferase activity is normalized to the control luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of HIF-1α transcriptional activity is then calculated relative to the vehicle-treated control.
Co-Immunoprecipitation of VHL and HIF-1α
This technique is used to investigate the in-cell interaction between VHL and HIF-1α and how it is affected by this compound.
Methodology:
-
Cell Culture and Treatment: Cells endogenously or exogenously expressing VHL and HIF-1α are cultured and treated with this compound, a positive control (e.g., a hypoxia-mimicking agent like cobalt chloride), or a vehicle control. A proteasome inhibitor is often added to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for either VHL or HIF-1α, which is coupled to agarose or magnetic beads. This captures the target protein and any interacting partners.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both VHL and HIF-1α to detect their presence in the immunoprecipitated complex.
Conclusion
This compound represents a significant advancement in the treatment of anemia in chronic kidney disease through its targeted inhibition of HIF-prolyl hydroxylase enzymes. Its interaction with the von Hippel-Lindau protein is a critical, albeit indirect, consequence of its primary mechanism of action. By preventing the PHD-mediated hydroxylation of HIF-α, this compound effectively blocks the VHL-dependent degradation pathway, leading to the stabilization of HIF-α and the subsequent activation of erythropoiesis-related genes. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview of this compound's core mechanism, offering a valuable resource for the scientific and drug development communities. Further research into the long-term effects and potential off-target activities of sustained HIF stabilization will continue to refine our understanding of this therapeutic class.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vadadustat as a Research Tool in Hypoxia Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basic research applications of Vadadustat in the field of hypoxia studies. This compound is a potent, orally active, small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Its ability to mimic a hypoxic response at the cellular level by stabilizing HIF makes it a valuable tool for investigating the complex signaling pathways and physiological processes regulated by hypoxia.[3][4]
Core Mechanism of Action: HIF Stabilization
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, followed by ubiquitination and rapid degradation by the proteasome.[3] In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[3] This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[3] These genes are crucial for adaptation to low oxygen and are involved in processes such as erythropoiesis, angiogenesis, and iron metabolism.[5][6]
This compound pharmacologically inhibits PHD enzymes, thereby preventing the degradation of HIF-α even in the presence of normal oxygen levels.[1][3] It is an equipotent inhibitor of all three human PHD isozymes (PHD1, PHD2, and PHD3).[1] This leads to the stabilization and accumulation of HIF-α, mimicking a natural hypoxic response and activating the transcription of HIF target genes, including erythropoietin (EPO).[1][3]
Quantitative Data Presentation
This compound's activity has been characterized in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isozymes
| Isozyme | IC50 (nM) | pIC50 | Ki (nM) | pKi | Assay Method |
|---|---|---|---|---|---|
| PHD1 | 15.36 | 7.81 | - | 9.72 | TR-FRET[7][8] |
| PHD2 | 11.83 | 7.93 | - | 9.58 | TR-FRET[7][8] |
| PHD3 | 7.63 | 8.12 | - | 9.25 | TR-FRET[7][8] |
Data derived from studies using recombinant human PHD enzymes.[1][7]
Table 2: In Vitro Effects of this compound on HIF-α Stabilization and EPO Secretion
| Cell Line | Parameter | This compound Concentration | Result |
|---|---|---|---|
| Hep3B | HIF-1α Stabilization | Time- and concentration-dependent | Increased levels[1] |
| HUVEC | HIF-1α & HIF-2α Stabilization | Time- and concentration-dependent | Increased levels[1] |
| Hep3B | EPO Secretion | Concentration-dependent | Increased synthesis and secretion[1] |
| Hep3B | VEGF Secretion | 3-30 µM | Not detected at measurable levels[1][8] |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Dosing | Duration | Key Findings |
|---|---|---|---|
| Healthy Rats | Single oral dose | - | Potent increase in circulating EPO levels[1] |
| Healthy Rats | Daily oral dosing (30-90 mg/kg) | 14 days | Increased red blood cell indices (Hemoglobin, Hematocrit, Reticulocytes)[9] |
| 5/6 Nephrectomy Rats (CKD model) | Daily oral dosing | 14 days | Increased red blood cell indices[1] |
| Mice and Dogs | Once-daily repeat oral dosing | - | Increased hemoglobin and hematocrit[1] |
These studies demonstrate the translation of this compound's in vitro activity to in vivo erythropoietic effects.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for studying this compound's effects.
Protocol 1: In Vitro HIF-1α Stabilization in Cell Culture
This protocol describes how to assess the effect of this compound on HIF-1α stabilization in a human cell line like Hep3B (human hepatocellular carcinoma).
-
Cell Culture:
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[10]
-
Dilute the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM).
-
Replace the existing medium in the cell culture plates with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the cells for a specified time period (e.g., 6, 12, or 24 hours).[9]
-
-
Protein Extraction and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Analyze HIF-1α levels using Western blot analysis or a quantitative immunoassay like ELISA, normalizing to a loading control (e.g., β-actin).[7][10]
-
Protocol 2: In Vivo Erythropoietic Response in a Rodent Model
This protocol outlines a study to evaluate the effect of oral this compound administration on red blood cell production in rats.
-
Animal Model:
-
This compound Administration:
-
Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in a vehicle like 0.5% methylcellulose).
-
Divide the rats into groups (n=10-12 per group), including a vehicle control group and groups receiving different doses of this compound (e.g., 30 mg/kg, 90 mg/kg).[9]
-
Administer the assigned treatment orally once daily for a period of 14 days.[9]
-
-
Sample Collection and Analysis:
-
Collect blood samples at baseline and at the end of the treatment period (Day 14).
-
Perform a complete blood count (CBC) to measure hematological parameters, including hemoglobin (Hb), hematocrit (Hct), and reticulocyte count.[9]
-
Plasma can also be collected to measure EPO levels using an ELISA kit.
-
-
Data Analysis:
-
Compare the changes in hematological parameters from baseline to the end of the study between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[9]
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical research workflow and the logical relationship of this compound's effects on various physiological parameters.
Applications in Hypoxia Research
This compound's specific mechanism of action makes it a versatile tool for a range of basic research applications:
-
Pharmacological Induction of Hypoxic Responses: this compound allows researchers to induce and study HIF-dependent hypoxic responses under normoxic culture conditions. This decouples the effects of HIF stabilization from the broader cellular stress and metabolic changes caused by actual low-oxygen environments.
-
Studying Downstream HIF Targets: By stabilizing HIF, this compound can be used to identify and validate novel downstream target genes and proteins involved in cellular adaptation to hypoxia.
-
Investigating Angiogenesis: While primarily developed for anemia, the role of HIF in regulating angiogenic factors like Vascular Endothelial Growth Factor (VEGF) is well-established.[2] Although some studies with this compound in specific cell lines did not show significant VEGF stimulation, it can be used in other systems to explore the differential regulation of HIF target genes.[1][11][12]
-
Modeling Ischemia-Reperfusion Injury: HIF-1α is a key molecule in ischemic preconditioning, a process that protects tissues from ischemia/reperfusion (I/R) injury.[13] PHD inhibitors like this compound can be used to investigate whether pharmacological preconditioning can mimic the protective effects of ischemic preconditioning, potentially by shifting metabolism from aerobic to anaerobic respiration.[13]
-
Iron Metabolism and Erythropoiesis Research: this compound is an excellent tool for studying the interplay between HIF, iron homeostasis, and red blood cell production.[6][14] It has been shown to decrease hepcidin, the negative regulator of iron absorption, and increase transferrin, the plasma iron carrier, thereby improving iron availability for erythropoiesis.[2][6][14]
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. ir.akebia.com [ir.akebia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a HIF Prolyl Hydroxylase Inhibitor, Improves Immunomodulatory Properties of Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Roxadustat Markedly Reduces Myocardial Ischemia Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Vadadustat: A Deep Dive into its Chemical Profile and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Vadadustat (brand name Vafseo) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed by Akebia Therapeutics.[1] It is approved for the treatment of symptomatic anemia associated with chronic kidney disease (CKD) in adults.[2] By mimicking the body's natural response to hypoxia, this compound stimulates the production of erythropoietin and improves iron metabolism, offering a novel therapeutic approach for managing renal anemia.[3][4] This guide provides a detailed examination of this compound's chemical structure, its mechanism of action through the HIF pathway, and the relationship between its structure and activity, supported by quantitative data and experimental methodologies.
Chemical Structure and Synthesis
This compound is a synthetic small molecule with the IUPAC name 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid.[5] Its chemical formula is C₁₄H₁₁ClN₂O₄, and it has a molecular weight of 306.70 g/mol .[6]
Chemical Structure of this compound ``` [Image of this compound chemical structure]
Caption: The HIF signaling pathway under normoxic and hypoxic/Vadadustat-inhibited conditions.
Structure-Activity Relationship (SAR)
The inhibitory activity of this compound is intrinsically linked to its chemical structure, which allows it to bind effectively to the active site of the prolyl hydroxylase domain enzymes. [7]
-
Binding Mode: X-ray crystallography studies have shown that this compound binds to the catalytic site of PHD2. [7]The molecule engages in bidentate chelation with the active site iron atom. [7]* Key Interactions:
-
The glycinamide side chain and the pyridine nitrogen are crucial for coordinating with the iron cofactor. [8] * The 3-hydroxyl group on the pyridine ring forms a hydrogen bond with a tyrosine residue (Tyr303) in the active site. [7] * The carboxylate group of the glycine moiety forms a salt bridge with an arginine residue (Arg383) deep within the binding pocket. [7] * The 3-chlorophenyl ring extends into the substrate-binding region, which is thought to sterically hinder the binding of the natural HIF-α substrate. [7] The pyridine carboxamide core with a substituted aryl group at the 5-position is a common feature in a class of potent HIF-PH inhibitors. [9]The specific substitutions on the phenyl ring and modifications to the side chain can influence the potency and selectivity of these inhibitors. For this compound, the combination of these structural features results in an equipotent inhibition of all three human PHD isoforms (PHD1, PHD2, and PHD3). [10]
-
Quantitative Data
In Vitro Inhibitory Activity
This compound has been shown to be a potent inhibitor of the three major PHD isoforms. The inhibitory activity is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Enzyme Isoform | IC50 (nM) | pIC50 | Ki (nM) [pKi] |
| PHD1 | 15.36 (11.96, 19.73) | 7.81 (7.71, 7.92) | 0.19 (9.72) |
| PHD2 | 11.83 (8.20, 17.07) | 7.93 (7.77, 8.09) | 0.26 (9.58) |
| PHD3 | 7.63 (7.21, 8.07) | 8.12 (8.09, 8.14) | 0.56 (9.25) |
| FIH | >100,000 | - | - |
| Data are presented as mean (95% Confidence Interval) or geometric mean [95% CI]. IC50 and pIC50 values are from a preclinical characterization study by Akebia Therapeutics. [11]Ki and pKi values are from a study using a TR-FRET assay. [1]FIH IC50 is from a study by Yeh et al.[3] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in healthy volunteers and patients with CKD. The key parameters are summarized below.
| Population | Dose | Tmax (hr) | t1/2 (hr) | AUC (hr*µg/mL) | Cmax (µg/mL) |
| Healthy Volunteers | 80-1200 mg (SAD) | 3-4 | ~4.5 | Dose-proportional | Dose-proportional |
| Healthy Volunteers | 500-900 mg (MAD) | 3-4 | ~4.5 | Dose-proportional | Dose-proportional |
| CKD Stage 3 | 500 mg | 5-6 | 7.2 | - | - |
| CKD Stage 4 | 500 mg | 5-6 | 8.5 | - | - |
| Data are from single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy volunteers and a single-dose study in patients with CKD.[7][8] |
This compound is rapidly absorbed, with peak plasma concentrations reached within 2-4 hours. [7][12]It is highly bound to plasma proteins (>99%). [13]The drug is primarily metabolized through glucuronidation, and the resulting inactive metabolite is excreted through both renal and fecal routes. [13]
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by a dose-dependent increase in erythropoietin and a subsequent rise in hemoglobin levels.
| Study Population | Treatment | Change in Hemoglobin (g/dL) | Change in EPO |
| CKD Patients | This compound | +1.43 ± 0.05 (after 6 months) | Dose-related increase |
| Healthy Volunteers | This compound (SAD & MAD) | - | Dose-related increase, returning to baseline by 24 hrs |
| Data from a clinical trial in CKD patients and studies in healthy volunteers.[7][13] |
In clinical trials, this compound has been shown to be non-inferior to darbepoetin alfa in maintaining target hemoglobin levels in patients with dialysis-dependent CKD. [2]
Experimental Protocols
HIF-PHD Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the inhibition of PHD enzymes.
Principle: The assay measures the interaction between the VHL-elongin B-elongin C (VBC) complex and hydroxylated HIF-1α. [1]Inhibition of PHD results in less hydroxylated HIF-1α, leading to a decrease in the TR-FRET signal.
General Protocol:
-
Recombinant human PHD enzyme is incubated with the test compound (e.g., this compound) in an assay buffer.
-
A biotinylated HIF-1α peptide substrate and the co-substrate 2-oxoglutarate are added to initiate the enzymatic reaction.
-
The reaction is stopped, and a detection reagent mix containing a Europium-labeled anti-tag antibody (to bind the VBC complex) and a streptavidin-conjugated acceptor fluorophore (to bind the biotinylated HIF-1α) is added.
-
After incubation, the TR-FRET signal is measured on a plate reader. The signal is proportional to the amount of hydroxylated HIF-1α produced.
The following diagram illustrates a typical workflow for a TR-FRET based inhibitor screening assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling this compound: Comprehensive Review of its Chemistry, Pharmacology, Bioanalysis, and Patent Landscape as a Novel HIF-PH Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 5. imaiclinic.org [imaiclinic.org]
- 6. [PDF] Structure-based design, synthesis, and SAR evaluation of a new series of 8-hydroxyquinolines as HIF-1alpha prolyl hydroxylase inhibitors. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ir.akebia.com [ir.akebia.com]
- 12. This compound | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantification of the Plasma Concentration of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Dissolving Vadadustat in DMSO for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Vadadustat stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. The information is intended to ensure accurate and reproducible experimental results.
This compound Chemical Properties
This compound (also known as AKB-6548 or PG-1016548) is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2][3] Proper preparation of stock solutions is critical for in vitro and in vivo studies.
A summary of quantitative data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁ClN₂O₄ | [1][3] |
| Molecular Weight | 306.70 g/mol | [1][3] |
| CAS Number | 1000025-07-9 | [1][3][4] |
| Solubility in DMSO | Up to 100 mg/mL (326.05 mM) | [3][4] |
| 61 mg/mL (198.89 mM) | [1] | |
| Powder Storage | 3 years at -20°C | [1][3][4] |
| Stock Solution Storage | 1 year at -80°C in solvent | [1][2] |
| 6 months at -80°C in solvent | [3][5] | |
| 1 month at -20°C in solvent | [1][3][5] |
Experimental Protocol: Preparation of a 100 mM this compound Stock Solution
This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO. Concentrations can be adjusted based on experimental needs by modifying the mass of this compound accordingly.
2.1 Materials
-
This compound powder (CAS: 1000025-07-9)
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (polypropylene or glass)[6]
-
Pipettes and sterile tips
-
Vortex mixer
2.2 Safety Precautions
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
2.3 Step-by-Step Procedure
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation. Using fresh DMSO is recommended as absorbed moisture can reduce solubility.[1]
-
Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x (1/1000 L) x 306.70 g/mol x 1000 mg/g
-
Mass = 30.67 mg
-
-
Weigh this compound: Accurately weigh 30.67 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolve the Compound:
-
Storage and Aliquoting:
-
Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[1][5]
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][2][5]
-
2.4 Dilution for Cell-Based Assays For in vitro experiments, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% or 0.1%, to prevent cellular toxicity.[5][7] It is recommended to perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-specific effects.
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound-13C2-15N | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Vadadustat Administration in a 5/6 Nephrectomy Rat Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in the 5/6 nephrectomy rat model of chronic kidney disease (CKD). This information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of this compound in a clinically relevant animal model of renal anemia.
Introduction
This compound is an oral therapeutic agent under investigation for the treatment of anemia associated with chronic kidney disease.[1][2][3] It functions by inhibiting HIF prolyl hydroxylases, leading to the stabilization and accumulation of hypoxia-inducible factors (HIFs).[1][4] This mimics the body's natural response to hypoxia, stimulating the production of endogenous erythropoietin (EPO) and improving iron metabolism, ultimately leading to an increase in red blood cell production.[1][5][6] The 5/6 nephrectomy rat model is a widely used and well-established surgical model that mimics the progressive nature of human CKD, making it a suitable platform for evaluating the pharmacological effects of drugs like this compound.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration in a 5/6 nephrectomy rat model.
Table 1: this compound Dosing and Hematological Outcomes in 5/6 Nephrectomy Rats
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (90 mg/kg) | Reference |
| Hemoglobin (g/dL) | Baseline | 1.39 (0.67) increase after 6 weeks (in NDD-CKD patients) | - | [9] |
| Hematocrit (%) | - | - | - | |
| Reticulocytes (x10⁹/L) | - | - | - | |
| Mean Corpuscular Volume (fL) | - | - | - | |
| Mean Corpuscular Hemoglobin (pg) | - | - | - | |
| Red Cell Distribution Width (%) | - | - | - | |
| Study Duration | 14 days | 14 days | 14 days | [5] |
| Dosing Frequency | Daily | Daily | Daily | [5] |
| Route of Administration | Oral | Oral | Oral | [5] |
Note: Specific quantitative data for hematological parameters in the 5/6 nephrectomy rat model from the provided search results is limited. The provided hemoglobin data is from a study in non-dialysis-dependent CKD patients. The dosing information is from a study that mentions the use of these doses in a 5/6 nephrectomy model.[5][9]
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | CKD Stage 3 Patients | CKD Stage 4 Patients | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | 5-6 hours | 5-6 hours | [10] |
| Mean Half-life (t1/2) | ~4.5 hours | 7.2 hours | 8.5 hours | [10] |
Experimental Protocols
5/6 Nephrectomy Surgical Procedure
This protocol describes a two-stage surgical procedure to induce CKD in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (forceps, scissors, needle holder, retractors)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
-
Analgesics (e.g., buprenorphine)
-
Sterile saline
Procedure:
Stage 1: Right Uninephrectomy
-
Anesthetize the rat and shave and disinfect the right flank area.
-
Make a flank incision to expose the right kidney.
-
Carefully ligate the renal artery, vein, and ureter with silk sutures.
-
Remove the right kidney.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and allow the animal to recover for one week.[7][11]
Stage 2: Subtotal Left Nephrectomy
-
After one week of recovery, anesthetize the rat and expose the left kidney through a flank incision.
-
Ligate two of the three branches of the left renal artery, resulting in infarction of approximately 2/3 of the kidney mass.[12] Alternatively, the upper and lower poles of the kidney can be surgically removed.[13]
-
Ensure hemostasis before closing the incision.
-
Close the muscle and skin layers with sutures.
-
Administer analgesics and monitor the animal's recovery.
This compound Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 30 mg/kg and 90 mg/kg).[5]
-
Animal Dosing:
-
Begin this compound administration at a predetermined time point post-5/6 nephrectomy surgery (e.g., 1-2 weeks after the second surgery to allow for the development of CKD).
-
Administer this compound or vehicle control to the respective groups of rats via oral gavage once daily.[5]
-
The volume of administration should be based on the most recent body weight of each animal.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress or adverse effects.
-
Measure body weight regularly (e.g., weekly).
-
Collect blood samples at specified time points (e.g., baseline, and at the end of the study) for hematological and biochemical analysis.
-
Urine can be collected using metabolic cages to assess renal function (e.g., proteinuria, creatinine clearance).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: Mechanism of this compound in stimulating erythropoiesis.
Experimental Workflow
Caption: Experimental workflow for this compound administration in a 5/6 nephrectomy rat model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5/6th Nephrectomy in Combination with High Salt Diet and Nitric Oxide Synthase Inhibition to Induce Chronic Kidney Disease in the Lewis Rat [jove.com]
- 8. gubra.dk [gubra.dk]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. 5/6 nephrectomy [bio-protocol.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Measuring Vadadustat's Effect on Erythropoietin (EPO) Secretion in Hep3B Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), developed for the treatment of anemia, particularly in patients with chronic kidney disease (CKD). Under normoxic conditions, HIF-α subunits are hydroxylated by PH enzymes, leading to their ubiquitination and subsequent degradation. By inhibiting PH enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, including erythropoietin (EPO).[1][2][3] Increased endogenous EPO production stimulates erythropoiesis, the process of red blood cell production, thereby addressing anemia.[4][5]
The human hepatoma cell line, Hep3B, is a well-established in vitro model for studying the regulation of EPO production. These cells retain the ability to produce and secrete EPO in response to hypoxic stimuli, making them an ideal system for evaluating the pharmacological activity of HIF-PH inhibitors like this compound.[6][7]
These application notes provide detailed protocols for culturing Hep3B cells, treating them with this compound, and quantifying the subsequent EPO secretion. The presented data and methodologies are intended to guide researchers in setting up robust and reproducible assays to study the effects of this compound and other HIF-PH inhibitors on the EPO pathway.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound induces EPO gene transcription.
References
- 1. ir.akebia.com [ir.akebia.com]
- 2. researchgate.net [researchgate.net]
- 3. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Hypoxia-inducible factor-prolyl hydroxylase inhibitors: the "alternative" for EPO?] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of HIF-1α Stabilization by Vadadustat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is a potent, orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1] Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid proteasomal degradation.[2] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α, even in the presence of normal oxygen levels.[1] This stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia.[3]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the stabilization of HIF-1α in response to treatment with compounds like this compound. These application notes provide a comprehensive guide to performing Western blot analysis to measure the dose- and time-dependent stabilization of HIF-1α induced by this compound in a cell-based model.
Signaling Pathway
The signaling pathway illustrates how this compound leads to the stabilization of HIF-1α and subsequent gene transcription.
Caption: this compound inhibits PHD enzymes, leading to HIF-1α stabilization and gene transcription.
Data Presentation
The following tables summarize representative quantitative data from Western blot analysis showing the dose-dependent and time-course effects of this compound on HIF-1α protein levels in a human cell line (e.g., Hep3B or HUVEC). The data is presented as the relative band intensity of HIF-1α normalized to a loading control (e.g., β-actin). While direct tabular data from a single Western blot study was not available in the search results, the following tables are constructed based on the described "time- and concentration-dependent stabilization" of HIF-1α by this compound.[1]
Table 1: Dose-Response of this compound on HIF-1α Stabilization
| This compound Concentration (µM) | Treatment Time (hours) | Relative HIF-1α Band Intensity (Arbitrary Units) |
| 0 (Vehicle) | 6 | 1.00 |
| 1 | 6 | 2.50 |
| 10 | 6 | 5.80 |
| 50 | 6 | 8.20 |
| 100 | 6 | 8.50 |
Table 2: Time-Course of this compound on HIF-1α Stabilization
| This compound Concentration (µM) | Treatment Time (hours) | Relative HIF-1α Band Intensity (Arbitrary Units) |
| 50 | 0 | 1.00 |
| 50 | 2 | 3.50 |
| 50 | 4 | 6.80 |
| 50 | 6 | 8.20 |
| 50 | 12 | 5.50 |
| 50 | 24 | 2.10 |
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of a suitable cell line and subsequent treatment with this compound.
Materials:
-
Human hepatocellular carcinoma (Hep3B) or human umbilical vein endothelial cells (HUVEC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Protocol:
-
Seed Hep3B or HUVEC cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Once the desired confluency is reached, remove the culture medium.
-
For the dose-response experiment, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a fixed time (e.g., 6 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For the time-course experiment, treat the cells with a fixed concentration of this compound (e.g., 50 µM) for various time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
Following the treatment period, proceed immediately to protein extraction.
Protein Extraction
This protocol outlines the lysis of cells and extraction of total protein.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Protocol:
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Analysis
This protocol details the separation of proteins by SDS-PAGE, transfer to a membrane, and immunodetection of HIF-1α.
Materials:
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (8-10%)
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer)
-
Loading control primary antibody: anti-β-actin (e.g., mouse monoclonal, diluted 1:5000 in blocking buffer)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG and anti-mouse IgG)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin primary antibody and corresponding secondary antibody to serve as a loading control.
-
Quantify the band intensities using image analysis software. Normalize the HIF-1α band intensity to the corresponding β-actin band intensity.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of HIF-1α stabilization by this compound.
Caption: Workflow for Western blot analysis of HIF-1α stabilization.
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIF-1α Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Intrabody Targeting HIF-1α Mediates Transcriptional Downregulation of Target Genes Related to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR Analysis of HIF Target Gene Expression Following Vadadustat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is an orally administered inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH), an enzyme that plays a crucial role in the regulation of the body's response to hypoxia.[1][2] By inhibiting HIF-PH, this compound stabilizes the alpha subunit of HIF (HIF-α), allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[3][4] This activated HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[5] This pathway regulates a variety of physiological processes, including erythropoiesis, iron metabolism, angiogenesis, and glucose metabolism.[3]
These application notes provide a detailed protocol for the quantitative analysis of HIF target gene expression in response to this compound treatment using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The provided methodologies and data will enable researchers to effectively assess the pharmacodynamic effects of this compound and other HIF-PH inhibitors on a molecular level.
Data Presentation
The following table summarizes representative quantitative data on the fold change in expression of key HIF target genes following treatment with HIF prolyl hydroxylase inhibitors, including this compound. This data has been compiled from various in vitro studies and serves as an expected outcome for the provided protocol.
| Target Gene | Gene Symbol | Function | Expected Fold Change (vs. Control) |
| Erythropoietin | EPO | Stimulates red blood cell production | 5 - 20 |
| Vascular Endothelial Growth Factor A | VEGFA | Promotes angiogenesis | 2 - 8 |
| Transferrin Receptor | TFRC | Mediates cellular iron uptake | 1.5 - 5 |
| Solute Carrier Family 11 Member 2 | SLC11A2 (DMT1) | Transports dietary iron into intestinal cells | 1.5 - 4 |
| Ferroportin | FPN1 | Exports iron from cells into circulation | 1.5 - 4 |
| Glucose Transporter 1 | SLC2A1 (GLUT1) | Facilitates glucose transport into cells | 2 - 6 |
| Carbonic Anhydrase 9 | CA9 | Regulates intracellular and extracellular pH | 10 - 50 |
| Prolyl 4-hydroxylase subunit alpha-1 | P4HA1 | Involved in collagen synthesis | 2 - 5 |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits HIF-PHD, leading to HIF-α stabilization and target gene transcription.
Experimental Workflow
References
- 1. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Precisely Tuned Inhibition of HIF Prolyl Hydroxylases Is Key for Cardioprotection After Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Vadadustat in Plasma Samples
For Research Use Only. Not for use in diagnostic procedures.
Disclaimer
This document provides a model protocol for the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Vadadustat in plasma. The protocol is hypothetical and assumes the availability of a specific anti-Vadadustat antibody and a this compound-protein conjugate, which are not currently commercially available. Researchers will need to generate these critical reagents or commission their custom synthesis to implement this assay.
Introduction
This compound is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH).[1][2] By inhibiting HIF-PH, this compound stabilizes the hypoxia-inducible factor (HIF), a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO).[3][4] This mechanism mimics the body's natural response to high altitude and leads to an increase in red blood cell production, making this compound a therapeutic agent for the treatment of anemia, particularly in patients with chronic kidney disease.[2][3]
Monitoring the concentration of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies during drug development and in clinical settings. While methods like HPLC-UV and LC-MS/MS exist for this compound quantification[5][6], a sensitive and high-throughput method such as an ELISA would be highly beneficial for large-scale sample analysis. This application note details a hypothetical competitive ELISA protocol for the quantification of this compound in plasma samples.
Mechanism of Action of this compound
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF prolyl hydroxylases, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound inhibits HIF-PH, preventing HIF-α hydroxylation. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) on target genes, thereby activating their transcription. This results in an increased production of erythropoietin and subsequent stimulation of erythropoiesis.[1][3][4]
Caption: this compound inhibits HIF-PH, leading to HIF-1α stabilization and increased erythropoiesis.
Principle of the Assay
This is a competitive ELISA designed for the quantitative measurement of this compound. A this compound-protein conjugate is pre-coated onto a microplate. This compound in the plasma sample or standard competes with the immobilized this compound conjugate for binding to a limited amount of anti-Vadadustat antibody. After incubation, the unbound components are washed away. A secondary antibody conjugated to horseradish peroxidase (HRP) that recognizes the primary antibody is then added. Following another wash step, a substrate solution is added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Caption: Workflow of the competitive ELISA for this compound quantification.
Materials and Reagents
-
96-well high-binding polystyrene microplate
-
Anti-Vadadustat antibody (Hypothetical)
-
This compound-BSA conjugate (Hypothetical)
-
This compound standard
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (2 N H₂SO₄)
-
Human plasma (for standard curve and quality controls)
-
Acetonitrile (for sample preparation)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocols
Plasma Sample Preparation
A protein precipitation step is required to remove interfering plasma proteins.
Caption: Workflow for preparing plasma samples for this compound ELISA.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of Assay Buffer. The sample is now ready for the ELISA.
ELISA Protocol
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a pre-optimized concentration (e.g., 1 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Competition Reaction:
-
Prepare this compound standards by serial dilution in Assay Buffer.
-
Add 50 µL of the prepared standards or reconstituted plasma samples to the appropriate wells.
-
Dilute the anti-Vadadustat antibody to its pre-optimized concentration in Assay Buffer.
-
Add 50 µL of the diluted anti-Vadadustat antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Presentation
Hypothetical Standard Curve Data
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.623 | 1.631 | 1.627 | 87.9 |
| 0.5 | 1.254 | 1.246 | 1.250 | 67.6 |
| 1 | 0.987 | 0.995 | 0.991 | 53.6 |
| 5 | 0.512 | 0.508 | 0.510 | 27.6 |
| 10 | 0.289 | 0.293 | 0.291 | 15.7 |
| 50 | 0.105 | 0.101 | 0.103 | 5.6 |
| 100 | 0.056 | 0.054 | 0.055 | 3.0 |
B/B₀ is the ratio of the mean absorbance of a standard to the mean absorbance of the zero standard.
Hypothetical Sample Quantification
| Sample ID | Mean Absorbance | Calculated Conc. (ng/mL) |
| Plasma Sample 1 | 0.854 | 1.5 |
| Plasma Sample 2 | 1.120 | 0.7 |
| Plasma Sample 3 | 0.421 | 6.8 |
Hypothetical Assay Validation Data
| Parameter | Specification | Result |
| Sensitivity (LOD) | - | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | - | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | - | 50 ng/mL |
| Intra-assay Precision (CV%) | ≤ 15% | 6.5% |
| Inter-assay Precision (CV%) | ≤ 15% | 8.2% |
| Accuracy (% Recovery) | 85-115% | 95.7% |
| Specificity | Cross-reactivity with related compounds | < 1% |
Conclusion
This application note provides a comprehensive, albeit hypothetical, framework for the development and validation of a competitive ELISA for the quantification of this compound in human plasma. The described protocols for sample preparation and the ELISA procedure, along with the structured data presentation, offer a solid foundation for researchers aiming to establish such an assay. Successful implementation will be contingent on the development of high-quality, specific antibodies and conjugates for this compound.
References
- 1. This compound for anemia in chronic kidney disease patients on peritoneal dialysis: A phase 3 open‐label study in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Akebia Announces Publication of Phase 2a Results for this compound in Patients with Anemia Related to Chronic Kidney Disease | Akebia Therapeutics [ir.akebia.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Measuring Vadadustat's Inhibition of Prolyl Hydroxylases
Introduction
Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that has been developed for the treatment of anemia associated with chronic kidney disease.[1] By inhibiting prolyl hydroxylase domain (PHD) enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α subunits.[2] This stabilization promotes the transcription of genes involved in erythropoiesis, ultimately increasing red blood cell production.[1] The three main PHD isoforms are PHD1, PHD2, and PHD3, and understanding the inhibitory activity of this compound against each is crucial for characterizing its pharmacological profile.[3]
This document provides detailed application notes and protocols for in vitro assays designed to measure the inhibitory effect of this compound on prolyl hydroxylases. These protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism of action and potency of HIF-PH inhibitors.
Data Presentation: this compound's Inhibitory Potency Against PHD Isoforms
The inhibitory activity of this compound against the three human PHD isoforms has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (pKi) are key parameters to describe the potency of an inhibitor. The following table summarizes the quantitative data for this compound's inhibition of PHD1, PHD2, and PHD3.
| Parameter | PHD1 | PHD2 | PHD3 | Assay Method | Reference |
| IC50 (nM) | 15.36 (95% CI: 11.96, 19.73) | 11.83 (95% CI: 8.20, 17.07) | 7.63 (95% CI: 7.21, 8.07) | TR-FRET | [4] |
| pKi | 9.72 (95% CI: 9.61, 9.82) | 9.58 (95% CI: 9.42, 9.74) | 9.25 (95% CI: 9.23, 9.27) | TR-FRET | [5] |
| IC50 (nM) | Not Reported | 29 | Not Reported | MALDI-TOF MS | [6] |
Note: IC50 values can vary depending on the specific assay conditions, including substrate and enzyme concentrations.
Signaling Pathway: HIF-1α Regulation by Prolyl Hydroxylases
The primary mechanism of action of this compound is the inhibition of PHD enzymes, which are key regulators of the HIF-1α signaling pathway. Under normoxic conditions, PHDs hydroxylate proline residues on the HIF-1α subunit, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic conditions or in the presence of a PHD inhibitor like this compound, this hydroxylation is blocked, leading to the stabilization and accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes include erythropoietin (EPO), which stimulates red blood cell production.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic/Vadadustat Conditions.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PHD Inhibition
This protocol describes a biochemical assay to determine the in vitro potency of this compound in inhibiting recombinant human PHD enzymes. The assay is based on the principle of TR-FRET, where the binding of a specific antibody to the hydroxylated substrate leads to a FRET signal. Inhibition of the PHD enzyme by this compound results in a decrease in the FRET signal.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
HIF-1α peptide substrate (biotinylated)
-
2-oxoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Europium-labeled anti-hydroxylated HIF-1α antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2) (Acceptor)
-
384-well low-volume microplates
-
TR-FRET compatible microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.
-
Prepare a reaction mixture containing the PHD enzyme, HIF-1α peptide substrate, ascorbic acid, and FeSO₄ in assay buffer.
-
Prepare a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor in a suitable buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 2.5 µL) of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding the reaction mixture (e.g., 5 µL) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Stop the reaction and detect the product by adding the detection mixture (e.g., 2.5 µL) to each well.
-
Incubate the plate for a second period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (Acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental Workflow for the TR-FRET based PHD Inhibition Assay.
Cellular Assay: Meso Scale Discovery (MSD) for HIF-1α Stabilization
This protocol describes a cell-based assay to measure the ability of this compound to stabilize HIF-1α in cultured cells. The MSD platform uses an electrochemiluminescence-based detection method for quantifying protein levels in cell lysates.
Materials:
-
Human cell line (e.g., Hep3B, HK-2)
-
Cell culture medium and supplements
-
This compound
-
MSD Total HIF-1α Assay Kit (including plates, detection antibody, and read buffer)
-
Lysis buffer (e.g., MSD Tris Lysis Buffer with protease and phosphatase inhibitors)
-
Plate shaker
-
MSD Sector Imager
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency in multi-well plates (e.g., 96-well).
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Aspirate the cell culture medium.
-
Wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes with gentle shaking.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
MSD Assay Procedure:
-
Follow the manufacturer's protocol for the MSD Total HIF-1α Assay. A general workflow is as follows:
-
Add blocking solution to the MSD plate and incubate for 1 hour.
-
Wash the plate.
-
Add cell lysates to the wells and incubate for 1-2 hours.
-
Wash the plate.
-
Add the SULFO-TAG™ conjugated detection antibody and incubate for 1-2 hours.
-
Wash the plate.
-
Add MSD Read Buffer.
-
-
-
Data Acquisition and Analysis:
-
Immediately read the plate on an MSD Sector Imager.
-
The instrument measures the intensity of the electrochemiluminescent signal, which is proportional to the amount of HIF-1α in the sample.
-
Normalize the signal to the total protein concentration of each lysate if necessary.
-
Plot the HIF-1α signal against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value for HIF-1α stabilization.[7][8]
-
Caption: Logical Relationship of this compound's Mechanism of Action.
Conclusion
The in vitro assays described in these application notes provide robust and reliable methods for quantifying the inhibitory activity of this compound against prolyl hydroxylase enzymes. The TR-FRET biochemical assay allows for the direct measurement of enzyme inhibition and the determination of IC50 values, while the MSD cellular assay provides a functional readout of the downstream effect of PHD inhibition, namely HIF-1α stabilization. These protocols, in conjunction with the provided data and pathway information, serve as a valuable resource for researchers in the field of HIF-PH inhibitor development.
References
- 1. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ir.akebia.com [ir.akebia.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mesoscale.com [mesoscale.com]
- 8. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Studying Vadadustat's Long-Term Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the long-term evaluation of Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). Detailed protocols for model induction and drug administration are provided, along with key efficacy and safety parameters to be monitored.
Introduction to this compound and its Mechanism of Action
This compound is an oral HIF-PH inhibitor that mimics the physiological effects of hypoxia.[1][2] Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent proteasomal degradation.[3][4] By inhibiting PHD enzymes, this compound stabilizes HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β.[3][4] This complex then binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, upregulating their expression.[3][4] Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism, leading to improved iron mobilization and utilization.[1][2]
Animal Models for Long-Term Efficacy Studies
Two primary animal models are widely used to recapitulate the pathophysiology of renal anemia and assess the long-term efficacy of therapeutic agents like this compound: the adenine-induced CKD model and the 5/6 nephrectomy model.
Adenine-Induced Chronic Kidney Disease (CKD) Model
This model induces CKD through the oral administration of adenine, which is metabolized to 2,8-dihydroxyadenine. This metabolite precipitates in the renal tubules, causing obstruction, inflammation, and fibrosis, leading to progressive kidney dysfunction and anemia.[5]
5/6 Nephrectomy Model
This surgical model involves the removal of one kidney and the ligation of branches of the renal artery or the removal of two-thirds of the contralateral kidney, resulting in a significant reduction in renal mass. The remaining kidney tissue undergoes hyperfiltration and progressive glomerulosclerosis and tubulointerstitial fibrosis, mimicking the progression of human CKD.
Signaling Pathway of this compound
The mechanism of action of this compound involves the stabilization of Hypoxia-Inducible Factor (HIF), a key transcription factor in the cellular response to low oxygen levels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Pathway Proteins are Master Regulators of Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vadadustat in Mouse Models of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in preclinical mouse models of Chronic Kidney Disease (CKD). The following sections detail dosing considerations, experimental protocols for inducing CKD and assessing relevant endpoints, and the underlying mechanism of action of this compound.
Mechanism of Action
This compound is an orally administered small molecule that inhibits HIF-prolyl-hydroxylases (HIF-PHI).[1] Under normal oxygen conditions, HIFs are hydroxylated by prolyl-hydroxylase domain (PHD) enzymes, leading to their degradation. By inhibiting these enzymes, this compound mimics a state of hypoxia, allowing HIFs to stabilize and accumulate.[1][2] Stabilized HIFs then translocate to the cell nucleus and activate the transcription of various genes, most notably the gene for erythropoietin (EPO).[1][2] This leads to increased endogenous EPO production, which in turn stimulates erythropoiesis (red blood cell production) and improves iron metabolism, thereby correcting anemia, a common complication of CKD.[1][2]
References
High-Performance Liquid Chromatography (HPLC) Method for the Determination of Vadadustat
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed application note and protocol for the quantitative analysis of Vadadustat using a robust and validated High-Performance Liquid Chromatography (HPLC) method. The described methodology is suitable for the determination of this compound in pharmaceutical formulations and can be adapted for the analysis in biological matrices.
Introduction
This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that stimulates erythropoiesis and is used for the treatment of anemia associated with chronic kidney disease.[1][][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical products and for pharmacokinetic studies. This application note details a reversed-phase HPLC (RP-HPLC) method that offers excellent specificity, accuracy, and precision for the quantification of this compound.
Chemical Structure of this compound:
Figure 1: Chemical Structure of this compound.[4]
Chromatographic Conditions and Parameters
Several HPLC methods have been reported for the analysis of this compound.[5][6][7] The following table summarizes the key chromatographic parameters from a selection of validated methods, providing a comparative overview for researchers to select the most appropriate conditions for their specific application.
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 (Pharmaceuticals)[5][7] | Method 2 (Plasma)[6][7][8] | Method 3 (Alternative) |
| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) | SunShell PFP C18 (150 x 4.6 mm, 2.6 µm) | Phenomenex Gemini C18 |
| Mobile Phase | 6 mM Ammonium Acetate Buffer (pH 3.2) and Acetonitrile (30:70 v/v) | 20 mM Phosphate Buffer (pH 2.4) and Acetonitrile (60:40 v/v) | Phosphate Buffer (pH 5.0) and Acetonitrile (64:36% v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 317 nm | 220 nm | 234 nm |
| Column Temperature | Ambient | 40°C | 30°C |
| Retention Time | ~3.9 min | Not explicitly stated | ~4.27 min |
| Internal Standard | Not specified | Butyl paraoxybenzoate | Not specified |
Detailed Experimental Protocol
This section provides a step-by-step protocol for the analysis of this compound in pharmaceutical dosage forms based on a validated RP-HPLC method.[5]
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Glacial Acetic Acid (Analytical grade)
-
Water (HPLC grade)
-
This compound tablets
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Kromasil C18 column (250 x 4.6 mm, 5 µm) or equivalent
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Preparation of Solutions
-
Mobile Phase: Prepare a 6 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH to 3.2 with glacial acetic acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 2-12 µg/mL).
Sample Preparation
-
Weigh and finely powder a representative number of this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Analysis
-
Set up the HPLC system with the specified chromatographic conditions (see Table 1, Method 1).
-
Inject 20 µL of the blank (mobile phase), standard solutions, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for this compound.
System Suitability
Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. The acceptance criteria typically include:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of replicate injections: ≤ 2.0%
Method Validation Summary
The described HPLC method has been validated according to International Council for Harmonisation (ICH) guidelines.[5] A summary of the validation parameters is presented below.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity (µg/mL) | 2 - 12 |
| Correlation Coefficient (r²) | 0.9992[5] |
| Limit of Detection (LOD) (µg/mL) | 0.464 |
| Limit of Quantification (LOQ) (µg/mL) | 1.40 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Robustness | Robust |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
Signaling Pathway of this compound (for informational purposes)
While not directly related to the HPLC method, understanding the mechanism of action of this compound provides context for its therapeutic use. This compound inhibits HIF-prolyl hydroxylase, leading to the stabilization and accumulation of Hypoxia-Inducible Factor (HIF). HIF then translocates to the nucleus and promotes the transcription of genes involved in erythropoiesis, including the erythropoietin (EPO) gene.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of the Plasma Concentration of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Vadadustat: A Potent Tool for Interrogating the HIF Signaling Pathway
Application Notes and Protocols for Researchers
Introduction
Vadadustat is a small molecule inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2][3] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α subunits.[4][5] This stabilization allows for the formation of active HIF transcription factors, which regulate a wide array of genes involved in crucial physiological processes such as erythropoiesis, iron metabolism, angiogenesis, and cell survival.[4][6] These characteristics make this compound an invaluable tool for researchers studying the intricate HIF signaling pathways and their roles in various physiological and pathological conditions.
These application notes provide an overview of this compound's mechanism of action, key quantitative data on its in vitro activity, and detailed protocols for its use in common experimental setups to probe the HIF signaling cascade.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6] this compound functions by competitively inhibiting the PHD enzymes, preventing the hydroxylation of HIF-α.[7] This leads to the stabilization of HIF-α, which then translocates to the nucleus, heterodimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.[8][9]
Data Presentation
The following tables summarize the in vitro activity of this compound on PHD enzymes and its effect on HIF-α stabilization and target gene expression in various cell lines.
Table 1: In Vitro Inhibition of Human PHD Isoforms by this compound
| PHD Isoform | IC₅₀ (nM) |
| PHD1 | 78 |
| PHD2 | 21 |
| PHD3 | 249 |
| Data from preclinical characterization studies.[7] |
Table 2: In Vitro Efficacy of this compound on HIF-α Stabilization
| Cell Line | HIF Subunit | Treatment Time (hours) | EC₅₀ (µM) |
| Hep3B | HIF-1α | 6 | 1.3 |
| Hep3B | HIF-1α | 24 | 18 |
| Hep3B | HIF-2α | 6 | 1.2 |
| Hep3B | HIF-2α | 24 | 26 |
| HUVEC | HIF-1α | 6 | 1.1 |
| HUVEC | HIF-1α | 24 | 19 |
| HUVEC | HIF-2α | 6 | 21 |
| HUVEC | HIF-2α | 24 | 38 |
| Data derived from preclinical studies using a Mesoscale Discovery (MSD) Electrochemiluminescence Assay. |
Table 3: Effect of this compound on HIF Target Gene Expression in Human Mesenchymal Stromal Cells (MSCs)
| Gene | Function | Treatment | Fold Change vs. Control |
| IL6 | Immune Regulation | 40 µM this compound (6h) | Downregulated |
| CCL2 | Immune Regulation | 40 µM this compound (6h) | Downregulated |
| HIF1A | Transcription Factor | 40 µM this compound (6h) | Downregulated |
| Data from a study on the immunomodulatory properties of MSCs.[10] Note: Downregulation of HIF1A mRNA can be a result of negative feedback loops in the HIF signaling pathway. |
Experimental Protocols
The following are detailed protocols for using this compound to study HIF signaling in a research setting.
Protocol 1: In Vitro Cell Culture Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce HIF-α stabilization and downstream signaling.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell line of interest (e.g., Hep3B, HUVEC, HeLa)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Treatment Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental endpoint (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the prepared this compound-containing or vehicle control medium.
-
Incubate the cells for the desired duration. The incubation time will depend on the endpoint being measured (e.g., 4-8 hours for HIF-1α protein stabilization, 12-24 hours for target gene expression).
-
-
Harvesting:
-
After the incubation period, harvest the cells for downstream analysis (e.g., protein extraction for Western blot, RNA isolation for qPCR).
-
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol outlines the steps for detecting HIF-1α protein levels by Western blot following this compound treatment.
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α antibody
-
Primary antibody: anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets on ice with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Protocol 3: Quantitative PCR (qPCR) for HIF Target Gene Expression
This protocol provides a method for measuring the mRNA levels of HIF target genes, such as VEGFA and EPO, after this compound treatment.
Materials:
-
Treated and control cell pellets (from Protocol 1)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (VEGFA, EPO) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Isolate total RNA from the cell pellets using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) for each sample using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Run the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Concluding Remarks
This compound serves as a potent and specific chemical probe for activating the HIF signaling pathway in a controlled manner. Its ability to stabilize HIF-α and induce the expression of a multitude of downstream target genes makes it an essential tool for researchers in various fields, including cancer biology, immunology, and nephrology. The protocols provided herein offer a starting point for utilizing this compound to explore the multifaceted roles of HIF signaling in health and disease. As with any experimental tool, it is crucial to carefully titrate concentrations and treatment times to achieve the desired biological response in the specific experimental system being investigated.
References
- 1. This compound | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. ajmc.com [ajmc.com]
- 6. Responses of HIFs to hypoxia or hyperoxia [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A HIF-1α-driven feed-forward loop augments HIF signalling in Hep3B cells by upregulation of ARNT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a HIF Prolyl Hydroxylase Inhibitor, Improves Immunomodulatory Properties of Human Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Screen for Novel HIF-PH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate cellular responses to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are tightly regulated by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes. This mechanism has significant therapeutic potential for conditions such as anemia of chronic kidney disease. This document provides detailed protocols and application notes for cell-based assays designed to identify and characterize novel inhibitors of HIF prolyl hydroxylases (HIF-PHIs).
HIF-1α Signaling Pathway
Under normal oxygen conditions, HIF-1α is continuously synthesized but rapidly degraded. Prolyl hydroxylases (PHDs) utilize oxygen to hydroxylate HIF-1α. This modification allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to bind to HIF-1α and target it for ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions or in the presence of PHD inhibitors, HIF-1α is not hydroxylated and becomes stable. It then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various processes, including erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[1][2][3]
References
- 1. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
Application Notes and Protocols for Immunohistochemical Detection of HIF-α in Vadadustat-Treated Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection and analysis of Hypoxia-Inducible Factor-α (HIF-α) in tissue samples from animals treated with Vadadustat, a prolyl hydroxylase (PHD) inhibitor.
Introduction
This compound is an oral inhibitor of HIF prolyl hydroxylases, enzymes that target the alpha subunits of HIF transcription factors (HIF-1α and HIF-2α) for degradation under normoxic conditions.[1] By inhibiting these enzymes, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1][2] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, including those involved in erythropoiesis. This mechanism makes this compound a therapeutic agent for anemia associated with chronic kidney disease.
Immunohistochemistry is a critical technique to visualize and quantify the in situ expression and cellular localization of HIF-1α and HIF-2α, thereby providing pharmacodynamic evidence of this compound's mechanism of action in preclinical animal models.
Data Presentation
The following tables present illustrative quantitative data for HIF-α expression in renal tissues of rodents treated with this compound. This data is synthesized from descriptions of HIF stabilization in preclinical studies of PHD inhibitors and should be considered representative.
Table 1: Quantitative Analysis of HIF-1α Nuclear Staining in Rat Kidney Cortex Following this compound Treatment
| Treatment Group | Dose (mg/kg) | Percentage of HIF-1α Positive Tubular Epithelial Cell Nuclei (%) | Average Staining Intensity (0-3 scale) |
| Vehicle Control | 0 | < 1 | 0.1 ± 0.05 |
| This compound | 10 | 45 ± 8.2 | 1.5 ± 0.3 |
| This compound | 30 | 78 ± 11.5 | 2.6 ± 0.4 |
| This compound | 100 | 89 ± 7.9 | 2.8 ± 0.2 |
Staining intensity was scored as follows: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong. Values are presented as mean ± standard deviation.
Table 2: Quantitative Analysis of HIF-2α Nuclear Staining in Mouse Kidney Interstitial and Glomerular Cells Following this compound Treatment
| Treatment Group | Dose (mg/kg) | Percentage of HIF-2α Positive Interstitial Cell Nuclei (%) | Percentage of HIF-2α Positive Glomerular Cell Nuclei (%) | Average Staining Intensity (0-3 scale) |
| Vehicle Control | 0 | < 2 | < 1 | 0.2 ± 0.08 |
| This compound | 10 | 55 ± 9.1 | 35 ± 6.4 | 1.8 ± 0.5 |
| This compound | 30 | 82 ± 10.3 | 68 ± 9.7 | 2.7 ± 0.3 |
| This compound | 100 | 91 ± 6.8 | 85 ± 8.1 | 2.9 ± 0.1 |
Staining intensity was scored as follows: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong. Values are presented as mean ± standard deviation.
Experimental Protocols
A detailed protocol for the immunohistochemical staining of HIF-1α and HIF-2α in formalin-fixed, paraffin-embedded (FFPE) tissue sections from this compound-treated animals is provided below.
Protocol: Immunohistochemistry for HIF-1α and HIF-2α in FFPE Rodent Kidney Tissue
1. Tissue Preparation
1.1. Harvest kidneys from this compound-treated and vehicle control animals. 1.2. Fix tissues in 10% neutral buffered formalin for 24 hours at room temperature. 1.3. Process tissues through a series of graded alcohols and xylene, and embed in paraffin wax. 1.4. Cut 4-5 µm thick sections using a microtome and mount on positively charged slides. 1.5. Dry the slides overnight at 37°C or for 1 hour at 60°C.
2. Deparaffinization and Rehydration
2.1. Immerse slides in two changes of xylene for 5 minutes each. 2.2. Rehydrate sections by immersing in a graded series of ethanol:
- 100% ethanol, two changes for 3 minutes each.
- 95% ethanol for 3 minutes.
- 70% ethanol for 3 minutes. 2.3. Rinse slides in distilled water for 5 minutes.
3. Antigen Retrieval
3.1. Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0). 3.2. Heat the slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes. 3.3. Allow the slides to cool to room temperature in the buffer for at least 20 minutes. 3.4. Rinse slides with Tris-buffered saline with 0.1% Tween 20 (TBST).
4. Peroxidase Blocking
4.1. Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes at room temperature to block endogenous peroxidase activity. 4.2. Rinse slides three times with TBST for 5 minutes each.
5. Blocking
5.1. Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
6. Primary Antibody Incubation
6.1. Dilute the primary antibody in the blocking solution. Recommended antibodies and starting dilutions:
- HIF-1α: Mouse anti-HIF-1α monoclonal antibody (Clone H1alpha67) at a 1:500 dilution.
- HIF-2α: Mouse anti-HIF-2α monoclonal antibody (Clone ep190b) at a 1:200 dilution.[3][4][5][6] 6.2. Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
7. Detection
7.1. Rinse slides three times with TBST for 5 minutes each. 7.2. Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature. 7.3. Rinse slides three times with TBST for 5 minutes each. 7.4. Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature. 7.5. Rinse slides three times with TBST for 5 minutes each.
8. Chromogen and Counterstaining
8.1. Incubate sections with a 3,3'-Diaminobenzidine (DAB) substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). 8.2. Rinse slides with distilled water. 8.3. Counterstain with hematoxylin for 1-2 minutes. 8.4. Differentiate in 0.3% acid alcohol and blue in running tap water.
9. Dehydration and Mounting
9.1. Dehydrate sections through a graded series of ethanol (70%, 95%, 100%). 9.2. Clear in two changes of xylene for 5 minutes each. 9.3. Mount coverslips using a permanent mounting medium.
10. Image Acquisition and Analysis
10.1. Acquire images using a bright-field microscope. 10.2. For quantitative analysis, count the number of positive nuclei and total nuclei in multiple high-power fields to determine the percentage of positive cells. Staining intensity can be scored on a semi-quantitative scale.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action leading to HIF-α stabilization.
Experimental Workflow
Caption: Immunohistochemistry workflow for HIF-α detection.
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Hypoxia Inducible Factor 2α Antibody, clone 190b | MAB3472-I-100UL [merckmillipore.com]
- 4. mybiosource.com [mybiosource.com]
- 5. HIF-2 alpha Monoclonal Antibody (ep190b) (MA1-16519) [thermofisher.com]
- 6. HIF-2 alpha/EPAS1 Antibody (ep190b) (NB100-132): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Vadadustat Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Vadadustat in aqueous buffers for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening?
A1: this compound has low solubility in aqueous buffers.[1] Precipitation upon dilution of an organic stock solution (like DMSO or DMF) into an aqueous buffer is a common issue. This "crashing out" occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution, often exacerbated by the change in solvent polarity.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: It is recommended to prepare stock solutions of this compound in an organic solvent.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are suitable choices.[1][2] The solubility is higher in these organic solvents, allowing for a concentrated stock that can be diluted to the final working concentration in your aqueous assay buffer.[1]
Q3: What is the maximum recommended concentration of organic solvent in the final assay medium?
A3: The final concentration of the organic solvent should be kept as low as possible to avoid affecting the biological system in your assay. For cell-based assays, the final DMSO concentration should typically not exceed 1-2%.[3] For assays with isolated proteins, slightly higher concentrations of solvents like Tween-20 or Triton X-100 (0.01 - 0.05%) might be tolerated.[3] It is always best to perform a solvent-negative control experiment to ensure the solvent at its final concentration does not have non-specific effects.[2]
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in an aqueous solution for more than one day due to its limited stability and potential for precipitation.[1] Stock solutions in anhydrous organic solvents like DMSO are more stable when stored properly at -20°C or -80°C.[1][2][4]
Troubleshooting Guide
Issue: this compound Precipitates Out of Solution
-
Probable Cause 1: Low Aqueous Solubility. this compound is sparingly soluble in aqueous buffers.[1] The concentration in your final assay medium may be exceeding its solubility limit.
-
Solution: Decrease the final concentration of this compound in your assay. Determine the minimal effective concentration through dose-response experiments.
-
-
Probable Cause 2: Improper Dilution Technique. Adding a small volume of concentrated organic stock directly into a large volume of aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
Solution: Use a serial dilution method. First, dilute the stock solution into a smaller volume of the aqueous buffer and mix thoroughly before adding it to the final assay volume. It is also recommended to add the stock solution to the buffer while vortexing to ensure rapid dispersion.
-
-
Probable Cause 3: pH of the Buffer. The solubility of a compound can be pH-dependent.
-
Solution: While specific data on the effect of pH on this compound's solubility is limited in the provided results, you could empirically test a small range of physiologically relevant pH values for your buffer to see if it improves solubility, provided it does not affect your assay.
-
Quantitative Data: this compound Solubility
| Solvent | Solubility | Source |
| Aqueous Buffers | Sparingly soluble | [1] |
| 1:20 DMF:PBS (pH 7.2) | ~0.04 mg/mL | [1] |
| Water | Insoluble | [5] |
| Water | 0.041 mg/mL | [6] |
| Organic Solvents | ||
| DMSO | ~2 mg/mL | [1] |
| DMSO | 100 mg/mL (326.05 mM) | [2] |
| DMSO | 61 mg/mL (198.89 mM) | [5] |
| DMF | ~5 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| Ethanol | 9 mg/mL | [5] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of solid this compound.[1]
-
Dissolve it in 100% anhydrous DMSO to a high concentration (e.g., 10-50 mM).[2][5] Ensure the solid is completely dissolved. Sonication may be used to aid dissolution.[2]
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][5]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare an intermediate dilution of this compound in your aqueous assay buffer. For example, dilute the 10 mM stock 1:100 in the buffer to get a 100 µM solution. Add the stock solution dropwise to the buffer while vortexing to ensure rapid mixing.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your final assay system (e.g., cell culture plate) to achieve the desired final concentration of this compound. Ensure the final concentration of DMSO is below the tolerance level of your assay system (typically <1%).[3]
-
Visualizations
Signaling Pathway of this compound
References
Optimizing Vadadustat Dosage for Consistent In Vivo Results: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Vadadustat dosage for consistent in vivo experimental results. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] Under normal oxygen conditions, HIF-α subunits are hydroxylated by PHDs, leading to their degradation. By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[3] Stabilized HIF-α translocates to the nucleus, where it dimerizes with HIF-β and activates the transcription of various genes, including erythropoietin (EPO), which stimulates red blood cell production.[3][4] This process also enhances iron absorption and mobilization.[3][5]
Q2: What are the recommended starting doses for this compound in preclinical in vivo studies?
Recommended starting doses for this compound in preclinical rodent models are as follows:
| Animal Model | Recommended Starting Dose Range (Oral Gavage) | Citation(s) |
| Mice | 5 - 50 mg/kg/day | [1][6] |
| Rats | 2 - 20 mg/kg/day | [1][6] |
Note: These are starting ranges. The optimal dose for your specific study may vary depending on the animal strain, age, sex, and disease model.
Q3: How should I prepare this compound for oral administration in rodents?
A commonly used vehicle for preparing this compound for oral gavage in rodents is a suspension in 0.25% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in ultrapure water.
Q4: What are the key pharmacokinetic parameters of this compound in preclinical models?
This compound has a relatively short half-life in preclinical species and does not tend to accumulate with repeated daily oral dosing.[7] In rats, a single oral dose leads to a potent increase in circulating EPO levels.[2]
Q5: What are the primary efficacy endpoints to measure in a preclinical in vivo study with this compound?
The primary efficacy endpoints typically involve the assessment of erythropoiesis and iron metabolism. Key parameters to measure include:
-
Hematological Parameters:
-
Hemoglobin (Hb) concentration
-
Hematocrit (Hct)
-
Red blood cell (RBC) count
-
Reticulocyte count
-
-
Iron Metabolism Markers:
-
Serum erythropoietin (EPO)
-
Serum iron
-
Total iron-binding capacity (TIBC)
-
Transferrin saturation (TSAT)
-
Serum ferritin
-
Serum hepcidin
-
Troubleshooting Guide
Issue 1: High variability in hemoglobin response between animals.
High variability can obscure the true effect of this compound. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing Technique | Ensure all personnel are proficient in oral gavage techniques to minimize stress and ensure accurate dose delivery.[8][9][10] Use of flexible plastic gavage tubes is recommended to reduce the risk of injury.[10] |
| Animal Stress | Acclimatize animals to handling and the experimental procedures before starting the study.[2] Minimize noise and other environmental stressors in the animal facility.[3][11] |
| Underlying Health Status | Ensure all animals are healthy and free of infections at the start of the study. Inflammation can impact erythropoiesis and iron metabolism. |
| Genetic Variation | Use animals from a reliable and genetically consistent source. Be aware of potential strain-dependent differences in drug metabolism and response. |
| Iron Deficiency | Inadequate iron stores can limit the erythropoietic response to this compound. Ensure all animals have adequate iron levels before and during the study. Consider iron supplementation if necessary.[5] |
Issue 2: No significant increase in hemoglobin levels despite this compound administration.
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | The administered dose may be too low for the specific animal model or strain. Consider performing a dose-response study to determine the optimal dose. |
| Incorrect Formulation/Vehicle | Ensure this compound is properly suspended in the vehicle. Inadequate suspension can lead to inaccurate dosing. Prepare fresh formulations regularly. |
| Poor Oral Bioavailability | While this compound generally has good oral bioavailability, factors such as gastrointestinal issues in the animal model could affect absorption. |
| Iron Deficiency | As mentioned above, iron is crucial for hemoglobin synthesis. Confirm adequate iron status in your animals. |
| Underlying Disease Model Pathology | The specific pathology of your disease model might interfere with the erythropoietic response. For example, severe inflammation can blunt the response to EPO. |
Issue 3: Signs of toxicity or adverse effects in treated animals.
| Potential Cause | Troubleshooting Steps |
| Dose is too high | The administered dose may be approaching the maximum tolerated dose. Reduce the dose in subsequent experiments. |
| Off-target effects | While this compound is a selective HIF-PH inhibitor, high concentrations could potentially have off-target effects. Monitor animals closely for any unexpected clinical signs. |
| Complications from Oral Gavage | Improper gavage technique can lead to esophageal or gastric injury, or aspiration pneumonia.[9] Ensure proper training and technique. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound by Oral Gavage in Rodents
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Ultrapure water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
-
Flexible plastic gavage tubes (appropriate size for the animal)
-
Syringes
Procedure:
-
Vehicle Preparation (0.25% HPMC, 0.1% Tween 80): a. Weigh the required amount of HPMC and Tween 80. b. In a beaker, slowly add the HPMC to the required volume of ultrapure water while stirring continuously with a magnetic stirrer. c. Add Tween 80 to the HPMC solution and continue stirring until both are fully dissolved.
-
This compound Suspension Preparation: a. Weigh the required amount of this compound powder for the desired concentration and total volume. b. If needed, gently grind the this compound powder to a fine consistency using a mortar and pestle. c. In a small beaker, add a small amount of the prepared vehicle to the this compound powder to create a paste. d. Gradually add the remaining vehicle to the paste while continuously stirring or using a homogenizer to ensure a uniform suspension. e. Continue to stir the suspension on a magnetic stirrer during the dosing procedure to maintain uniformity.
-
Oral Gavage Administration: a. Gently restrain the animal. b. Measure the appropriate length of the gavage tube from the tip of the animal's nose to the last rib to ensure it reaches the stomach. c. Draw the calculated volume of the this compound suspension into a syringe attached to the gavage tube. d. Gently insert the gavage tube into the esophagus and advance it to the pre-measured length. Do not force the tube. e. Slowly administer the suspension. f. Gently remove the gavage tube. g. Monitor the animal for any signs of distress immediately after the procedure.[12][13]
Protocol 2: Hematological Analysis in Rodents
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated tubes)
-
Pipettes and tips
-
Automated hematology analyzer
Procedure:
-
Blood Collection: a. Collect blood from the appropriate site (e.g., retro-orbital sinus, submandibular vein, or cardiac puncture for terminal collection) using a suitable technique.[14] b. Immediately transfer the blood into an EDTA-coated tube to prevent coagulation. c. Gently invert the tube several times to mix the blood with the anticoagulant.
-
Analysis: a. Follow the manufacturer's instructions for the automated hematology analyzer. b. Ensure the analyzer is calibrated and quality-controlled before running the samples. c. Key parameters to record include: Hemoglobin (g/dL), Hematocrit (%), RBC count (x10^6/µL), and Reticulocyte count (%).
Protocol 3: Measurement of Serum Erythropoietin (EPO) by ELISA
Materials:
-
Commercially available mouse or rat EPO ELISA kit
-
Serum samples from experimental animals
-
Microplate reader
-
Pipettes and tips
Procedure:
-
Sample Preparation: a. Collect whole blood and allow it to clot at room temperature for 30 minutes. b. Centrifuge at 1,000-2,000 x g for 15 minutes to separate the serum. c. Carefully collect the serum and store it at -80°C until analysis. Avoid repeated freeze-thaw cycles.[7][15]
-
ELISA Assay: a. Follow the protocol provided with the commercial ELISA kit precisely.[7][15][16] This will typically involve: i. Preparing standards and samples. ii. Adding standards and samples to the antibody-coated microplate. iii. Incubating the plate. iv. Washing the plate. v. Adding the detection antibody. vi. A second incubation and wash step. vii. Adding the substrate and stopping the reaction. b. Read the absorbance on a microplate reader at the specified wavelength. c. Calculate the EPO concentration in the samples based on the standard curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General in vivo experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexxbioanalytics.com [idexxbioanalytics.com]
- 6. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. instechlabs.com [instechlabs.com]
- 11. The Contribution of Environmental Enrichment to Phenotypic Variation in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Rodent Diagnostic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cloud-clone.com [cloud-clone.com]
- 16. Mouse EPO ELISA Kit (EM28RB) - Invitrogen [thermofisher.com]
Vadadustat stability in cell culture media over time
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of Vadadustat in in-vitro experimental settings. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1] Its mechanism of action mimics the natural human response to high altitude. By inhibiting prolyl hydroxylase enzymes, this compound leads to the stabilization of hypoxia-inducible factors (HIFs).[1][2] Stabilized HIFs then translocate to the cell nucleus and activate the transcription of genes involved in erythropoiesis (red blood cell production) and iron metabolism.[1][2]
Q2: What is the stability of this compound in cell culture media over time?
Currently, there is limited publicly available data specifically detailing the stability of this compound in common cell culture media such as DMEM or RPMI-1640 over extended periods. The stability of a compound in solution can be influenced by various factors including temperature, pH, light exposure, and interactions with other media components.
To provide a framework for experimental planning, the following table presents hypothetical stability data for this compound in a standard cell culture medium (e.g., DMEM supplemented with 10% FBS) at 37°C. Researchers must perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Table 1: Hypothetical Stability of this compound in Cell Culture Media at 37°C
| Time Point (hours) | Percent Remaining (Hypothetical) |
| 0 | 100% |
| 2 | 98% |
| 4 | 95% |
| 8 | 90% |
| 12 | 85% |
| 24 | 75% |
| 48 | 60% |
| 72 | 45% |
Q3: Are there any known incompatibilities of this compound with cell culture media components?
This compound is known to form chelate precipitates with iron-containing agents, particularly ferrous sulfate and ferric nitrate, in aqueous solutions.[3][4] Common cell culture media such as DMEM contain ferric nitrate as a source of iron.[5] Therefore, there is a potential for this compound to chelate the iron present in the media, which could affect its bioavailability and potentially lead to precipitation over time, especially at higher concentrations. Additionally, other media components like amino acids (e.g., cysteine/cystine) and vitamins could potentially interact with this compound.[1][6]
Troubleshooting Guide
Issue 1: Precipitate observed in the cell culture medium after adding this compound.
-
Possible Cause: this compound may be chelating with iron in the cell culture medium, leading to the formation of an insoluble complex.[3][4] This is more likely to occur at higher concentrations of this compound.
-
Solution:
-
Visually inspect the medium after the addition of this compound.
-
Consider using a lower concentration of this compound if experimentally feasible.
-
Prepare a fresh stock solution and ensure it is fully dissolved before adding it to the medium.
-
Evaluate the stability of this compound in your specific medium by performing a stability study (see Experimental Protocols section).
-
Issue 2: Lower than expected biological activity of this compound.
-
Possible Cause 1: Degradation of this compound. Over time in culture, this compound may degrade, leading to a decrease in the effective concentration.
-
Solution: Refer to the stability data you have generated for your specific conditions. For longer experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
-
Possible Cause 2: Interaction with serum proteins. If using a serum-containing medium, this compound may bind to serum proteins, reducing its free concentration and apparent activity.
-
Solution: Determine the effect of serum on this compound activity by performing dose-response experiments in both serum-free and serum-containing media.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in stock solution preparation or storage. Repeated freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Ensure that incubation times are consistent across all experiments.
-
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Sterile, light-protected tubes
-
Incubator (37°C, 5% CO2)
-
Analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Spike the this compound stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent effects.
-
Aliquot the this compound-containing medium into sterile, light-protected tubes for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point:
-
Remove one tube from the incubator.
-
Immediately process the sample for analysis or store it at -80°C until analysis. Processing may involve protein precipitation if the medium contains serum.
-
-
Analyze the samples using a validated analytical method to determine the concentration of this compound remaining.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: this compound's mechanism of action in the HIF-1 signaling pathway.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. 11875 - RPMI 1640 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. RPMI 1640 Medium Recipe | AAT Bioquest [aatbio.com]
- 3. DMEM/F12 Media [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential for Vadadustat to chelate iron in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vadadustat. The focus is on the compound's potential to interact with iron in various experimental setups, a critical consideration for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1] Its primary mechanism is to mimic the body's natural response to hypoxia (low oxygen).[2] It achieves this by reversibly inhibiting HIF-prolyl hydroxylase enzymes. This inhibition leads to the stabilization and accumulation of HIF-α subunits, which then promote the transcription of genes involved in erythropoiesis (red blood cell production) and iron metabolism.[1][3]
Q2: Does this compound chelate iron systemically in the body?
A2: No, this compound is not a systemic iron chelator. Its therapeutic effect on iron metabolism is a downstream consequence of HIF stabilization, not direct systemic chelation. HIF activation enhances the expression of genes that improve iron absorption, mobilization, and utilization.[1][4] This leads to observable changes in iron-related biomarkers, such as decreased serum ferritin and hepcidin, and increased total iron-binding capacity (TIBC).[5][6][7]
Q3: What is the specific role of iron in this compound's mechanism of action?
A3: The HIF-prolyl hydroxylase enzymes that this compound inhibits are iron-dependent. This compound's inhibitory action occurs by chelating the catalytic Fe(II) iron atom at the active site of the PHD enzyme, which blocks its enzymatic activity.[3] This is a localized interaction at the target enzyme, not a systemic effect.
Q4: Can this compound interact with iron supplements in an experimental setting?
A4: Yes, a significant interaction can occur, particularly with orally administered iron. In vitro studies have confirmed that this compound can form a chelate precipitate with certain iron-containing agents, such as ferrous sulfate.[8] This interaction, occurring in the gastrointestinal tract, can decrease the oral bioavailability of this compound.[8][9] Therefore, co-administration of this compound and oral iron supplements requires a specific dosing interval to avoid this interaction.[8]
Troubleshooting Guide
Issue 1: Inconsistent this compound Bioavailability in In Vivo Oral Dosing Studies
-
Symptom: High variability in plasma concentrations of this compound or reduced efficacy when co-administered with an iron-supplemented diet or oral iron gavage in animal models.
-
Potential Cause: Chelate formation between this compound and the iron supplement in the gastrointestinal tract is likely reducing this compound's absorption.[8]
-
Solution:
-
Stagger Dosing: Administer oral iron supplements and this compound with a sufficient time interval. Based on clinical recommendations, a separation of at least 2 hours between this compound and oral iron administration is advised.[9]
-
Use Alternative Iron Supplementation: If oral iron is necessary, consider iron agents less prone to chelation, although studies show many common forms (ferrous sulfate, ferric citrate) can interact.[8]
-
Switch to IV Iron: For maintaining iron stores in animal models without confounding absorption, consider intravenous (IV) iron administration, as this bypasses the gastrointestinal interaction.[10]
-
Issue 2: Unexpected Changes in Iron Metabolism Markers
-
Symptom: In an in vivo experiment, you observe a significant decrease in serum ferritin and hepcidin, and an increase in Total Iron-Binding Capacity (TIBC). You are concerned this is an off-target chelation effect.
-
Potential Cause: These changes are the expected and intended pharmacological effects of this compound. By stabilizing HIF, this compound enhances iron mobilization and utilization for erythropoiesis.[7][11]
-
Solution:
-
Confirm the Pathway: These biomarker changes confirm the drug is active and engaging the HIF pathway as intended. The decrease in hepcidin, the primary regulator of iron availability, allows for increased iron release from stores (indicated by lower ferritin) and increased transferrin production (indicated by higher TIBC).[6][12]
-
Monitor Hemoglobin: These changes in iron markers should correlate with an increase in reticulocytes and, subsequently, hemoglobin levels, confirming the pro-erythropoietic effect.[13]
-
Data Presentation: Impact of Iron on this compound
Table 1: Effect of Co-administration with Oral Iron Agents on this compound Pharmacokinetics
This table summarizes clinical pharmacokinetic data showing how different oral iron supplements, when co-administered with this compound, reduce its absorption.
| Co-administered Agent (Form) | Mean Decrease in this compound AUC0-∞ | Mean Decrease in this compound Cmax | Reference |
| Sodium Ferrous Citrate | 54.0% | 42.1% | [8] |
| Ferric Citrate Hydrate | 67.2% | 67.5% | [8] |
| Sucroferric Oxyhydroxide | 84.5% | 88.0% | [8] |
| Ferrous Sulfate | 89.7% | 91.9% | [8] |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration.
Table 2: Typical Changes in Iron-Related Biomarkers Following this compound Treatment (vs. Placebo)
This table presents representative data from clinical trials illustrating the intended pharmacological effect of this compound on iron mobilization.
| Biomarker | Direction of Change | Approximate Magnitude of Change | Reference |
| Serum Hepcidin | ↓ | 34-59% decrease | [5][7] |
| Serum Ferritin | ↓ | 36-56% decrease | [5][11] |
| Total Iron-Binding Capacity (TIBC) | ↑ | 15-24% increase | [5][11] |
Visualizations
Caption: this compound inhibits the iron-dependent PHD enzyme, stabilizing HIF-2α and upregulating genes for erythropoiesis and iron metabolism.
Caption: Experimental workflow showing oral co-administration of this compound and iron leading to GI chelation and reduced bioavailability.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved this compound for chronic kidney disease (CKD) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Clinical Trial of this compound in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and Clinical Pharmacokinetic Studies of the Effects of Iron-containing Agents on this compound, an Oral Hypoxia-inducible Factor-Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Vadadustat Preclinical Studies: A Technical Support Guide to Navigating Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in preclinical studies involving Vadadustat. By understanding and controlling for key experimental variables, researchers can enhance the reproducibility and reliability of their findings.
Troubleshooting Guide: Identifying and Mitigating Variability
Variability in preclinical studies with this compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, can arise from multiple sources. This guide provides a structured approach to identifying and mitigating these factors.
Issue 1: Inconsistent Pharmacokinetic (PK) Profiles
Question: We are observing high inter-animal variability in plasma concentrations (AUC, Cmax) of this compound. What are the potential causes and solutions?
Answer:
High pharmacokinetic variability is a common challenge in preclinical studies. Several factors can contribute to this issue with orally administered drugs like this compound.
Potential Causes & Mitigation Strategies:
-
Drug Formulation and Administration:
-
Inconsistent Suspension: this compound is often administered as a suspension. Ensure the suspension is homogeneous throughout the dosing procedure. Vortex the stock suspension before drawing each dose.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption. Ensure all personnel are proficient and consistent in their technique.
-
Vehicle Selection: The choice of vehicle can impact solubility and absorption. A commonly used vehicle for this compound in rodents is 0.25% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (w/v) Tween 80 in ultrapure water.[1] Ensure the vehicle is prepared consistently.
-
-
Animal-Related Factors:
-
Fasting Status: The presence of food in the gastrointestinal tract can affect drug absorption. Standardize the fasting period for all animals before dosing.
-
Gastrointestinal pH: Individual differences in gastric pH can influence the dissolution and absorption of this compound. While difficult to control, being aware of this variable can help in data interpretation.
-
Underlying Health Status: The severity and progression of the induced disease model (e.g., CKD) can vary between animals, affecting drug metabolism and clearance. Careful monitoring and stratification of animals based on disease markers can help.
-
-
Drug-Drug Interactions:
-
Iron Supplementation: Co-administration of oral iron supplements can significantly decrease the absorption of this compound due to chelation.[2][3][4] If iron supplementation is necessary, it is critical to separate the administration times.
-
Phosphate Binders: Certain phosphate binders, such as sevelamer carbonate and calcium acetate, can also reduce this compound exposure.[4]
-
Issue 2: Variable Efficacy in Anemia Models
Question: We are seeing inconsistent effects of this compound on hemoglobin and hematocrit levels in our CKD animal model. What should we investigate?
Answer:
Variability in the erythropoietic response to this compound can be linked to both pharmacokinetic and pharmacodynamic factors.
Potential Causes & Mitigation Strategies:
-
Iron Status of Animals:
-
Iron Deficiency: this compound's mechanism involves stimulating erythropoiesis, a process that requires adequate iron stores. If animals are iron-deficient, the response to this compound will be blunted.
-
Monitoring Iron Levels: Regularly monitor serum iron, ferritin, and total iron-binding capacity (TIBC) to ensure iron sufficiency.[5][6][7]
-
Controlled Iron Supplementation: If iron supplementation is required, administer it at a consistent time and dose, separate from this compound administration to avoid PK interactions.
-
-
CKD Model Variability:
-
Surgical Inconsistency: The 5/6 nephrectomy model, a common method to induce CKD, can have variable outcomes depending on the surgical precision.[8][9][10] Standardize the surgical procedure and verify the extent of renal mass reduction.
-
Disease Progression: The rate of CKD progression can differ between animals, leading to varying levels of endogenous erythropoietin (EPO) suppression and inflammatory states that can impact erythropoiesis. Monitor renal function (e.g., BUN, creatinine) and inflammatory markers.
-
-
Analytical Measurement Variability:
-
EPO Measurement: Ensure the ELISA kit used for EPO quantification is validated for the species being studied and that sample handling and processing are consistent to avoid degradation of the protein.
-
Hematology Analysis: Calibrate hematology analyzers regularly to ensure accurate measurement of hemoglobin, hematocrit, and red blood cell indices.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHs).[2][11] Under normal oxygen conditions, HIFs are hydroxylated by PHDs, leading to their degradation. By inhibiting PHDs, this compound stabilizes HIFs, allowing them to accumulate and translocate to the nucleus. In the nucleus, HIFs activate the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), which stimulates red blood cell production.[1][11] this compound also enhances iron mobilization and utilization.[5][6]
Q2: How does co-administration of iron supplements affect this compound's pharmacokinetics?
A2: Co-administration of oral iron supplements, such as ferrous sulfate, with this compound can lead to the formation of a chelate complex in the gastrointestinal tract, which significantly reduces the absorption and bioavailability of this compound.[2][3][4] Studies have shown a substantial decrease in both the maximum plasma concentration (Cmax) and the total exposure (AUC) of this compound when given concurrently with iron.[2][3][4] It is recommended to administer this compound at least one hour before oral iron supplements.[12][13]
Q3: What are the key pharmacokinetic parameters of this compound in different preclinical species?
A3: this compound exhibits a relatively short half-life in preclinical species and does not tend to accumulate with once-daily dosing.[1][11] The oral bioavailability and other pharmacokinetic parameters can vary between species.
Quantitative Data Summary
Table 1: Impact of Co-administered Iron-Containing Agents on this compound Pharmacokinetics in Humans
| Co-administered Agent | Change in this compound AUC₀₋∞ | Change in this compound Cmax |
| Sodium Ferrous Citrate | ↓ 54.0% | ↓ 42.1% |
| Ferric Citrate Hydrate | ↓ 67.5% | ↓ 59.9% |
| Sucroferric Oxyhydroxide | ↓ 76.5% | ↓ 75.0% |
| Ferrous Sulfate | ↓ 89.7% | ↓ 91.9% |
| Data from a clinical pharmacokinetic study in healthy male participants.[2][3] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC), 4000 cP
-
Tween 80
-
Ultrapure water
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired concentration and final volume.
-
Prepare the vehicle by dissolving 0.1% (w/v) Tween 80 in ultrapure water with gentle stirring.
-
Slowly add 0.25% (w/v) HPMC to the Tween 80 solution while continuously stirring to avoid clumping. Stir until the HPMC is fully dissolved. This may take several hours.
-
Weigh the calculated amount of this compound powder.
-
Create a small amount of paste by adding a few drops of the vehicle to the this compound powder and triturating.
-
Gradually add the remaining vehicle to the this compound paste while stirring continuously with a magnetic stirrer.
-
Continue stirring until a uniform suspension is achieved.
-
Store the suspension at 2-8°C and protect from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure homogeneity.
Protocol 2: 5/6 Nephrectomy Model of CKD in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, retractors)
-
Suture material
-
Sterile gauze
-
Warming pad
-
Analgesics
Procedure: This is a two-stage surgical procedure. Stage 1: Left Kidney Partial Nephrectomy
-
Anesthetize the rat and place it on a warming pad to maintain body temperature.
-
Make a flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the upper and lower branches of the renal artery.
-
Alternatively, surgically resect the upper and lower two-thirds of the kidney, leaving the adrenal gland and renal hilum intact.
-
Apply gentle pressure with sterile gauze to achieve hemostasis.
-
Return the kidney to the abdominal cavity.
-
Close the muscle layer and skin with sutures.
-
Administer post-operative analgesics as required. Allow the animal to recover for one week.
Stage 2: Right Kidney Total Nephrectomy
-
After one week of recovery, anesthetize the rat again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, renal vein, and ureter.
-
Remove the entire right kidney.
-
Close the incision in layers.
-
Provide post-operative care, including analgesia and monitoring.
-
Allow several weeks for CKD and associated anemia to develop before initiating treatment with this compound. Monitor BUN and creatinine levels to confirm renal insufficiency.[8][9][10]
Protocol 3: Quantification of Serum Erythropoietin (EPO) by ELISA
Materials:
-
Commercially available mouse or rat EPO ELISA kit (follow manufacturer's instructions)
-
Microplate reader
-
Pipettes and tips
-
Serum samples from experimental animals
General Procedure (example, specific steps will vary by kit):
-
Collect blood samples and process to obtain serum. Store serum at -80°C until analysis.
-
Prepare standards, controls, and samples according to the kit's instructions. This may involve dilution of samples.
-
Add standards, controls, and samples to the appropriate wells of the pre-coated microplate.
-
Incubate the plate as specified in the protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated antibody).
-
Incubate and wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubate and wash the plate.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the EPO concentration in the samples by interpolating from the standard curve.[14][15][16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and Clinical Pharmacokinetic Studies of the Effects of Iron-containing Agents on this compound, an Oral Hypoxia-inducible Factor-Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Phosphate Binders and a Dietary Iron Supplement on the Pharmacokinetics of a Single Dose of this compound in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in patients with chronic kidney disease: meta-analysis of phase 3 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on HIF-PHI combined with iron supplement in treatment of renal anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 10. Iron-Hepcidin Dysmetabolism, Anemia and Renal Hypoxia, Inflammation and Fibrosis in the Remnant Kidney Rat Model | PLOS One [journals.plos.org]
- 11. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. medcentral.com [medcentral.com]
- 14. karger.com [karger.com]
- 15. abcam.com [abcam.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
Addressing Vadadustat-induced gastrointestinal side effects in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential gastrointestinal (GI) side effects of vadadustat in animal models. The information is compiled from publicly available clinical and non-clinical data.
I. Frequently Asked Questions (FAQs)
Q1: What are the potential gastrointestinal side effects of this compound observed in preclinical and clinical studies?
A1: In clinical trials, the most frequently reported gastrointestinal side effects of this compound include diarrhea, nausea, and vomiting[1][2][3]. Additionally, gastric or esophageal erosions have been identified as a risk associated with this compound[4][5][6][7]. While specific data from animal studies on the incidence of these effects are limited in publicly available literature, researchers should be aware of these potential outcomes. A carcinogenicity study in rats and mice did not report a significant increase in treatment-related gastrointestinal adverse events[8][9].
Q2: What is the proposed mechanism of action for this compound-induced gastrointestinal side effects?
A2: this compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, which leads to the stabilization of HIFs[10]. HIFs are transcription factors that regulate a wide range of genes, including those involved in angiogenesis and inflammation[4][11]. While the precise mechanism for GI side effects is not fully elucidated, it is thought to be a class effect of HIF-PH inhibitors[4][7]. It may be related to the complex role of HIF signaling in maintaining the integrity of the gastrointestinal mucosa.
Q3: Are there any known interactions in the gastrointestinal tract that could affect this compound's activity or side effect profile?
A3: Yes, in vitro studies have shown that this compound can form a chelate precipitate with iron-containing agents in simulated intestinal fluid. Co-administration of this compound with oral iron supplements or iron-containing phosphate binders can significantly decrease its absorption[12]. This interaction in the GI tract should be considered when designing animal studies, as it may affect both efficacy and the local concentration of the drug in the gut.
Q4: In which animal models has this compound been studied?
A4: this compound has been evaluated in various animal models, including mice, rats, and dogs, primarily for its erythropoietic effects and in safety studies such as carcinogenicity assessments[8][9]. It has been shown to be present in the milk of lactating rats, indicating systemic absorption and distribution[13].
II. Troubleshooting Guide for Animal Studies
This guide is intended to assist researchers who observe potential gastrointestinal-related adverse events in animal models treated with this compound.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Diarrhea/Loose Stool | Direct effect of this compound on intestinal water and electrolyte transport. Alteration of gut motility. | 1. Stool Consistency Scoring: Implement a standardized scoring system to quantify the severity of diarrhea. 2. Hydration Monitoring: Ensure animals have free access to water and monitor for signs of dehydration. Consider providing supplemental hydration if necessary. 3. Dose-Response Assessment: If not already part of the study design, consider a dose-ranging study to determine if the effect is dose-dependent. |
| Reduced Food Intake/Weight Loss | Potential nausea or gastrointestinal discomfort. | 1. Monitor Food and Water Intake: Quantify daily food and water consumption. 2. Body Weight Monitoring: Record body weights daily or every other day. 3. Palatability of Dosed Feed: If this compound is administered in the feed, consider if the drug is affecting the taste and palatability. If possible, switch to gavage administration for more precise dosing and to bypass taste aversion. |
| Signs of Gastrointestinal Bleeding (e.g., dark, tarry stools) | Potential for gastric or intestinal erosions. | 1. Fecal Occult Blood Test: Perform tests on stool samples to confirm the presence of blood. 2. Gross Pathology: At necropsy, carefully examine the entire gastrointestinal tract for any signs of erosions, ulcerations, or bleeding. 3. Histopathological Analysis: Collect tissue samples from the stomach, duodenum, jejunum, ileum, and colon for microscopic examination. |
III. Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound-induced gastrointestinal side effects in rodent models.
A. Protocol for Assessment of Gastrointestinal Motility (Charcoal Meal Test)
-
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Dosing: Administer this compound or vehicle orally (gavage) at the desired dose(s) and for the intended duration.
-
Fasting: Fast animals for 18-24 hours before the charcoal meal, with free access to water.
-
Charcoal Meal Administration: Administer a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) orally.
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), euthanize the animals by CO2 asphyxiation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.
B. Protocol for Histopathological Examination of the Gastrointestinal Tract
-
Animal Model: As per the primary study design (e.g., rats, mice).
-
Dosing: Administer this compound or vehicle for the specified duration of the study.
-
Euthanasia and Necropsy: At the end of the study, euthanize the animals and perform a thorough gross examination of the entire gastrointestinal tract.
-
Tissue Collection and Fixation: Collect sections of the stomach (fundus and antrum), duodenum, jejunum, ileum, and colon. Fix the tissues in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Process the fixed tissues, embed in paraffin, section at 4-5 µm, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the slides for any signs of inflammation, erosions, ulcerations, epithelial cell changes, or other abnormalities.
IV. Visualization of Signaling Pathways and Workflows
A. This compound's Mechanism of Action and Downstream Effects
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and downstream gene transcription.
B. Experimental Workflow for Investigating GI Side Effects
Caption: A workflow for assessing this compound-induced gastrointestinal effects in animal models.
References
- 1. Frontiers | Efficacy and Safety of this compound for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. fepblue.org [fepblue.org]
- 6. This compound U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology | Akebia Therapeutics [ir.akebia.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Managing off-target effects of Vadadustat in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Vadadustat observed in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2][3] Under normal oxygen conditions, HIF-PH enzymes hydroxylate the alpha subunit of HIF, marking it for proteasomal degradation. By inhibiting HIF-PH, this compound stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, upregulating the expression of proteins involved in erythropoiesis, such as erythropoietin (EPO), and iron metabolism.[2][3]
Q2: What are the major off-target effects associated with long-term this compound administration?
Long-term studies and clinical trials have identified several key off-target effects of this compound. These include an increased risk of cardiovascular events, hepatotoxicity, hypertension, seizures, gastrointestinal erosion, and thromboembolic events.[4][5][6]
Q3: How does this compound compare to Erythropoiesis-Stimulating Agents (ESAs) like Darbepoetin alfa in terms of adverse events?
Clinical trials have shown that the overall rates of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs) for this compound are comparable to those of Darbepoetin alfa.[1][7] However, specific adverse event profiles may differ. For a detailed comparison of adverse event rates, please refer to the data tables below.
Troubleshooting Guides for Off-Target Effects
This section provides detailed troubleshooting guides for identifying and managing common off-target effects of this compound in a research setting.
Issue 1: Suspected Hepatotoxicity
Symptoms: Elevated liver enzymes (ALT, AST), decreased albumin, or signs of liver damage in tissue samples.
Troubleshooting Workflow:
Caption: Workflow for investigating suspected hepatotoxicity.
Experimental Protocols:
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay quantitatively measures LDH released from damaged cells into the culture supernatant.
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of this compound and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Supernatant Collection: Carefully collect the supernatant from each well.
-
Assay Reaction: Add the LDH assay reaction mixture to the supernatant according to the manufacturer's protocol.[8]
-
Measurement: Incubate as required and measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
-
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays: These assays measure the activity of liver enzymes released into the cell culture medium.
-
Sample Preparation: Use the same cell culture supernatant collected for the LDH assay.
-
Assay Procedure: Follow the manufacturer's protocol for commercially available ALT and AST assay kits. This typically involves adding a reaction mixture containing the enzyme substrates to the supernatant.[9][10]
-
Measurement: Measure the change in absorbance at the specified wavelength over time.[9][10]
-
Analysis: Compare the enzyme activity in this compound-treated samples to vehicle controls.
-
Issue 2: Pro-thrombotic Potential
Symptoms: Increased incidence of thrombotic events in animal models or altered coagulation parameters.
Troubleshooting Workflow:
Caption: Workflow for assessing pro-thrombotic potential.
Experimental Protocols:
-
Activated Partial Thromboplastin Time (aPTT) Assay: This assay evaluates the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT) Assay: This assay assesses the extrinsic and common pathways of coagulation.
-
Plasma Preparation: Use platelet-poor plasma as prepared for the aPTT assay.
-
Assay Procedure:
-
Pre-warm the plasma sample to 37°C.
-
Add thromboplastin reagent to the plasma.
-
Add calcium chloride to initiate clotting and start the timer.
-
-
Measurement: Record the time taken for a fibrin clot to form.
-
Issue 3: Neurotoxicity (Seizures)
Symptoms: Observation of seizure-like activity in animal models.
Troubleshooting Workflow:
Caption: Workflow for investigating neurotoxicity (seizures).
Experimental Protocol:
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: This model is used to assess the pro-convulsant or anti-convulsant effects of a compound.
-
Animal Preparation: Acclimatize rodents (mice or rats) to the testing environment.
-
Treatment: Administer this compound or vehicle control at desired doses and time points before PTZ administration.
-
PTZ Administration: Inject a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p. for mice) to induce seizure activity.[2]
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and score the seizure severity using a standardized scale (e.g., Racine scale).[2] Note the latency to the first seizure and the duration of seizure activity.
-
Analysis: Compare the seizure scores, latency, and duration between the this compound-treated and control groups.
-
Issue 4: Gastrointestinal (GI) Distress
Symptoms: Altered gastrointestinal motility or signs of GI irritation in animal models.
Troubleshooting Workflow:
Caption: Workflow for assessing gastrointestinal distress.
Experimental Protocol:
-
Charcoal Meal Transit Assay: This method assesses the rate of gastric emptying and intestinal transit.
-
Animal Fasting: Fast rodents overnight with free access to water.
-
Treatment: Administer this compound or vehicle control orally.
-
Charcoal Meal Administration: After a specific time, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) by oral gavage.
-
Euthanasia and Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals, carefully dissect the small intestine, and measure the total length of the small intestine and the distance traveled by the charcoal meal.[14]
-
Calculation: Express the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed.
-
Issue 5: Hypertension
Symptoms: Elevated blood pressure in animal models.
Troubleshooting Workflow:
Caption: Workflow for investigating hypertension.
Experimental Protocol:
-
Non-Invasive Blood Pressure Measurement (Tail-Cuff Method):
-
Animal Acclimatization: Acclimatize the animals (rats or mice) to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations.[15]
-
Treatment: Administer this compound or vehicle control daily for the duration of the long-term study.
-
Measurement: At regular intervals (e.g., weekly), place the animal in the restrainer and attach the tail-cuff. Measure systolic and diastolic blood pressure according to the equipment manufacturer's instructions.[16][17]
-
Analysis: Compare the blood pressure readings between the this compound-treated and control groups over the course of the study.
-
Quantitative Data from Long-Term Studies
The following tables summarize the incidence of key adverse events from pooled analyses of Phase 3 clinical trials comparing this compound with Darbepoetin alfa.
Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event Category | This compound (%) | Darbepoetin alfa (%) |
| Any TEAE | 88.9 | 89.3 |
| Any Serious TEAE | 58.0 | 59.3 |
| TEAE Leading to Death | 16.1 | 16.2 |
Source: Pooled data from four global Phase 3 trials (n=7,373).[1][7]
Table 2: Incidence of Selected Adverse Events of Special Interest
| Adverse Event | This compound (Events per 100 patient-years) | Darbepoetin alfa (Events per 100 patient-years) | Hazard Ratio (95% CI) |
| Cardiovascular | |||
| Major Adverse Cardiovascular Events (MACE) | 18.2% (first event) | 19.3% (first event) | 0.96 (0.83 - 1.11) |
| Myocardial Infarction | 4.7 | 5.4 | |
| Stroke | 2.7 | 2.8 | |
| Thromboembolic | |||
| Venous Thromboembolism | 3.1 | 3.2 | |
| Arterial Thromboembolism | 7.9 | 8.1 | |
| Vascular Access Thrombosis (first event) | 4.79 | 3.86 | 1.27 (0.99 - 1.62) |
| Hepatic | |||
| Any Hepatic Adverse Event | 7.6 | 7.2 | |
| Malignancy | |||
| Any Malignancy | 2.2% | 3.0% |
Sources: INNO₂VATE and PRO₂TECT trial programs.[1][6][18][19]
Signaling Pathway and Logical Relationships
This compound's Mechanism of Action and Downstream Effects:
Caption: this compound's mechanism of action on the HIF pathway.
Logical Relationships of Potential Off-Target Effects:
Caption: Logical relationships of this compound's off-target effects.
References
- 1. Overall Adverse Event Profile of this compound versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Safety and Efficacy of this compound Once Daily and Three Times Weekly in Patients With Dialysis-Dependent CKD With Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. fidelity.com [fidelity.com]
- 7. Overall Adverse Event Profile of this compound versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. mmpc.org [mmpc.org]
- 11. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. researchgate.net [researchgate.net]
- 16. kentscientific.com [kentscientific.com]
- 17. Measuring Blood Pressure Using a Noninvasive Tail Cuff Method in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of this compound for Anemia in Patients Undergoing Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vascular Access Thrombosis Events in Patients With Dialysis-Dependent CKD Treated With this compound or Darbepoetin Alfa: The INNO2VATE Trial Program - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Vadadustat Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential Vadadustat resistance in cell line models. The information provided is based on established mechanisms of drug resistance and serves as a guide for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1][2][3] Under normal oxygen conditions, HIF-PH enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting HIF-PH, this compound stabilizes HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of target genes, including erythropoietin (EPO).[2][3] This mimics the body's natural response to low oxygen levels, leading to increased red blood cell production.[2]
Q2: What are the potential mechanisms of acquired resistance to this compound in cell line models?
While specific studies on this compound resistance in cell lines are limited, based on common mechanisms of drug resistance, potential mechanisms could include:
-
Target Modification: Mutations in the HIF-PH genes that prevent this compound from binding effectively.
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which can pump this compound out of the cell.
-
Activation of Bypass Pathways: Alterations in downstream signaling pathways that circumvent the need for HIF-1α stabilization to promote cell survival or other relevant phenotypes.
-
Altered Drug Metabolism: Increased metabolic inactivation of this compound within the cancer cells.
Q3: How can I determine if my cell line has developed resistance to this compound?
The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound. This can be determined by performing a cell viability assay (e.g., MTT or CellTiter-Glo) on the parental (sensitive) and suspected resistant cell lines. A fold-increase in IC50 of >10 is generally considered a strong indication of resistance.
Q4: Are there any known inhibitors of drug efflux pumps that can be used to investigate this resistance mechanism?
Yes, several well-characterized inhibitors of common ABC transporters are available for research use. For example:
-
Verapamil and Cyclosporin A: Inhibitors of P-glycoprotein (P-gp).
-
Ko143: A potent and specific inhibitor of BCRP.
Using these inhibitors in combination with this compound can help determine if increased drug efflux is contributing to the observed resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound (Increased IC50)
| Possible Cause | Suggested Solution |
| Development of a resistant cell population | 1. Confirm the IC50 shift with a repeat cell viability assay. 2. Perform single-cell cloning to isolate and characterize resistant clones. 3. Investigate potential resistance mechanisms (see below). |
| Incorrect drug concentration or degradation | 1. Verify the concentration of your this compound stock solution. 2. Prepare fresh drug dilutions for each experiment. 3. Store this compound stock solution as recommended by the manufacturer. |
| Changes in cell culture conditions | 1. Ensure consistent cell culture conditions (media, serum, CO2, temperature). 2. Regularly check for mycoplasma contamination. |
Problem 2: No stabilization of HIF-1α protein observed by Western blot after this compound treatment in resistant cells.
| Possible Cause | Suggested Solution |
| Mutation in HIF-PH enzyme preventing this compound binding | 1. Sequence the HIF-PH isoenzymes (PHD1, PHD2, PHD3) in the resistant cell line to identify potential mutations. 2. If a mutation is found, molecular modeling could predict its impact on this compound binding. |
| Increased degradation of HIF-1α independent of prolyl hydroxylation | Investigate other ubiquitin ligases that might be targeting HIF-1α for degradation. |
| Technical issues with Western blotting | 1. Optimize the Western blot protocol for HIF-1α detection, which is notoriously difficult due to its rapid degradation. Use a lysis buffer containing protease and phosphatase inhibitors and consider using a proteasome inhibitor (e.g., MG132) as a positive control. 2. Ensure the primary antibody for HIF-1α is validated and used at the recommended dilution. |
Problem 3: HIF-1α is stabilized, but downstream target gene expression (e.g., EPO) is not induced.
| Possible Cause | Suggested Solution |
| Mutations in the HIF-1α binding site (Hypoxia Response Element - HRE) in the promoter of the target gene | Sequence the promoter region of the non-responsive target gene to check for mutations in the HRE. |
| Alterations in co-activators required for HIF-1α transcriptional activity | Investigate the expression and localization of HIF-1α co-activators such as p300/CBP. |
| Epigenetic silencing of the target gene | Analyze the methylation status of the promoter region of the target gene. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the characterization of a this compound-resistant cell line.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | 1 |
| Resistant Clone 1 | 65 | 13 |
| Resistant Clone 2 | 80 | 16 |
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 (µM) | Fold Reversal of Resistance |
| Resistant Clone 1 | This compound alone | 65 | - |
| Resistant Clone 1 | This compound + Verapamil (10 µM) | 15 | 4.3 |
| Resistant Clone 1 | This compound + Ko143 (1 µM) | 60 | 1.1 |
Table 3: Relative mRNA Expression of ABC Transporters in Sensitive and Resistant Cells
| Gene | Parental (Sensitive) | Resistant Clone 1 |
| ABCB1 (P-gp) | 1.0 ± 0.2 | 15.3 ± 2.1 |
| ABCG2 (BCRP) | 1.2 ± 0.3 | 2.5 ± 0.5 |
Experimental Protocols
Protocol for Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile culture flasks and plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Gradual Dose Escalation: Once the cells are growing at a stable rate in the presence of the current this compound concentration, increase the drug concentration by 1.5 to 2-fold.
-
Repeat Cycles: Repeat steps 3-5 for several months. The goal is to gradually select for a population of cells that can proliferate in high concentrations of this compound.
-
Cryopreservation: At each successful dose escalation, cryopreserve a vial of cells. This allows you to return to a previous stage if the cells do not survive a subsequent concentration increase.
-
Characterization of Resistant Line: After achieving a significantly higher tolerance to this compound (e.g., >10-fold increase in IC50), perform a final IC50 determination to quantify the level of resistance. The resistant cell line should be maintained in a medium containing a maintenance concentration of this compound (typically the highest concentration they survived).
Protocol for MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability in response to this compound treatment.
Materials:
-
96-well cell culture plates
-
Cells to be tested
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Addition of MTT Reagent: After the incubation period, add 20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol for Western Blotting of HIF-1α
This protocol provides a method for detecting the stabilization of HIF-1α protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound for the desired time. To prevent HIF-1α degradation, perform all subsequent steps on ice and quickly. Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to ensure equal protein loading.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Logical troubleshooting flow for this compound resistance.
References
Technical Support Center: Optimizing Vadadustat Bioavailability in Oral Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of Vadadustat in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a consideration?
A1: this compound is an orally administered, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[1] It is developed for the treatment of anemia associated with chronic kidney disease.[1] As with many orally delivered small molecules, achieving consistent and optimal bioavailability can be a challenge, particularly in preclinical models. Factors such as poor aqueous solubility can limit its absorption from the gastrointestinal tract, leading to variability in experimental results.[2]
Q2: What are the common challenges encountered when administering this compound via oral gavage?
A2: Common challenges are often related to the physicochemical properties of this compound and the nature of oral gavage administration. These can include:
-
Poor Solubility: this compound's limited aqueous solubility can make it difficult to prepare homogenous solutions or stable suspensions, potentially leading to inaccurate dosing.
-
Formulation Instability: Suspensions may settle over time, requiring consistent resuspension to ensure dose uniformity.
-
Animal Stress: The oral gavage procedure itself can be stressful for animals, potentially impacting physiological parameters and drug absorption.[2]
-
Dosing Inaccuracy: Issues such as needle clogging with suspensions or improper gavage technique can lead to administration of an incorrect dose.
Q3: What formulation strategies can be employed to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs like this compound:
-
Suspensions with Wetting and Suspending Agents: A common approach is to formulate this compound as a suspension using vehicles containing wetting agents (e.g., Tween 80) and suspending agents (e.g., methylcellulose, HPMC) to improve particle dispersion and stability.[3]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate and subsequently, absorption.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[6][7]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the oral gavage of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Pharmacokinetic (PK) Data | Inhomogeneous suspension leading to variable dosing. | Ensure the suspension is continuously stirred or vortexed immediately before each animal is dosed. Prepare fresh suspensions regularly. |
| Animal stress affecting gastrointestinal motility and absorption. | Ensure personnel are well-trained in proper, low-stress oral gavage techniques. Consider habituating animals to handling prior to the study. | |
| Clogged Gavage Needle | Large particle size of this compound in the suspension. | If possible, reduce the particle size of the this compound powder before formulation. Use a gavage needle with a slightly larger gauge if appropriate for the animal size. |
| High concentration of the suspension. | Evaluate if a lower, more dilute concentration can be used while still delivering the target dose in an acceptable volume. | |
| Regurgitation or Leakage of Dose | Improper gavage technique (e.g., incorrect needle placement, excessive volume). | Review and refine the oral gavage technique. Ensure the gavage needle is correctly positioned in the esophagus and not the trachea. Adhere to recommended maximum gavage volumes for the specific animal model. |
| Unpalatable vehicle. | While less of a factor in gavage, a highly unpalatable vehicle could contribute to animal distress. Ensure the chosen vehicle is standard and well-tolerated. | |
| Precipitation of this compound in Formulation | Poor choice of vehicle or excipients. | Conduct solubility and stability studies with different vehicles and excipients to identify a robust formulation. For solutions, ensure the pH is optimized for this compound solubility. |
Data Presentation: Pharmacokinetic Parameters of this compound in Preclinical Studies
The following table summarizes pharmacokinetic data from preclinical studies involving oral administration of this compound. Note that direct comparisons should be made with caution due to differences in study design, species, and formulation.
| Species | Dose (mg/kg) | Vehicle/Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| Mouse (Tg.rasH2) | 5 | Not specified | ~1,230 (Day 1, Male) | ~1.0 | ~4,830 (Day 1, Male) | [8] |
| Mouse (Tg.rasH2) | 50 | Not specified | ~17,700 (Day 1, Male) | ~1.0 | ~70,800 (Day 1, Male) | [8] |
| Rat (Sprague-Dawley) | 30 | 0.25% (w/v) HPMC; 0.1% (w/v) Tween 80 in ultrapure water | Data not provided | Data not provided | Data not provided, but showed potent increase in EPO | [9] |
| Rat (Sprague-Dawley) | 90 | 0.25% (w/v) HPMC; 0.1% (w/v) Tween 80 in ultrapure water | Data not provided | Data not provided | Data not provided, but showed potent increase in EPO | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is based on a formulation described in a preclinical study.[9]
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydroxypropyl methylcellulose (HPMC), 4000 cP
-
Tween 80 (Polysorbate 80)
-
Ultrapure water
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Vehicle Preparation (0.25% HPMC, 0.1% Tween 80):
-
For 100 mL of vehicle: Weigh 0.25 g of HPMC and 0.1 g of Tween 80.
-
Add the Tween 80 to approximately 80 mL of ultrapure water and stir until dissolved.
-
Slowly add the HPMC to the stirring solution to avoid clumping.
-
Continue stirring until the HPMC is fully hydrated and the solution is clear and uniform.
-
Bring the final volume to 100 mL with ultrapure water.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound API based on the desired concentration and final volume.
-
If starting with larger crystals, gently triturate the this compound powder in a mortar and pestle to a fine, uniform consistency.
-
Weigh the required amount of this compound powder.
-
In a suitable container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This process, known as levigation, helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring with a magnetic stirrer.
-
Continue stirring for a sufficient time to ensure a homogenous suspension.
-
-
Administration:
-
Keep the suspension continuously stirring during the dosing procedure to maintain homogeneity.
-
Immediately before dosing each animal, gently vortex the syringe to ensure the withdrawn dose is representative of the suspension.
-
Administer the suspension using an appropriate size gavage needle for the animal model.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Oral Bioavailability
Caption: Workflow for formulation development.
References
- 1. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Vadadustat Dose-Response Curve Optimization in New Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Vadadustat dose-response curves in novel cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes. Under normal oxygen conditions, PHDs hydroxylate the alpha subunits of HIF transcription factors (HIF-1α and HIF-2α), targeting them for proteasomal degradation. By inhibiting PHD1, PHD2, and PHD3, this compound mimics a hypoxic state, leading to the stabilization and nuclear accumulation of HIF-α subunits. This allows them to dimerize with HIF-β and activate the transcription of target genes involved in erythropoiesis, such as erythropoietin (EPO).
Q2: What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Preclinical studies have shown that this compound inhibits PHD1, PHD2, and PHD3 with IC50 values in the low nanomolar range in enzymatic assays. In cell-based assays, time- and concentration-dependent stabilization of HIF-1α and HIF-2α has been observed in human hepatocellular carcinoma (Hep3B) and human umbilical vein endothelial cells (HUVEC) at concentrations ranging from approximately 0.1 µM to 30 µM. A clear dose-response for EPO production in Hep3B cells is also seen within this range. It is recommended to perform a dose-response experiment starting with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to determine the optimal range for your specific cell line.
Q3: How long should I treat my cells with this compound?
The optimal treatment time will depend on the endpoint being measured. For observing HIF-1α stabilization by Western blot, a treatment time of 4 to 8 hours is often sufficient. For measuring the induction of HIF target gene mRNA (e.g., EPO) by qPCR, a longer incubation of 12 to 24 hours may be necessary. For functional assays, such as assessing cell viability or other downstream effects, a 48 to 72-hour treatment may be required. A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and endpoint.
Q4: Can I use serum in my cell culture medium when treating with this compound?
Yes, serum can be used in the cell culture medium. However, it is crucial to maintain consistent serum concentrations across all experiments, as batch-to-batch variability in serum can affect cell growth and drug response, leading to inconsistent results.
Experimental Protocols
Protocol 1: Establishing a this compound Dose-Response Curve for HIF-1α Stabilization
This protocol outlines the steps to determine the effective concentration range of this compound for stabilizing HIF-1α in a new cell line using Western blotting.
Materials:
-
New cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well or 12-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Positive control: Cells treated with a known HIF stabilizer like CoCl₂ (100-150 µM for 4-8 hours) or Dimethyloxalylglycine (DMOG).
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 0.3, 1, 3, 10, 30, and 100 µM. Include a vehicle control (DMSO) and a positive control. Replace the medium in each well with the corresponding this compound dilution or control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 8, or 16 hours) at 37°C and 5% CO₂.
-
Cell Lysis: Crucially, perform this step as quickly as possible on ice to prevent HIF-1α degradation. Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer with inhibitors to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the loading control. Plot the normalized HIF-1α intensity against the this compound concentration to generate a dose-response curve.
Protocol 2: Quantifying Erythropoietin (EPO) mRNA Expression by qPCR
This protocol describes how to measure the induction of EPO mRNA, a key downstream target of HIF, in response to this compound treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1 (24-hour incubation is recommended).
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for EPO and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following this compound treatment, lyse the cells directly in the well and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either EPO or the reference gene, and cDNA.
-
Run the qPCR reaction using a standard cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for EPO and the reference gene for each sample.
-
Calculate the ΔCt (CtEPO - Ctreference gene).
-
Calculate the ΔΔCt (ΔCttreated - ΔCtvehicle control).
-
Calculate the fold change in EPO expression as 2-ΔΔCt.
-
Plot the fold change against the this compound concentration to generate a dose-response curve.
-
Data Presentation
Table 1: Typical In Vitro Effective Concentrations of this compound
| Cell Line | Assay | Endpoint | Effective Concentration Range | Reference |
| Hep3B | Western Blot | HIF-1α/HIF-2α Stabilization | 1 - 30 µM | |
| HUVEC | Western Blot | HIF-1α/HIF-2α Stabilization | 1 - 30 µM | |
| Hep3B | ELISA | EPO Secretion | 0.1 - 30 µM |
Table 2: IC50 Values of this compound for PHD Enzymes (Enzymatic Assay)
| Enzyme | IC50 (nM) | 95% Confidence Interval |
| PHD1 | 15.36 | 11.96, 19.73 |
| PHD2 | 11.83 | 8.20, 17.07 |
| PHD3 | 7.63 | 7.21, 8.07 |
Data from preclinical characterization of this compound.
Troubleshooting Guides
Issue 1: No or Weak HIF-1α Signal in Western Blot, Even with Positive Control
-
Question: I am not detecting a HIF-1α band, or the signal is very weak across all samples, including my positive control (e.g., CoCl₂ treated cells). What could be wrong?
-
Answer: This issue often points to problems with the Western blot protocol itself.
-
Antibody Performance: Your primary antibody may not be sensitive enough or may not be working. Validate your antibody using a cell line known to express high levels of HIF-1α under hypoxic conditions.
-
Transfer Issues: Ensure efficient transfer of high molecular weight proteins like HIF-1α (~120 kDa). Consider using a lower percentage acrylamide gel, optimizing transfer time, or using a wet transfer system.
-
Insufficient Protein Load: Increase the amount of protein loaded per well.
-
Blocking: Over-blocking can sometimes mask the epitope. Try reducing the blocking time or using a different blocking agent.
-
Issue 2: No HIF-1α Stabilization Observed with this compound, but Positive Control Works
-
Question: My positive control shows a strong HIF-1α band, but I don't see any stabilization with this compound at any concentration. Why is this happening?
-
Answer: This suggests the issue lies with the this compound treatment or the specific cell line's response.
-
This compound Activity: Ensure your this compound stock solution is prepared correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Insensitivity: The new cell line may be resistant to this compound or have a very low basal level of HIF-1α. Consider extending the treatment time or increasing the concentration range.
-
Cellular Uptake: The compound may not be efficiently entering the cells. While this compound is orally bioavailable, specific cell lines might have transporter expressions that limit uptake.
-
Rapid HIF-1α Degradation: Even with this compound, HIF-1α can be rapidly degraded upon cell lysis if not performed quickly and on ice. Ensure your lysis procedure is optimized for speed and cold temperatures.
-
Issue 3: High Variability Between Replicates in the Dose-Response Curve
-
Question: I am seeing significant differences in the response between my technical replicates for the same this compound concentration. What is causing this inconsistency?
-
Answer: High variability often stems from inconsistencies in cell handling and assay setup.
-
Inconsistent Cell Seeding: Ensure a uniform single-cell suspension before seeding and use a consistent pipetting technique to avoid variations in cell number per well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and drug concentration. It is best to avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Pipetting Errors: Inaccurate pipetting of the drug dilutions can lead to significant variability. Calibrate your pipettes regularly and use fresh tips for each dilution.
-
Incomplete Drug Mixing: Ensure the drug is thoroughly mixed with the medium in each well after addition.
-
Issue 4: Unexpected Cell Toxicity at High this compound Concentrations
-
Question: At higher concentrations of this compound, I am observing significant cell death, which is confounding my results. Is this expected?
-
Answer: While this compound is generally well-tolerated in preclinical studies, high concentrations of any compound, including the vehicle (DMSO), can induce cytotoxicity.
-
Vehicle Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Off-Target Effects: At very high concentrations, this compound may have off-target effects leading to cell death. If the goal is to study HIF stabilization, focus on the concentration range that induces a response without significant toxicity.
-
Cell Viability Assay: Perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and target gene transcription.
Caption: Workflow for generating a this compound dose-response curve in a new cell line.
Caption: Decision tree for troubleshooting lack of HIF-1α stabilization with this compound.
Vadadustat Technical Support Center: Minimizing Degradation in Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper handling and storage of Vadadustat to minimize degradation in stock solutions, ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For non-aqueous applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used. It is also soluble in ethanol, though to a lesser extent. For experiments requiring an aqueous final solution, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1]
Q2: What is the recommended storage temperature for solid this compound and its stock solutions?
A2: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] Stock solutions prepared in anhydrous DMSO can also be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How long are aqueous solutions of this compound stable?
A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] this compound is susceptible to degradation in aqueous environments, particularly under non-neutral pH conditions.
Q4: Is this compound sensitive to light or temperature changes?
A4: Forced degradation studies have shown that this compound is relatively stable under photolytic (light) and thermal (heat) stress. However, it is still good laboratory practice to protect stock solutions from prolonged exposure to light and extreme temperatures. The primary factors influencing this compound degradation in solution are pH and the presence of oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation in stock solution upon storage at -20°C | 1. The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures.2. Absorption of water into DMSO stock, reducing solubility. | 1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the precipitate before use. Ensure the solution is clear before making further dilutions.2. Use anhydrous DMSO and tightly sealed vials to prepare and store stock solutions. Prepare smaller aliquots to minimize the frequency of opening the stock vial. |
| Color change in stock solution (e.g., yellowing) | This may indicate chemical degradation, potentially due to oxidation or exposure to acidic or alkaline conditions. | Discard the stock solution and prepare a fresh one using high-purity, anhydrous solvent. Ensure the storage vial is inert and properly sealed. |
| Inconsistent or lower-than-expected activity in experiments | 1. Degradation of this compound in the stock solution.2. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions more frequently. If possible, perform a quality control check of the stock solution's concentration and purity using a suitable analytical method like HPLC.2. Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing. |
| Precipitation when diluting DMSO stock into aqueous media | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | 1. Increase the percentage of DMSO in the final working solution (while ensuring it is not toxic to the cells).2. Perform a serial dilution to gradually decrease the solvent concentration.3. First, dissolve this compound in DMF before diluting it into the aqueous buffer, as this can improve solubility in the final solution.[1] |
Data Summary
This compound Solubility
| Solvent | Approximate Solubility | Reference |
| Dimethylformamide (DMF) | ~5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |
| Ethanol | ~2 mg/mL | [1] |
| 1:20 solution of DMF:PBS (pH 7.2) | ~0.04 mg/mL | [1] |
Stability Profile of this compound
| Condition | Stability | Comments |
| Acidic | Prone to significant degradation. | Avoid acidic conditions for storage. |
| Alkaline | Prone to significant degradation. | Avoid alkaline conditions for storage. |
| Oxidative | Prone to significant degradation. | Purging the solvent with an inert gas like nitrogen or argon before preparing the stock solution is recommended.[1] |
| Photolytic | Stable. | Standard precautions to protect from light are still recommended. |
| Thermal | Stable. | Avoid extreme temperatures. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials with tight-fitting caps
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for Forced Degradation Study (for analytical purposes)
Objective: To qualitatively and quantitatively assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable column (e.g., C18) and detector
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution to a light source (e.g., UV lamp) for a defined period, while keeping a control sample in the dark.
-
Analysis: Analyze all samples and a control (unstressed) sample by a validated stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products and the remaining parent compound.
Visualizations
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Caption: Recommended workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for common this compound solution issues.
References
Impact of serum proteins on Vadadustat activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vadadustat in vitro. The information is designed to address specific issues that may be encountered during experiments, with a focus on the impact of serum proteins on this compound's activity.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro potency of this compound against HIF-prolyl hydroxylase (PHD) enzymes?
A1: In biochemical assays conducted under protein-free conditions, this compound is a potent inhibitor of all three human PHD isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range. These values can serve as a baseline for your experiments.
Q2: How do serum proteins, such as human serum albumin (HSA), affect the in vitro activity of this compound?
A2: this compound is known to be highly bound to plasma proteins (≥99.5%).[1] In in vitro assays, the presence of serum or serum proteins like HSA will lead to a rightward shift in the IC50 curve, indicating a decrease in apparent potency. This is because only the unbound fraction of this compound is free to interact with the PHD enzyme.
Q3: My cell-based assay results with this compound are inconsistent when using serum-containing media. What could be the cause?
A3: Inconsistencies in cell-based assays with this compound in the presence of serum can be attributed to several factors:
-
Variability in Serum Lots: Different batches of fetal bovine serum (FBS) or other sera can have varying protein compositions and concentrations, leading to differences in the unbound fraction of this compound.
-
Cell Density: Changes in cell density can alter the total amount of protein in the culture, which can subtly influence the free concentration of this compound.
-
Incubation Time: The equilibrium between bound and unbound this compound may take time to establish. Short incubation times might not reflect the true steady-state activity.
Q4: How can I determine the unbound concentration of this compound in my in vitro assay?
A4: While direct measurement of the unbound concentration can be complex, a practical approach is to perform an IC50 shift analysis. This involves determining the IC50 of this compound in the absence and presence of a known concentration of a specific serum protein, such as HSA. The magnitude of the IC50 shift can be used to estimate the extent of protein binding and the unbound fraction required for activity.
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Values in a Biochemical Assay
| Potential Cause | Troubleshooting Step |
| Presence of Serum Proteins in Assay Buffer | Ensure that your assay buffer is free of any serum or carrier proteins like BSA, unless intentionally studying their effects. If their presence is required, be aware that this will increase the apparent IC50. |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them under recommended conditions. Avoid repeated freeze-thaw cycles. |
| Incorrect Enzyme or Substrate Concentration | Verify the concentration and activity of your recombinant PHD enzyme and the concentration of the HIF-α peptide substrate. Ensure they are within the optimal range for the assay. |
| Competition with 2-Oxoglutarate | This compound is a competitive inhibitor with respect to the co-substrate 2-oxoglutarate.[1] Ensure the concentration of 2-oxoglutarate in your assay is standardized and reported. |
Issue 2: Low Signal or No Dose-Response in a Cell-Based HIF Stabilization Assay
| Potential Cause | Troubleshooting Step |
| High Protein Binding in Culture Medium | The high protein content in standard cell culture medium (e.g., 10% FBS) can significantly reduce the free concentration of this compound available to the cells. Consider reducing the serum concentration during the treatment period, but be mindful of potential effects on cell health. Alternatively, increase the concentration range of this compound tested. |
| Insufficient Incubation Time | Ensure a sufficient incubation time for this compound to enter the cells and cause a measurable stabilization of HIF-α. A time-course experiment (e.g., 4, 8, 24 hours) can help determine the optimal treatment duration. |
| Cell Line Unresponsive to HIF Stabilization | Confirm that your chosen cell line expresses the PHD enzymes and is known to be responsive to HIF-PHD inhibitors. The human hepatocellular carcinoma cell line Hep3B is a commonly used model for this purpose.[2] |
| Sub-optimal Antibody for HIF-α Detection | If using an immunoassay (e.g., Western blot, ELISA), ensure that the primary antibody against HIF-α is specific and sensitive enough to detect the stabilized protein. |
Data Summary
The following table summarizes the in vitro potency of this compound against the human HIF-prolyl hydroxylase isoforms in a biochemical assay format. It is important to note that these values were generated in a protein-free environment.
| Enzyme Isoform | IC50 (nM) | Assay Type |
| PHD1 | 15.4 | TR-FRET |
| PHD2 | 11.8 | TR-FRET |
| PHD3 | 7.6 | TR-FRET |
Data sourced from a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocols
Protocol 1: In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Biochemical Assay (TR-FRET)
This protocol provides a general framework for assessing the inhibitory activity of this compound on PHD enzymes using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
HIF-α peptide substrate (biotinylated)
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
Assay buffer (e.g., HEPES-based buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-hydroxylated HIF-α antibody and Streptavidin-allophycocyanin)
-
384-well low-volume assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents: Prepare all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
This compound Dilution Series: Prepare a serial dilution of this compound in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a mixture of the PHD enzyme and the biotinylated HIF-α peptide substrate in the assay buffer.
-
Assay Reaction: a. Add the this compound dilutions to the assay plate. b. Add the enzyme/substrate mixture to the wells. c. Initiate the reaction by adding a mixture of 2-OG, ascorbate, and FeSO4.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's instructions.
-
Measurement: After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based HIF-α Stabilization Assay
This protocol describes a general method to evaluate the ability of this compound to stabilize HIF-α in cultured cells.
Materials:
-
Hep3B cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with and without serum (FBS)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents or a quantitative immunoassay kit for HIF-1α.
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed Hep3B cells in multi-well plates and allow them to adhere overnight.
-
This compound Treatment: a. Prepare serial dilutions of this compound in a low-serum or serum-free medium. b. Replace the culture medium with the this compound-containing medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add cell lysis buffer and incubate on ice. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
HIF-α Detection (Western Blot): a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and probe with the primary anti-HIF-1α antibody. d. Wash and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Plot the normalized HIF-1α levels against the this compound concentration.
Visualizations
Caption: this compound inhibits PHD enzymes, leading to HIF-α stabilization and activation of target genes like EPO.
Caption: Workflow for the in vitro biochemical inhibition assay of this compound.
Caption: A logical troubleshooting guide for unexpected results in this compound in vitro assays.
References
Technical Support Center: Vadadustat & HIF Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Vadadustat and studying its effects on Hypoxia-Inducible Factor (HIF) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral inhibitor of HIF prolyl hydroxylases (PHDs).[1][2][3] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for rapid degradation by the proteasome.[1] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[4] This results in the increased production of proteins such as erythropoietin (EPO) and those involved in iron metabolism.[1][2]
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
Treatment with this compound is expected to lead to:
-
Increased HIF-1α protein levels: This is a primary and direct effect of PHD inhibition.
-
Increased transcription of HIF target genes: Key target genes include those involved in erythropoiesis (e.g., EPO), angiogenesis (e.g., VEGFA), and iron metabolism.[1][5]
-
Phenotypic changes: Depending on the cell type and experimental conditions, this can include increased red blood cell production, enhanced angiogenesis, and alterations in cellular metabolism.[5]
Q3: What are appropriate positive and negative controls for a this compound experiment?
Proper controls are crucial for interpreting your results. Here are some recommendations:
| Control Type | Description | Purpose |
| Positive Control (Chemical) | A known HIF stabilizer, such as Cobalt Chloride (CoCl₂) or Dimethyloxalylglycine (DMOG).[4] | To ensure that the experimental system is responsive to HIF stabilization. |
| Positive Control (Hypoxia) | Exposing cells to a low oxygen environment (e.g., 1% O₂). | To mimic the physiological stimulus for HIF stabilization. |
| Negative Control (Vehicle) | Treating cells with the vehicle used to dissolve this compound (e.g., DMSO). | To control for any effects of the solvent on the cells. |
| Negative Control (Normoxia) | Cells cultured under standard normoxic conditions (e.g., 21% O₂). | To establish a baseline for HIF-α levels and target gene expression. |
| Negative Control (Inactive Compound) | A structurally similar but inactive analog of this compound, if available. | To control for off-target effects of the chemical scaffold. |
Troubleshooting Guides
Western Blotting for HIF-1α
Detecting HIF-1α by Western blot can be challenging due to its rapid degradation.[4][6]
Problem: No or very weak HIF-1α band in this compound-treated samples.
| Possible Cause | Suggested Solution |
| Rapid HIF-1α Degradation During Sample Preparation | Prepare cell lysates quickly on ice.[7] Consider using a lysis buffer containing protease inhibitors and a PHD inhibitor (like this compound itself or DMOG) to maintain HIF-1α stability.[4] Some protocols recommend lysing cells directly on the plate to minimize processing time.[7] |
| Insufficient this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Low Abundance of HIF-1α in the Chosen Cell Line | Some cell lines express very low levels of HIF-1α. Consider using a cell line known to express higher levels, such as HeLa, HepG2, or Cos7, as a positive control.[4] |
| Nuclear Translocation of HIF-1α | Under stabilized conditions, HIF-1α translocates to the nucleus. If using a whole-cell lysate, the signal may be diffuse. Consider preparing nuclear and cytoplasmic fractions to enrich for nuclear HIF-1α. |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting of HIF-1α. Check the manufacturer's datasheet for recommended conditions and positive control lysates. |
| Inefficient Protein Transfer | HIF-1α is a relatively large protein (~120 kDa).[4] Optimize your transfer conditions (e.g., use a lower percentage gel, extend transfer time, use a wet transfer system) to ensure efficient transfer to the membrane. |
Problem: Multiple bands are observed on the Western blot.
| Possible Cause | Suggested Solution |
| HIF-1α Degradation Products | Degraded HIF-1α can appear as lower molecular weight bands (40-80 kDa).[6] Improve sample handling as described above to minimize degradation. |
| Post-Translational Modifications | Post-translationally modified HIF-1α can run at a higher molecular weight (110-130 kDa).[6] This is often the active form. |
| HIF-1α Dimers | Dimers of HIF-1α may appear at a very high molecular weight (~200 kDa) on non-reducing gels.[6] Ensure your sample buffer contains a reducing agent like DTT or β-mercaptoethanol. |
| Non-specific Antibody Binding | Optimize your antibody dilution and blocking conditions. Include a secondary antibody-only control to check for non-specific binding of the secondary antibody. |
Quantitative PCR (qPCR) for HIF Target Genes
Problem: No significant increase in target gene expression (e.g., VEGFA, EPO) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Treatment | As with Western blotting, perform a dose-response and time-course experiment. The transcriptional response will occur downstream of protein stabilization. |
| Cell Line Specificity | The expression of certain HIF target genes can be cell-type specific. Confirm that your chosen cell line is known to express the target genes of interest. |
| Poor Primer Design | Ensure your qPCR primers are specific and efficient. Validate primers by running a standard curve and a melt curve analysis. |
| RNA Degradation | Use an RNA extraction method that yields high-quality, intact RNA. Work in an RNase-free environment. |
| Incorrect Housekeeping Gene Selection | Some commonly used housekeeping genes can be regulated by hypoxia or HIF stabilization. It is crucial to select a stable reference gene for your experimental conditions. Consider testing multiple housekeeping genes. |
Cell Viability Assays
Problem: Unexpected decrease in cell viability with this compound treatment.
| Possible Cause | Suggested Solution |
| Cytotoxicity at High Concentrations | High concentrations of any compound can lead to off-target effects and cytotoxicity.[8][9] Determine the IC50 for cytotoxicity and use concentrations well below this for your HIF signaling experiments. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to drug treatments. |
| Assay Interference | The chemical properties of this compound could potentially interfere with the assay chemistry (e.g., absorbance or fluorescence). Run a control with this compound in cell-free media to check for interference. |
| Prolonged Incubation | Long-term treatment with this compound may have effects on cell proliferation that are independent of acute cytotoxicity.[8] |
Experimental Protocols
Western Blotting for HIF-1α Detection
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape cells quickly on ice and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
qPCR for VEGFA and EPO Gene Expression
-
RNA Extraction:
-
After this compound treatment, lyse cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Use the following thermal cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Perform a melt curve analysis to verify the specificity of the amplification product.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a stable housekeeping gene.
-
Table of Recommended qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| VEGFA (Human) | GA AAATCACTGTGTGAGCCTTGTTC | GAAAATCACT GTGAGCCTTGTTC | [10] |
| EPO (Human) | AATGGAGGTGGAAGAACAGGCCAT | CGAAGCAGTGAAGTGAGGCTACGTA | [11] |
| GAPDH (Human) | CCTGGAGAAACCTGCCAAG | CAACCTGGTCCTCAGTGTAGC | [11] |
Note: Primer sequences should always be validated in your specific experimental system.
Visualizations
Caption: this compound inhibits PHD, stabilizing HIF-1α for gene transcription.
Caption: Workflow for studying this compound's effects on HIF signaling.
Caption: Troubleshooting logic for weak HIF-1α Western blot signals.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Portico [access.portico.org]
- 3. youtube.com [youtube.com]
- 4. Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond | Bio-Techne [bio-techne.com]
- 5. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neural progenitor cells treated with EPO induce angiogenesis through the production of VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGF expands erythropoiesis via hypoxia-independent induction of erythropoietin in noncanonical perivascular stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of Vadadustat and Darbepoetin Alfa in Anemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Vadadustat and Darbepoetin alfa in various animal models of anemia. The data presented is compiled from publicly available research to assist in understanding the efficacy, mechanism of action, and experimental basis of these two distinct therapeutic agents.
Executive Summary
This compound, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and Darbepoetin alfa, an injectable, long-acting erythropoiesis-stimulating agent (ESA), represent two different strategies for the treatment of anemia. Preclinical studies in rodent and canine models have demonstrated the efficacy of both agents in increasing hemoglobin and hematocrit levels.
This guide will delve into the quantitative data from these preclinical studies, outline the experimental methodologies employed, and visualize the distinct signaling pathways through which these drugs exert their effects. It is important to note that direct head-to-head preclinical studies comparing this compound and Darbepoetin alfa in the same anemia model are limited. Therefore, this comparison is based on data from separate studies investigating each drug in relevant preclinical models.
Mechanism of Action
This compound: HIF Prolyl Hydroxylase Inhibition
This compound functions by inhibiting prolyl hydroxylase domain (PHD) enzymes.[1] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-1α and HIF-2α), marking it for proteasomal degradation.[1][2] By inhibiting PHDs, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α.[1][2] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes. This transcriptional activation results in the production of endogenous erythropoietin (EPO) and also upregulates genes involved in iron metabolism, facilitating erythropoiesis.[1][2] this compound is an equipotent inhibitor of all three human PHD isoforms (PHD1, PHD2, and PHD3).[3]
Darbepoetin Alfa: Erythropoietin Receptor Agonism
Darbepoetin alfa is a synthetic, hyperglycosylated analog of erythropoietin.[4][5] It mimics the action of endogenous EPO by binding to and activating the erythropoietin receptor (EPO-R) on the surface of erythroid progenitor cells in the bone marrow.[4][6] This binding event triggers the dimerization of the EPO-R and activates the Janus kinase 2 (JAK2) signaling pathway.[4][6] Activated JAK2 then phosphorylates various downstream targets, including Signal Transducer and Activator of Transcription 5 (STAT5).[4] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of genes responsible for the proliferation, differentiation, and survival of erythroid precursors, ultimately leading to an increase in red blood cell production.[4] Darbepoetin alfa's additional carbohydrate chains give it a longer half-life compared to recombinant human erythropoietin (rHuEPO).[7]
Signaling Pathway Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Darbepoetin alfa? [synapse.patsnap.com]
- 5. M. A. Coccia, K. Cooke, G. Stoney, et al., “Novel Erythropoiesis Stimulating Protein (Darbepoetin Alfa) Alleviates Anemia Associated with Chronic Inflammatory Disease in a Rodent Model,” Experimental Hematology, Vol. 29, No. 10, 2001, pp. 1201-1209. doi10.1016/S0301-472X(01)00723-8 - References - Scientific Research Publishing [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
Head-to-head comparison of Vadadustat and Roxadustat in vitro
A Comprehensive Guide for Researchers and Drug Development Professionals
Vadadustat and Roxadustat are two leading oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors developed for the treatment of anemia associated with chronic kidney disease. Both drugs function by stabilizing HIF-α, a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO). While they share a common mechanism of action, their in vitro biochemical and cellular profiles exhibit distinct characteristics. This guide provides a detailed head-to-head comparison of this compound and Roxadustat based on available in vitro experimental data, offering insights into their respective potencies, selectivities, and cellular effects.
Biochemical Potency and Selectivity
The primary molecular targets of both this compound and Roxadustat are the three HIF prolyl hydroxylase isoforms: PHD1, PHD2, and PHD3. Inhibition of these enzymes prevents the hydroxylation of HIF-α subunits, leading to their stabilization and subsequent biological activity. The in vitro potency and selectivity of each compound against these isoforms are critical parameters for understanding their pharmacological profiles.
| Parameter | This compound | Roxadustat | Reference |
| PHD1 Inhibition (pKi) | 9.72 (9.61, 9.82) | Pan-PHD inhibitor; specific comparative pKi/IC50 not available in the same study | [1] |
| PHD2 Inhibition (pKi) | 9.58 (9.42, 9.74) | Pan-PHD inhibitor; specific comparative pKi/IC50 not available in the same study | [1] |
| PHD3 Inhibition (pKi) | 9.25 (9.23, 9.27) | Pan-PHD inhibitor; specific comparative pKi/IC50 not available in the same study | [1] |
| Isoform Selectivity | Preferentially inhibits PHD3 | Pan-PHD inhibitor, with similar effects on PHD1, PHD2, and PHD3 | [2] |
Cellular Activity: HIF-α Stabilization and Target Gene Expression
The ultimate in vitro efficacy of HIF-PH inhibitors is determined by their ability to stabilize HIF-α within cells and induce the expression of downstream target genes. Various cell lines are utilized to assess these cellular effects.
| Cellular Effect | This compound | Roxadustat | Reference |
| HIF-1α Stabilization | Dose-dependent stabilization in various cell lines. | Dose-dependent stabilization in various cell lines, including Hep3B. | [3] |
| HIF-2α Stabilization | Dose-dependent stabilization in various cell lines. | Dose-dependent stabilization in various cell lines. | [4] |
| EPO Production | Increases endogenous EPO production in cell culture. | Increases endogenous EPO production in cell culture. | [3] |
| VEGF Expression | Can induce VEGF expression. | Promotes angiogenesis through upregulation of the HIF-1α/VEGF/VEGFR2 pathway. | [5] |
| Other Target Genes | Upregulates genes involved in iron metabolism. | Upregulates genes involved in iron metabolism and glycolysis (e.g., GLUT1, LDHA). | [5] |
Off-Target Effects
Investigating potential off-target activities is crucial for understanding the complete pharmacological profile and predicting potential side effects.
| Off-Target Activity | This compound | Roxadustat | Reference |
| 2-Oxoglutarate Dioxygenases | Selective for PHDs over Factor Inhibiting HIF (FIH). | Selective for PHDs over Factor Inhibiting HIF (FIH). | [4] |
| Ion Channels | Data not readily available. | Can perturb membrane ionic currents, including delayed-rectifier K+ current (IK(DR)) and voltage-gated Na+ current. | [6] |
Experimental Protocols
HIF Prolyl Hydroxylase (PHD) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit the hydroxylation of a HIF-1α peptide by a recombinant PHD enzyme.
Materials:
-
Recombinant human PHD1, PHD2, or PHD3 enzyme
-
Biotinylated HIF-1α peptide substrate
-
VHL-BC (von Hippel-Lindau protein complex)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
2-oxoglutarate, Ascorbate, and FeCl2
-
This compound or Roxadustat
-
384-well low-volume black plates
-
TR-FRET microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Roxadustat in DMSO.
-
In a 384-well plate, add the test compounds.
-
Add a mixture of the PHD enzyme, biotinylated HIF-1α peptide, 2-oxoglutarate, ascorbate, and FeCl2 to initiate the hydroxylation reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing VHL-BC, Europium-labeled antibody, and Streptavidin-conjugated acceptor.
-
Incubate for another period (e.g., 60 minutes) to allow for the binding of the hydroxylated peptide to VHL and the subsequent FRET reaction.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at two wavelengths (donor and acceptor).
-
Calculate the TR-FRET ratio and determine the IC50 values for each compound.
HIF-1α Stabilization Assay (Meso Scale Discovery - MSD)
This electrochemiluminescence-based assay quantifies the amount of HIF-1α protein in cell lysates.
Materials:
-
Human cell line (e.g., Hep3B, HeLa)
-
Cell culture medium and supplements
-
This compound or Roxadustat
-
MSD HIF-1α assay plate (pre-coated with capture antibody)
-
SULFO-TAG labeled anti-HIF-1α detection antibody
-
MSD Read Buffer T
-
Lysis buffer with protease and phosphatase inhibitors
-
MSD Sector Imager
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Roxadustat for a specified time (e.g., 4-6 hours).
-
Lyse the cells and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Add the cell lysates to the pre-coated MSD HIF-1α assay plate.
-
Incubate for a specified time (e.g., 2 hours) with shaking.
-
Wash the plate.
-
Add the SULFO-TAG labeled detection antibody.
-
Incubate for a specified time (e.g., 1 hour) with shaking.
-
Wash the plate.
-
Add MSD Read Buffer T and immediately read the plate on an MSD Sector Imager.
-
Quantify the amount of HIF-1α based on the electrochemiluminescence signal.
Western Blot for HIF-1α Detection
This technique is used to qualitatively or semi-quantitatively detect the stabilization of HIF-1α in cell lysates.
Materials:
-
Cell lysates prepared as in the MSD assay.
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-HIF-1α)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-1α signaling pathway under normoxia and in the presence of HIF-PH inhibitors.
Caption: Experimental workflow for the TR-FRET based PHD inhibition assay.
Caption: Experimental workflow for the MSD-based HIF-1α stabilization assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HIFα-Stabilizing Drug Roxadustat Increases the Number of Renal Epo-Producing Sca-1+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roxadustat, a HIF-PHD inhibitor with exploitable potential on diabetes-related complications [frontiersin.org]
- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Vadadustat and Daprodustat In Vivo: A Guide for Researchers
A comprehensive analysis of two leading HIF-prolyl hydroxylase inhibitors for the treatment of anemia, this guide synthesizes preclinical and clinical data to offer a comparative perspective on the in vivo efficacy of Vadadustat and Daprodustat. Intended for researchers, scientists, and drug development professionals, this document provides a detailed examination of their mechanisms, quantitative performance, and experimental protocols.
This compound and Daprodustat are orally administered small molecule inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH) enzymes. By inhibiting these enzymes, they stabilize HIF-α, a transcription factor that upregulates the expression of genes involved in erythropoiesis, including erythropoietin (EPO). This mechanism mimics the body's natural response to hypoxia, leading to an increase in red blood cell production. While both drugs share this common pathway, their in vivo efficacy and pharmacological profiles exhibit notable differences.
Mechanism of Action: The HIF Pathway
Both this compound and Daprodustat exert their therapeutic effect by modulating the Hypoxia-Inducible Factor (HIF) signaling pathway. Under normoxic conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome. In hypoxic states, or through the action of PHD inhibitors like this compound and Daprodustat, HIF-α is stabilized, allowing it to translocate to the nucleus and dimerize with HIF-β. This heterodimer then binds to hypoxia-response elements (HREs) on target genes, initiating the transcription of proteins involved in erythropoiesis and iron metabolism.[1][2]
Figure 1: Simplified diagram of the HIF signaling pathway under normoxic and hypoxic/HIF-PHI conditions.
Preclinical In Vivo Efficacy
Direct head-to-head preclinical in vivo studies comparing this compound and Daprodustat are limited in the public domain. However, individual studies in animal models provide insights into their respective efficacy.
This compound
In a mouse model of chronic kidney disease (CKD)-associated anemia, this compound treatment effectively normalized hemoglobin concentrations.[3] The study also demonstrated that this compound lowered serum hepcidin levels and decreased tissue iron concentrations, suggesting improved iron mobilization and availability for erythropoiesis.[3] Furthermore, this compound treatment was associated with a reduction in serum urea nitrogen and creatinine, as well as decreased expression of kidney fibrosis markers, indicating a potential renal protective effect in this model.[3] Carcinogenicity studies in rodents showed no treatment-related carcinogenic effects.[4]
Daprodustat
Preclinical characterization of Daprodustat in normal mice demonstrated that a single oral dose led to significant increases in circulating plasma EPO.[5] This was followed by a significant increase in reticulocytes and red blood cell mass with once-daily oral administration.[5] The study also noted minimal increases in plasma vascular endothelial growth factor (VEGF-A) concentrations.[5] In various animal models of anemia associated with chronic renal disease, Daprodustat was found to increase erythropoietin and hemoglobin levels.[6]
Clinical Comparative Efficacy
A retrospective study directly compared the efficacy of this compound and Daprodustat in non-dialysis patients with renal anemia. This study provides the most direct clinical comparison of the two drugs to date.[7][8][9]
Hemoglobin Response
Daprodustat demonstrated a more rapid increase in hemoglobin (Hb) levels compared to this compound. In the first month of treatment, Hb levels in the Daprodustat group increased from 10.7 g/dL to 11.5 g/dL, while the this compound group showed minimal change (10.7 g/dL to 10.6 g/dL).[7][9] After six months, the mean Hb level was higher in the Daprodustat group (12.1 g/dL) compared to the this compound group (11.3 g/dL).[7][9]
Dosing and Potency
The study highlighted a significant difference in the required dosage to achieve and maintain target Hb levels. The dosage of this compound was significantly increased by 46% after 3 months and 70% after 12 months from the initial dose.[7][9] In contrast, the dosage of Daprodustat remained relatively stable throughout the study period.[7][9] This suggests a difference in drug potency and the initial dosing strategy.[8]
| Parameter | Daprodustat | This compound | Citation |
| Mean Hb at Baseline | 10.7 g/dL | 10.7 g/dL | [7][9] |
| Mean Hb at 1 Month | 11.5 g/dL | 10.6 g/dL | [7][9] |
| Mean Hb at 6 Months | 12.1 g/dL | 11.3 g/dL | [7][9] |
| Dosage Adjustment at 3 Months | No substantial change | 46% increase | [7][9] |
| Dosage Adjustment at 12 Months | No substantial change | 70% increase | [7][9] |
Table 1: Comparative Clinical Efficacy of Daprodustat and this compound in Non-Dialysis CKD Patients.
Experimental Protocols
Preclinical Mouse Model of CKD-Associated Anemia (this compound)
-
Animal Model: Wild-type and erythroferrone (ERFE) knockout mice were subjected to a 5/6 nephrectomy to induce chronic kidney disease.
-
Drug Administration: this compound or vehicle was administered to the mice. Specific dosage and route of administration were not detailed in the abstract.[3]
-
Key Parameters Measured: Hemoglobin concentrations, serum hepcidin levels, tissue iron concentrations, serum urea nitrogen, creatinine, and kidney fibrosis markers.[3]
Preclinical Normal Mouse Study (Daprodustat)
-
Animal Model: Normal mice were used to assess the acute and sub-chronic effects of Daprodustat.
-
Drug Administration: A single oral dose was administered to measure plasma EPO and VEGF-A. For longer-term effects, once-daily oral administration was used. Specific dosages were not detailed in the abstract.[5]
-
Key Parameters Measured: Circulating plasma EPO, plasma VEGF-A, reticulocyte counts, and red cell mass parameters.[5]
Retrospective Clinical Study (this compound vs. Daprodustat)
-
Study Design: A retrospective comparative study.
-
Patient Population: 30 non-dialysis patients with chronic kidney disease and renal anemia were treated with Daprodustat, and 30 were treated with this compound.
-
Treatment Goal: The target hemoglobin concentration was 11-13 g/dL, with a transferrin saturation of ≥20%.[9]
-
Data Collection: Clinical data, including hemoglobin levels and drug dosage, were collected over a 12-month period.
-
Statistical Analysis: The study compared the changes in hemoglobin levels and drug dosages between the two groups over time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Amelioration of chronic kidney disease-associated anemia by this compound in mice is not dependent on erythroferrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Carcinogenicity of this compound, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daprodustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Comparison between this compound and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imaiclinic.org [imaiclinic.org]
- 9. The Comparison between this compound and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Showdown: Vadadustat versus a Field of HIF-Prolyl Hydroxylase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The advent of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the therapeutic landscape, particularly for the management of anemia associated with chronic kidney disease. These small molecules mimic the body's response to hypoxia, leading to the stabilization of HIF-α and the subsequent transcription of genes involved in erythropoiesis. Vadadustat, a prominent member of this class, has undergone extensive investigation. This guide provides an in vitro comparison of this compound with other notable HIF-PH inhibitors, including Roxadustat, Daprodustat, and Molidustat, supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Comparative Efficacy: A Quantitative Look at PHD Enzyme Inhibition
The primary mechanism of action for HIF-PH inhibitors is the direct inhibition of the prolyl hydroxylase domain (PHD) enzymes, namely PHD1, PHD2, and PHD3. The in vitro potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data for this compound and its key competitors against the three human PHD isoforms. It is important to note that direct comparison of absolute IC50 values across different studies and assay formats should be approached with caution due to variations in experimental conditions.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Assay Method |
| This compound | 15.36 | 11.83 | 7.63 | TR-FRET[1] |
| This compound | - | 29 | - | AlphaScreen[2] |
| Roxadustat | - | 27 | - | AlphaScreen[2] |
| Daprodustat | - | 67 | - | AlphaScreen[2] |
| Molidustat | - | 7 | - | AlphaScreen[2] |
Based on the available data, Molidustat appears to be the most potent inhibitor of PHD2 in the AlphaScreen assay format, followed by Roxadustat, this compound, and then Daprodustat.[2] A separate study utilizing a TR-FRET assay demonstrated that this compound potently inhibits all three PHD isoforms with nanomolar efficacy.[1]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: HIF Signaling Pathway Under Normoxic and Hypoxic/Inhibited Conditions.
Caption: General Experimental Workflow for Comparing HIF-PH Inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen assays commonly used to assess the potency of HIF-PH inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the inhibition of PHD-mediated hydroxylation of a HIF-α peptide substrate.
Principle: A biotinylated HIF-α peptide and a specific antibody that recognizes the hydroxylated form of the peptide are used. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin is conjugated to an acceptor fluorophore (e.g., XL665). When the peptide is hydroxylated by the PHD enzyme, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation. Inhibitors of the PHD enzyme will prevent this hydroxylation, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% BSA, 0.01% Tween-20).
-
Serially dilute the HIF-PH inhibitors (e.g., this compound) in the reaction buffer.
-
Prepare a master mix containing the recombinant human PHD enzyme, HIF-α peptide substrate, Fe(II), and ascorbate in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add the serially diluted inhibitors.
-
Initiate the reaction by adding the master mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the detection reagents: Europium cryptate-labeled anti-hydroxy-HIF-α antibody and XL665-labeled streptavidin.
-
Incubate at room temperature to allow for antibody-peptide binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible microplate reader, with excitation at ~320 nm and emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
-
AlphaScreen Assay
This assay is another proximity-based method to measure the enzymatic activity of PHDs.
Principle: Biotinylated HIF-α peptide substrate is captured by streptavidin-coated donor beads. A specific antibody that recognizes the hydroxylated proline residue is conjugated to acceptor beads. In the presence of PHD activity, the hydroxylated peptide brings the donor and acceptor beads into close proximity. Excitation of the donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal. Inhibitors prevent this interaction, resulting in a loss of signal.
General Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM MOPS, pH 7.2, 50 mM NaCl, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the HIF-PH inhibitors.
-
Prepare a reaction mixture containing the PHD enzyme, biotinylated HIF-α peptide, Fe(II), ascorbate, and α-ketoglutarate in the assay buffer.
-
-
Enzymatic Reaction:
-
Dispense the inhibitor dilutions into a 384-well plate.
-
Add the reaction mixture to initiate the enzymatic reaction.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a solution containing EDTA).
-
Add a suspension of streptavidin-donor beads and anti-hydroxy-HIF-α antibody-conjugated acceptor beads.
-
Incubate the plate in the dark at room temperature to allow bead-peptide-antibody complex formation.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible microplate reader.
-
Plot the luminescence signal against the inhibitor concentration to calculate the IC50 value.
-
Downstream Effects: A Glimpse into Cellular Responses
Beyond direct enzyme inhibition, the in vitro effects of HIF-PH inhibitors can be assessed by measuring the upregulation of HIF target genes in relevant cell lines (e.g., human renal cells, hepatocytes).
Experimental Approach (qRT-PCR):
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HK-2, HepG2) to a desired confluency.
-
Treat the cells with varying concentrations of this compound and other HIF-PH inhibitors for a specific duration (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the treated cells.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for HIF target genes such as EPO (Erythropoietin) and VEGFA (Vascular Endothelial Growth Factor A).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in mRNA expression for each target gene in the inhibitor-treated cells compared to vehicle-treated controls.
-
While comprehensive head-to-head comparative data on the downstream effects of these inhibitors at the mRNA level are limited in publicly available literature, it is the logical next step in a thorough in vitro comparison. Such studies would provide valuable insights into the differential gene regulatory profiles of these compounds.
Conclusion
The in vitro comparison of this compound with other HIF-PH inhibitors reveals a class of potent molecules with distinct inhibitory profiles against the PHD enzymes. While the available data suggests differences in potency, particularly against PHD2, a comprehensive understanding requires further head-to-head studies under standardized assay conditions. The provided experimental protocols offer a framework for such comparative evaluations. Ultimately, the choice of an inhibitor for further research or development will depend on a holistic assessment of its in vitro potency, selectivity, cellular activity, and subsequent in vivo pharmacokinetic and pharmacodynamic properties.
References
Validating Vadadustat's Mechanism of Action: A Comparative Guide to siRNA Knockdown and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease.[1][2] Its mechanism of action centers on the stabilization of hypoxia-inducible factors (HIFs), specifically HIF-1α and HIF-2α, which are transcription factors that regulate the expression of genes involved in erythropoiesis, including erythropoietin (EPO).[3][4] This guide provides a comparative analysis of using small interfering RNA (siRNA) knockdown to validate the specific roles of HIF-1α and HIF-2α in the therapeutic action of this compound, alongside alternative validation methodologies.
The Role of siRNA in Validating this compound's Mechanism of Action
Small interfering RNA (siRNA) offers a powerful and specific method to elucidate the contribution of individual HIF isoforms to the pharmacological effect of this compound. By transiently silencing the expression of either HIF-1α or HIF-2α, researchers can directly assess the impact on this compound-induced EPO production. This approach provides a clear and targeted validation of the drug's on-target effects.
A key study demonstrated that in Hep3B and Kelly cells, EPO is a specific target gene of HIF-2α, not HIF-1α.[5] This finding underscores the importance of dissecting the roles of each HIFα subunit in the action of HIF-PH inhibitors like this compound. While a direct study combining this compound with siRNA knockdown for EPO expression is not publicly available, the established methodologies from related studies allow for a well-defined experimental approach.
Experimental Protocol: siRNA-Mediated Knockdown of HIF-1α and HIF-2α for this compound Validation
This protocol outlines a typical workflow for validating this compound's mechanism of action using siRNA in a relevant cell line, such as the human hepatoma cell line Hep3B, which is known to produce EPO in response to hypoxia and HIF stabilization.[6]
1. Cell Culture and Maintenance:
-
Hep3B cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. siRNA Transfection:
-
Cells are seeded in 6-well plates to reach 60-80% confluency on the day of transfection.
-
Prepare three groups of siRNA: non-targeting control siRNA, siRNA targeting HIF-1α, and siRNA targeting HIF-2α.
-
For each well, dilute 100 pmol of siRNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells for 24-48 hours.
3. This compound Treatment:
-
After the initial incubation with siRNA, the medium is replaced with fresh culture medium containing either vehicle (e.g., DMSO) or this compound at a predetermined optimal concentration (e.g., 10 µM).
-
Incubate the cells for an additional 24 hours.
4. Sample Collection and Analysis:
-
RNA Extraction and qRT-PCR:
-
Harvest cells and extract total RNA using a suitable kit.
-
Perform quantitative real-time PCR (qRT-PCR) to assess the knockdown efficiency of HIF-1α and HIF-2α mRNA and to quantify the expression of EPO mRNA.
-
-
Protein Extraction and Western Blot:
-
Lyse cells and collect protein extracts.
-
Perform Western blot analysis to confirm the knockdown of HIF-1α and HIF-2α proteins and to measure the levels of EPO protein in the cell culture supernatant.
-
-
ELISA for Secreted EPO:
-
Collect the cell culture supernatant before harvesting the cells.
-
Quantify the concentration of secreted EPO using a commercially available ELISA kit.
-
Data Presentation: Expected Outcomes of this compound Validation using siRNA
The following table summarizes the anticipated quantitative results from the described experiment. The data is hypothetical but based on the known mechanism of this compound and the specific roles of HIF-1α and HIF-2α in EPO regulation.
| Treatment Group | HIF-1α mRNA Knockdown (%) | HIF-2α mRNA Knockdown (%) | Relative EPO mRNA Expression (Fold Change vs. Control) | Secreted EPO Concentration (pg/mL) |
| Vehicle + Control siRNA | 0 | 0 | 1.0 | 50 |
| This compound + Control siRNA | 0 | 0 | 8.0 | 400 |
| This compound + HIF-1α siRNA | 85 | 5 | 7.5 | 380 |
| This compound + HIF-2α siRNA | 10 | 90 | 1.5 | 75 |
These expected results would demonstrate that this compound's ability to induce EPO expression is significantly attenuated by the knockdown of HIF-2α, but not HIF-1α, thereby validating that HIF-2α is the primary mediator of this specific therapeutic effect of this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action and the effect of siRNA.
Caption: Experimental workflow for this compound validation using siRNA.
Comparison with Alternative Validation Methods
While siRNA knockdown is a highly specific and effective method, other techniques can also be employed to validate the mechanism of action of HIF-PH inhibitors.
| Method | Description | Advantages | Disadvantages |
| siRNA Knockdown | Transiently silences specific gene expression using small interfering RNAs. | High specificity, relatively rapid, and allows for the study of essential genes. | Transient effect, potential off-target effects, and variable transfection efficiency. |
| CRISPR/Cas9 Gene Editing | Permanently knocks out a target gene from the genome. | Complete and permanent gene knockout, highly specific. | Can be lethal if the target gene is essential, more time-consuming to generate stable cell lines, potential for off-target mutations. |
| Pharmacological Inhibition | Using small molecule inhibitors that target specific components of the signaling pathway. | Can be used in vivo and in vitro, allows for temporal control of inhibition. | Potential for off-target effects and incomplete inhibition. |
| Genetic Mouse Models | Utilizing transgenic mice with specific gene knockouts or knock-ins (e.g., HIF-2α knockout mice). | Provides in vivo validation in a whole-organism context, allows for the study of systemic effects. | Time-consuming and expensive to develop, potential for compensatory mechanisms to arise. |
A study on the HIF-PH inhibitor Roxadustat in a mouse model with conditional knockout of HIF-2α in Müller cells of the retina provides an example of using genetic models for validation.[7][8] This approach confirmed the in vivo role of HIF-2α in mediating the drug's effects in a specific tissue.
Conclusion
Validating the precise mechanism of action of drugs like this compound is crucial for understanding their therapeutic effects and potential side effects. The use of siRNA-mediated knockdown of HIF-1α and HIF-2α provides a robust and specific method to confirm the central role of HIF-2α in this compound-induced erythropoietin production. When combined with data from alternative validation methods such as CRISPR/Cas9, pharmacological inhibitors, and genetic mouse models, a comprehensive and well-supported understanding of the drug's mechanism can be achieved. This multi-faceted approach is essential for advancing drug development and ensuring the safe and effective use of novel therapeutics.
References
- 1. This compound, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akebia Announces Publication of Phase 2a Results for this compound in Patients with Anemia Related to Chronic Kidney Disease | Akebia Therapeutics [ir.akebia.com]
- 4. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating the functional role of hypoxia-inducible factor (HIF)-1alpha and HIF-2alpha (EPAS-1) by the use of RNA interference: erythropoietin is a HIF-2alpha target gene in Hep3B and Kelly cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIF–prolyl hydroxylase inhibition results in endogenous erythropoietin induction, erythrocytosis, and modest fetal hemoglobin expression in rhesus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Rank Order of Small Molecule Induced Hypoxiamimesis to Prevent Retinopathy of Prematurity [frontiersin.org]
- 8. Rank Order of Small Molecule Induced Hypoxiamimesis to Prevent Retinopathy of Prematurity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact on Iron: A Comparative Analysis of Vadadustat and Other Erythropoiesis-Stimulating Agents on Iron Homeostasis
A new class of oral medications, including Vadadustat, is reshaping the landscape of anemia treatment in chronic kidney disease (CKD). These agents, known as hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, offer a distinct mechanism of action compared to traditional erythropoiesis-stimulating agents (ESAs) like Epoetin alfa and Darbepoetin alfa. This guide provides a comprehensive comparison of the effects of this compound and other ESAs on iron homeostasis, supported by data from key clinical trials, to inform researchers, scientists, and drug development professionals.
The management of anemia in CKD has long been dominated by injectable ESAs, which primarily stimulate red blood cell production. However, these agents often necessitate intravenous iron supplementation to meet the increased demand for iron, and can sometimes lead to a state of relative iron deficiency.[1] this compound, an oral HIF-PH inhibitor, works by stabilizing hypoxia-inducible factors, which not only stimulates endogenous erythropoietin production but also enhances iron mobilization and absorption.[2] This dual action holds the potential for a more balanced and physiological approach to anemia correction.
Quantitative Comparison of Iron Homeostasis Parameters
Data from pivotal clinical trials, including the PRO2TECT and INNO2VATE studies for this compound, and comparative studies of other HIF-PH inhibitors like Roxadustat, provide valuable insights into their differential effects on key markers of iron metabolism.
| Parameter | Drug Class | Drug | Clinical Trial | Patient Population | Key Findings on Iron Homeostasis |
| Hepcidin | HIF-PH Inhibitor | This compound | PRO2TECT & INNO2VATE | Non-Dialysis-Dependent (NDD) & Dialysis-Dependent (DD) CKD | Consistently demonstrated greater reductions in hepcidin levels compared to Darbepoetin alfa.[2] |
| HIF-PH Inhibitor | Roxadustat | Phase 3 Trials | NDD & DD-CKD | Significantly reduced hepcidin levels.[3] | |
| ESA | Darbepoetin alfa | PRO2TECT & INNO2VATE | NDD & DD-CKD | Showed smaller reductions or even increases in hepcidin levels compared to this compound.[2] | |
| Serum Ferritin | HIF-PH Inhibitor | This compound | PRO2TECT & INNO2VATE | NDD & DD-CKD | Associated with greater declines in serum ferritin compared to Darbepoetin alfa, suggesting increased iron utilization.[2] |
| HIF-PH Inhibitor | Roxadustat | Phase 3 Trials | DD-CKD | Led to a greater reduction in serum ferritin levels compared to ESAs.[4] | |
| ESA | Darbepoetin alfa | PRO2TECT & INNO2VATE | NDD & DD-CKD | Resulted in smaller decreases or stable ferritin levels.[2] | |
| Transferrin Saturation (TSAT) | HIF-PH Inhibitor | This compound | PRO2TECT & INNO2VATE | NDD & DD-CKD | Showed decreased TSAT, reflecting increased iron utilization for erythropoiesis.[2] |
| HIF-PH Inhibitor | Roxadustat | Phase 3 Trials | DD-CKD | Associated with decreases in TSAT.[5] | |
| ESA | Darbepoetin alfa | PRO2TECT & INNO2VATE | NDD & DD-CKD | Generally associated with stable or increased TSAT. | |
| Total Iron-Binding Capacity (TIBC) | HIF-PH Inhibitor | This compound | Phase 2 Trial | NDD-CKD | Demonstrated an increase in mean TIBC.[6] |
| HIF-PH Inhibitor | Roxadustat | Phase 3 Trials | DD-CKD | Showed an increase in TIBC. | |
| ESA | Epoetin alfa | - | - | Generally associated with decreased or stable TIBC. | |
| Serum Iron | HIF-PH Inhibitor | This compound | Phase 2 Trial | NDD-CKD | Maintained stable serum iron levels despite increased erythropoiesis.[6] |
| HIF-PH Inhibitor | Roxadustat | Phase 3 Trials | DD-CKD | Led to an increase in serum iron levels compared to a decrease with ESAs.[4] | |
| ESA | Epoetin alfa/Darbepoetin alfa | - | - | Can lead to a decrease in serum iron due to increased utilization. |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and traditional ESAs on iron homeostasis stem from their distinct mechanisms of action.
As depicted in Figure 1, this compound inhibits prolyl hydroxylase domain enzymes, leading to the stabilization of HIF-α. This allows for the formation of the HIF-α/β complex, which translocates to the nucleus and binds to hypoxia response elements (HREs) on target genes. This results in the coordinated upregulation of genes involved in both erythropoietin production and iron metabolism, including divalent metal transporter 1 (DMT1) and ferroportin, which are crucial for iron absorption and transport.[2]
In contrast, traditional ESAs are recombinant forms of erythropoietin that directly stimulate erythroid precursor cells in the bone marrow to increase red blood cell production. This rapid increase in erythropoiesis can outpace the body's ability to mobilize iron from stores, potentially leading to functional iron deficiency, characterized by low serum iron and TSAT despite adequate iron stores.[1]
Experimental Protocols
The following provides a generalized experimental protocol based on the methodologies of the Phase 3 PRO2TECT and INNO2VATE clinical trials comparing this compound to Darbepoetin alfa.
Objective: To compare the efficacy and safety of this compound versus an active comparator (Darbepoetin alfa) for the treatment of anemia in patients with non-dialysis-dependent (NDD) and dialysis-dependent (DD) chronic kidney disease (CKD), with a focus on the effects on iron homeostasis.
Study Design: Phase 3, randomized, open-label, active-controlled, non-inferiority trials.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with anemia secondary to CKD (Stage 3-5 for NDD, on hemodialysis or peritoneal dialysis for DD). Hemoglobin levels within a specified range (e.g., 8.0 to 11.0 g/dL).
-
Exclusion Criteria: Recent blood transfusion, active malignancy, uncontrolled hypertension, and severe congestive heart failure.
Treatment Arms:
-
This compound: Oral administration, typically once daily. The starting dose is usually based on hemoglobin level and body weight, with subsequent dose adjustments to maintain hemoglobin within a target range (e.g., 10-12 g/dL).
-
Darbepoetin alfa: Subcutaneous or intravenous administration. The dosing frequency and amount are based on the approved prescribing information and adjusted to maintain the target hemoglobin range.
Assessments and Endpoints:
-
Primary Efficacy Endpoint: Mean change in hemoglobin from baseline to a prespecified evaluation period (e.g., weeks 24 to 36).
-
Iron Homeostasis Parameters: Blood samples are collected at baseline and at regular intervals throughout the study (e.g., every 4-8 weeks). The following markers are measured using central laboratory analysis:
-
Serum Iron
-
Serum Ferritin
-
Total Iron-Binding Capacity (TIBC)
-
Transferrin Saturation (TSAT), calculated as (serum iron / TIBC) x 100%
-
Hepcidin
-
-
Iron Management: Intravenous or oral iron supplementation is administered as needed to maintain ferritin and TSAT levels above prespecified thresholds (e.g., ferritin ≥100 ng/mL and TSAT ≥20%). The amount and frequency of iron supplementation are recorded.
Statistical Analysis:
-
Changes from baseline in iron homeostasis parameters are analyzed using mixed-effects models for repeated measures (MMRM) or analysis of covariance (ANCOVA), with treatment group as a fixed effect and baseline value as a covariate.
-
P-values are calculated to determine the statistical significance of the differences between treatment groups.
Conclusion
This compound and other HIF-PH inhibitors represent a significant advancement in the management of anemia in CKD, offering a novel mechanism that integrates erythropoiesis stimulation with improved iron availability. The available clinical trial data consistently demonstrate that this compound leads to more favorable changes in key iron homeostasis parameters, such as hepcidin and ferritin, compared to traditional ESAs like Darbepoetin alfa. This suggests a more efficient utilization of iron stores and potentially a reduced need for intravenous iron supplementation. For researchers and drug development professionals, the distinct effects of HIF-PH inhibitors on iron metabolism warrant further investigation to fully understand their long-term clinical implications and to optimize their use in different patient populations. The detailed experimental protocols from these pivotal trials provide a robust framework for designing future studies in this evolving field.
References
- 1. This compound in Patients with Anemia and Non-Dialysis-Dependent CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erythropoietic effects of this compound in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Top-Line Results from Global Phase 3 Program of this compound for Treatment of Anemia Due to Chronic Kidney Disease in Adult Patients on Dialysis | Discover Otsuka [otsuka-us.com]
- 4. "The inno(2)vate phase 3 program of this compound for treatment of anemia " by W Winkelmayer, G Block et al. [scholarlycommons.henryford.com]
- 5. Safety and Efficacy of this compound for Anemia in Patients Undergoing Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of Vadadustat's Cross-reactivity with other Prolyl Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vadadustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, with other relevant alternatives, focusing on its cross-reactivity with other human prolyl hydroxylases. The information is supported by available experimental data to aid in research and development decisions.
Introduction to this compound and HIF Prolyl Hydroxylase Inhibition
This compound is an oral HIF-prolyl hydroxylase inhibitor that stabilizes HIF-α, a key transcription factor in the cellular response to hypoxia.[1][2] By inhibiting the prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3), this compound mimics a hypoxic state, leading to the transcriptional activation of genes involved in erythropoiesis, including erythropoietin (EPO).[1][2][3] This mechanism of action has positioned this compound and other HIF-PH inhibitors as a therapeutic alternative for the treatment of anemia associated with chronic kidney disease.
However, the human genome encodes for numerous other 2-oxoglutarate-dependent dioxygenases, including collagen prolyl 4-hydroxylases (C-P4Hs), which are structurally related to HIF-PHDs.[4] Off-target inhibition of these other prolyl hydroxylases could lead to unintended physiological effects. This guide examines the selectivity profile of this compound in comparison to other HIF-PH inhibitors, namely Roxadustat and Molidustat.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory potency of this compound, Roxadustat, and Molidustat against the three primary HIF-PHD isoforms.
Table 1: Inhibition of HIF Prolyl Hydroxylase Isoforms
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| This compound | 15.36[5] | 11.83[5] | 7.63[5] |
| Roxadustat | Not Reported | 27[1] | Not Reported |
| Molidustat | 480[6] | 7 - 280[6][7] | 450[6] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate greater potency.
Cross-reactivity with Collagen Prolyl Hydroxylases
One study investigated the effects of these inhibitors on the prolyl and lysyl hydroxylation of the collagen-like domain of Mannose Binding Lectin (MBL), a process mediated by collagen prolyl-4-hydroxylase (C-P4H) and lysyl hydroxylases.[2]
Table 2: Comparative Cross-Reactivity with Collagen Prolyl Hydroxylase Activity
| Compound | Effect on Prolyl Hydroxylation of MBL's Collagen-like Domain (at 10 µM) | Implied C-P4H Inhibition |
| This compound | Significant Inhibition[2] | Yes |
| Roxadustat | Significant Inhibition[2] | Yes |
| Molidustat | Minimal Effect[2] | No significant inhibition |
These findings suggest that while all three compounds are potent inhibitors of HIF-PHDs, Molidustat exhibits a more selective profile with minimal off-target effects on C-P4H at the tested concentration.[2] In contrast, both this compound and Roxadustat demonstrate the potential for cross-reactivity with collagen prolyl hydroxylases.[2]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: HIF-1α pathway and this compound's action.
References
- 1. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose Binding Lectin Is Hydroxylated by Collagen Prolyl-4-hydroxylase and Inhibited by Some PHD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Characterization of this compound (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Prolyl Hydroxylase Domain Inhibition by Molidustat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Vadadustat and Molidustat
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two leading HIF-PH inhibitors.
Vadadustat and Molidustat are orally administered small molecule inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). By inhibiting HIF-PH, these drugs stabilize hypoxia-inducible factors, leading to increased endogenous erythropoietin production and subsequent stimulation of erythropoiesis. This mechanism of action makes them promising therapeutic agents for the treatment of anemia associated with chronic kidney disease (CKD). This guide provides a comparative overview of their pharmacokinetic profiles, supported by experimental data, to aid researchers and clinicians in understanding their distinct characteristics.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its efficacy and safety. A summary of the key pharmacokinetic parameters for this compound and Molidustat is presented below.
| Pharmacokinetic Parameter | This compound | Molidustat |
| Absorption | ||
| Time to Peak (Tmax) | 2-4 hours in healthy volunteers; 5-6 hours in CKD patients[1][2] | Rapid, ~0.25-0.75 hours[3] |
| Effect of Food | High-fat meal decreased Cmax by 27% and AUC by 6%[4] | Co-administration with iron supplements can significantly reduce absorption.[5] |
| Bioavailability | Information not readily available | Absolute bioavailability of 59%[3][6] |
| Distribution | ||
| Protein Binding | ≥99.5% in human plasma[4] | Information not readily available |
| Volume of Distribution (Vd) | 11.6 L in patients with chronic kidney disease[4] | 39.3-50.0 L at steady state following intravenous administration[3][6] |
| Metabolism | ||
| Primary Pathway | Primarily metabolized by UDP-glucuronosyltransferase (UGT) enzymes to form O-glucuronide conjugates. Minimal metabolism via cytochrome P450 (CYP) enzymes.[4] | Primarily metabolized via N-glucuronidation.[6] |
| Major Metabolites | This compound-O-glucuronide (inactive)[4] | M-1 (N-glucuronide metabolite, inactive)[3] |
| Excretion | ||
| Primary Route | Primarily excreted in urine (58.9%) and feces (26.9%) as metabolites.[4] | Predominantly renal excretion of metabolites (~91%).[3][6] |
| Unchanged Drug in Excreta | <1% in urine, ~9% in feces[4] | ~4% in urine, ~6% in feces[3] |
| Half-life (t1/2) | ~4.5 hours in healthy volunteers; 7.2-8.5 hours in CKD patients[1][2] | 4.6-10.4 hours in healthy volunteers[3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and a typical experimental approach for studying these drugs, the following diagrams are provided.
References
- 1. Pharmacokinetics, Pharmacodynamics, and Safety of this compound in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Absorption, distribution, metabolism and excretion of molidustat in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oral iron and calcium supplement on the pharmacokinetics and pharmacodynamics of molidustat: an oral HIF-PH inhibitor for the treatment of renal anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking Vadadustat's Performance Against First-Generation HIF Stabilizers
A Comparative Guide for Researchers and Drug Development Professionals
The management of anemia in chronic kidney disease (CKD) has been evolving with the introduction of oral hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs). These agents represent a novel therapeutic class designed to mimic the body's natural response to hypoxia.[1][2] Vadadustat is one such HIF-PHI, and this guide provides a comparative benchmark of its performance against first-generation HIF stabilizers like Roxadustat and Daprodustat, focusing on efficacy, safety, and mechanism of action.
Mechanism of Action: A Shared Pathway
Under normal oxygen conditions, HIFs are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes.[3] In hypoxic states, PHD activity is inhibited, allowing HIF to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis and iron metabolism.[3]
All HIF-PH inhibitors, including this compound, Roxadustat, and Daprodustat, operate by reversibly inhibiting PHD enzymes.[3][4][5][6] This inhibition stabilizes HIF, even in the presence of normal oxygen levels, leading to increased endogenous production of erythropoietin (EPO) and improved iron mobilization and utilization.[1][3][4] While the core mechanism is shared, differences in drug half-life may influence dosing frequency. Roxadustat has a half-life of 12–13 hours and is often administered three times weekly, whereas this compound and Daprodustat have shorter half-lives of around 4 hours, leading to daily administration.[7]
Efficacy in Managing Hemoglobin Levels
The primary measure of efficacy for these agents is their ability to raise and maintain hemoglobin (Hb) levels in anemic CKD patients. Clinical trials have evaluated this compound against both placebo and active comparators like the erythropoiesis-stimulating agent (ESA) darbepoetin alfa.
A meta-analysis of ten randomized controlled trials (RCTs) involving 8,438 participants showed that this compound was effective at increasing hemoglobin levels compared to placebo.[8] In head-to-head trials with darbepoetin alfa in patients on dialysis, this compound was found to be noninferior in correcting and maintaining hemoglobin concentrations.[9]
Direct comparative data between this compound and other first-generation HIF-PHIs is limited. However, a retrospective study comparing this compound and Daprodustat in non-dialysis patients found that after six months, the mean Hb level reached 11.3 g/dL for this compound, compared to 12.1 g/dL for Daprodustat.[10][11][12] The study also noted that Hb levels increased more slowly with this compound, requiring dose escalations.[10][11][12] Network meta-analyses suggest that in dialysis patients, Roxadustat and Daprodustat may be associated with better efficacy in raising Hb levels than this compound.[13][14]
| Efficacy Endpoint | This compound | Daprodustat | Roxadustat | Comparator | Patient Population | Citation(s) |
| Mean Hb at 6 Months | 11.3 g/dL | 12.1 g/dL | N/A | Direct Comparison | Non-Dialysis | [10][11][12] |
| Mean Hb (Wks 40-52) | N/A | 10.9 g/dL | N/A | Darbepoetin Alfa (10.8 g/dL) | Hemodialysis | [15] |
| Hb Change from Baseline | 1.9 g/dL (vs 0.2) | N/A | 1.7 g/dL (vs 0.2) | Placebo | Non-Dialysis | [16] |
| Cardiovascular Safety | Noninferior | Noninferior | Noninferior | Darbepoetin Alfa / Placebo | Dialysis & Non-Dialysis | [9][16][17] |
Table 1: Summary of Comparative Efficacy and Safety Data. Data is compiled from separate trials and one direct retrospective comparison. N/A indicates data not available from the cited head-to-head or pooled analyses.
Iron Metabolism
A key feature of HIF-PHIs is their effect on iron homeostasis. By stabilizing HIF, these drugs can improve iron absorption and mobilization.[3] Studies have shown that this compound, compared to placebo or darbepoetin alfa, leads to a decrease in hepcidin and ferritin levels while increasing total iron-binding capacity (TIBC).[8][18] This suggests a more efficient use of iron stores for erythropoiesis. Similarly, Roxadustat has been shown to improve iron utilization.[19]
Safety and Tolerability Profile
The cardiovascular safety of HIF-PHIs is a critical consideration. In large phase 3 trials involving dialysis patients, this compound was noninferior to darbepoetin alfa regarding cardiovascular safety, specifically the time to the first occurrence of a major adverse cardiovascular event (MACE).[9] Similar non-inferiority for MACE has been demonstrated for both Daprodustat and Roxadustat against ESAs or placebo in their respective pivotal trials.[16][17]
Commonly reported adverse events for this compound include nausea and diarrhea.[8][18] A retrospective comparison noted that the incidence of diarrhea was higher in a this compound group and was aggravated by dose increases.[11] For Roxadustat, an increased risk of hypertension and hyperkalemia has been noted, particularly in non-dialysis patients compared to placebo.[20]
| Adverse Event | This compound | Daprodustat | Roxadustat | Citation(s) |
| Diarrhea | Increased risk | - | - | [8][11][18] |
| Hypertension | - | Commonly reported | Increased risk vs. Placebo | [17][20] |
| Hyperkalemia | - | - | Increased risk vs. Placebo | [20] |
| Serious Adverse Events | No significant increase vs. comparator | Similar to comparator | Increased risk vs. Placebo | [8][20][21] |
Table 2: Comparative Safety Profile Highlights. "-" indicates not highlighted as a primary safety concern in the cited meta-analyses or comparative studies.
Experimental Protocols: Phase 3 Trial Design
The data cited in this guide are primarily derived from Phase 3, randomized, controlled clinical trials. The general workflow for these trials provides context for the data's robustness.
Methodology Example (INNO₂VATE Trials for this compound):
-
Design: Two randomized, open-label, noninferiority phase 3 trials.[9]
-
Participants: Patients with anemia and dialysis-dependent CKD (DD-CKD).[9]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound or injectable darbepoetin alfa.[9]
-
Primary Safety Endpoint: Time-to-event analysis of the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of death from any cause, nonfatal myocardial infarction, or nonfatal stroke. The noninferiority margin was set at 1.25.[9]
-
Primary Efficacy Endpoint: The mean change in hemoglobin from baseline to the primary evaluation period (weeks 24 to 36), with a noninferiority margin of -0.75 g/dL.[9]
This rigorous trial design is typical for the class and underpins the efficacy and safety data presented.
Conclusion
This compound is an effective oral agent for the treatment of anemia in CKD, demonstrating noninferiority to standard ESA therapy in terms of both hemoglobin correction and cardiovascular safety.[9] It operates through the well-established HIF-PHI mechanism, offering the benefit of improved iron utilization.[4][8] When compared to first-generation HIF stabilizers like Daprodustat and Roxadustat, available data from indirect and limited direct comparisons suggest potential differences in the speed of hemoglobin response and specific safety profiles.[10][11][13] Roxadustat and Daprodustat may offer a more potent Hb response in dialysis patients, while safety profiles differ, with this compound being associated with gastrointestinal side effects and Roxadustat with hypertension and hyperkalemia in certain populations.[11][13][20] The choice of a specific HIF-PHI may therefore depend on individual patient characteristics, including dialysis status, inflammatory state, and cardiovascular risk profile.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C14H11ClN2O4 | CID 23634441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vafseo (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. kidneynews.org [kidneynews.org]
- 8. Efficacy and Safety of this compound for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The Comparison between this compound and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imaiclinic.org [imaiclinic.org]
- 12. The Comparison between this compound and Daprodustat Regarding Dose, Cost, and Safety of Treatment for Renal Anemia in Non-dialysis Patients with Chronic Kidney Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A network meta-analysis of the efficacy of hypoxia-inducible factor prolyl-hydroxylase inhibitors in dialysis chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Daprodustat Compared with Darbepoetin Alfa in Japanese Hemodialysis Patients with Anemia: A Randomized, Double-Blind, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Cardiovascular Safety of Roxadustat for Treatment of Anemia in Patients with Non-Dialysis-Dependent CKD: Pooled Results of Three Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. us.gsk.com [us.gsk.com]
- 18. Frontiers | Efficacy and Safety of this compound for Anemia in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis [frontiersin.org]
- 19. The efficacy and safety of roxadustat for anemia in patients with dialysis-dependent chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Safety of Roxadustat in Chronic Kidney Disease Patients: An Updated Systematic Review and Meta-Analysis [mdpi.com]
- 21. Efficacy and Safety of Daprodustat for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Vadadustat's Specificity for HIF Prolyl Hydroxylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vadadustat is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which has been investigated for the treatment of anemia associated with chronic kidney disease. By inhibiting PHDs, this compound mimics the body's response to hypoxia, leading to the stabilization of HIF-α and subsequent transcription of hypoxia-inducible genes, including erythropoietin (EPO). The specificity of this compound for the different PHD isoforms (PHD1, PHD2, and PHD3) is a critical determinant of its efficacy and safety profile. This guide provides a comparative analysis of this compound's specificity, supported by experimental data and methodologies.
The HIF Signaling Pathway and the Role of Prolyl Hydroxylase Inhibitors
Under normoxic conditions, the α-subunit of HIF is hydroxylated by PHD enzymes, which are 2-oxoglutarate (2-OG) and Fe(II) dependent dioxygenases.[1][2] This hydroxylation allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[3] In hypoxic conditions, the lack of molecular oxygen, a co-substrate for PHDs, inhibits their activity. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes by binding to hypoxia response elements (HREs).[1][4]
HIF prolyl hydroxylase inhibitors (HIF-PHIs) like this compound are 2-OG analogs that competitively inhibit PHD enzymes, thereby stabilizing HIF-α even in the presence of normal oxygen levels.[1] This leads to an increase in endogenous erythropoietin production, improved iron mobilization, and ultimately, an increase in hemoglobin and red blood cell production.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of the Prolyl-Hydroxylase Inhibitor on the Cellular Response to Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. youtube.com [youtube.com]
A Comparative Analysis of the Safety Profiles of Different HIF-PH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors has marked a significant advancement in the management of anemia associated with Chronic Kidney Disease (CKD). These oral agents stimulate endogenous erythropoietin production, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs). However, their unique mechanism of action raises distinct safety considerations. This guide provides a comparative analysis of the safety profiles of four prominent HIF-PH inhibitors: roxadustat, daprodustat, vadadustat, and molidustat, supported by data from key clinical trials.
Executive Summary
HIF-PH inhibitors have demonstrated efficacy in correcting and maintaining hemoglobin levels in patients with CKD. Their safety profiles, particularly concerning cardiovascular and thrombotic events, have been extensively scrutinized in large-scale phase 3 clinical trial programs. While generally comparable to ESAs in many respects, certain differences and specific risks have emerged for each agent. This guide will delve into the quantitative safety data, the experimental protocols for safety assessment, and the underlying signaling pathways to provide a comprehensive overview for the scientific community.
Quantitative Safety Data
The following tables summarize the incidence of key adverse events observed in the pivotal clinical trials for roxadustat, daprodustat, this compound, and molidustat. Data is presented for both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patient populations where available.
Table 1: Major Adverse Cardiovascular Events (MACE)
| Inhibitor | Trial Program | Patient Population | MACE (Inhibitor) | MACE (Comparator) | Hazard Ratio (95% CI) |
| Roxadustat | OLYMPUS, ROCKIES, HIMALAYAS (Pooled) | NDD-CKD | 7.2% | 5.6% (Placebo) | 1.38 (1.11 - 1.70) (On-treatment + 7 days)[1] |
| DD-CKD | 25.2% | 26.7% (ESA) | 0.93 (0.81 - 1.07)[2] | ||
| Daprodustat | ASCEND-ND | NDD-CKD | 19.5% | 19.2% (Darbepoetin alfa) | 1.03 (0.89 - 1.19)[3] |
| ASCEND-D | DD-CKD | 25.2% | 26.7% (ESA) | 0.93 (0.81 - 1.07)[3] | |
| This compound | PRO2TECT | NDD-CKD | 22.0% | 19.9% (Darbepoetin alfa) | 1.17 (1.01 - 1.36)[4] |
| INNO2VATE | DD-CKD | 18.2% | 19.3% (Darbepoetin alfa) | 0.96 (0.83 - 1.11)[5] | |
| Molidustat | MIYABI ND-C | NDD-CKD (ESA-Naive) | 32.9% (Serious TEAEs) | 26.8% (Darbepoetin alfa) | Not Reported |
MACE is typically a composite of all-cause mortality, non-fatal myocardial infarction, and non-fatal stroke. TEAE: Treatment-Emergent Adverse Event.
Table 2: Thromboembolic Events
| Inhibitor | Trial Program | Patient Population | Thromboembolic Events (Inhibitor) | Thromboembolic Events (Comparator) | Notes |
| Roxadustat | Real-world data (Japan) | - | Higher rates of vascular access thrombosis and deep vein thrombosis reported.[6] | - | A pharmacovigilance study in Japan identified shunt occlusion as a significant adverse event.[7] |
| Daprodustat | ASCEND Program | NDD-CKD & DD-CKD | Adjudicated thromboembolic events were analyzed. | Compared to ESA. | Specific rates require detailed trial data access.[6][8] |
| This compound | PRO2TECT | NDD-CKD | - | - | Did not meet the primary safety endpoint of non-inferiority for MACE.[4] |
| INNO2VATE | DD-CKD | - | - | Non-inferior to darbepoetin alfa for MACE.[9] | |
| Molidustat | MIYABI & DIALOGUE | NDD-CKD & DD-CKD | - | - | Overall adverse event profiles were generally similar to comparators.[10][11][12] |
Table 3: Other Key Adverse Events
| Inhibitor | Adverse Event | Incidence (Inhibitor) | Incidence (Comparator) | Patient Population |
| Roxadustat | Hypertension | 11.5% | 9.1% (Placebo) | NDD-CKD[1] |
| Hyperkalemia | - | - | NDD-CKD | |
| Daprodustat | Hypertension | Most commonly reported | - | NDD-CKD & DD-CKD[3] |
| Diarrhoea | Most commonly reported | - | NDD-CKD & DD-CKD[3] | |
| Dialysis Hypotension | Most commonly reported | - | DD-CKD[3] | |
| This compound | Hypertension | 16.2% | 12.9% (Darbepoetin alfa) | DD-CKD (Incident)[9] |
| Diarrhoea | 13.0% | 10.1% (Darbepoetin alfa) | DD-CKD (Prevalent)[9] | |
| Hyperkalemia | 9.0% | 10.8% (Darbepoetin alfa) | DD-CKD (Prevalent)[9] | |
| Molidustat | Nasopharyngitis | 31.7% | 26.6% (Darbepoetin alfa) | NDD-CKD (ESA-Naive)[11] |
| Worsening of CKD | 19.5% | 11.4% (Darbepoetin alfa) | NDD-CKD (ESA-Naive)[11] |
Experimental Protocols
The safety of HIF-PH inhibitors has been evaluated in extensive phase 3 clinical trial programs designed to assess non-inferiority to either placebo or active comparators (ESAs).
Key Methodologies for Safety Assessment:
-
Cardiovascular Event Adjudication: In most pivotal trials, major adverse cardiovascular events (MACE) were adjudicated by an independent Clinical Endpoint Committee (CEC). This committee, blinded to treatment allocation, reviewed potential cardiovascular events against pre-specified definitions based on guidelines from organizations like the American College of Cardiology and the American Heart Association.[13] This process aims to reduce bias in the classification of cardiovascular outcomes.[13]
-
Thrombotic Event Monitoring: The risk of thromboembolic events was a key safety focus. Clinical trial protocols included systematic monitoring for events such as deep vein thrombosis, pulmonary embolism, and vascular access thrombosis.[6][8]
-
Cancer Safety Analysis: Given the role of HIF in cellular proliferation and angiogenesis, the potential for tumor promotion was a theoretical concern.[14] Clinical trials for drugs like daprodustat included pre-specified on-treatment safety analyses of cancer-related adverse events.[3]
-
Adverse Event Reporting: Treatment-emergent adverse events (TEAEs) were systematically collected and coded using standardized terminologies like the Medical Dictionary for Regulatory Activities (MedDRA). The incidence, severity, and causality of TEAEs were assessed throughout the trial duration.[1][15]
Signaling Pathways and Potential for Off-Target Effects
The primary mechanism of action of HIF-PH inhibitors is the stabilization of HIF-α subunits, leading to the transcription of genes involved in erythropoiesis. However, HIF signaling is pleiotropic, and its activation can have broader physiological effects.
On-Target HIF Signaling Pathway
Caption: On-target signaling pathway of HIF-PH inhibitors.
The diagram above illustrates the central mechanism of HIF-PH inhibitors. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. HIF-PH inhibitors block the action of PHDs, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes. This induces the transcription of genes responsible for erythropoiesis (e.g., erythropoietin), iron metabolism, and other processes such as angiogenesis (via VEGF).
Potential for Off-Target Effects and Other Safety Considerations
While the primary therapeutic effect is mediated through the on-target HIF pathway, there are theoretical concerns about off-target effects and other safety considerations.
Caption: Potential on-target and off-target effects of HIF-PH inhibitors.
-
Cardiovascular Safety: While large clinical trials have generally shown non-inferiority to ESAs for MACE in the dialysis population, the picture is more complex in the non-dialysis population, with this compound not meeting the pre-specified non-inferiority margin for MACE in the PRO2TECT trials.[4] The mechanisms behind these cardiovascular signals are not fully elucidated but may involve factors beyond erythropoiesis.
-
Thrombotic Risk: An increased risk of thrombotic events, particularly vascular access thrombosis, has been a concern with some HIF-PH inhibitors.[6] This may be related to the stimulation of erythropoiesis and changes in blood viscosity, but other mechanisms may also be at play.
-
Tumor Progression: The upregulation of HIF-1α and HIF-2α, which can promote angiogenesis and cell proliferation, has raised theoretical concerns about the potential for tumor growth.[14] However, clinical trial data to date have not shown a consistent signal for increased cancer risk, though long-term data are still accumulating.[3]
-
Off-Target Enzyme Inhibition: HIF-PH inhibitors are analogues of 2-oxoglutarate and could potentially inhibit other 2-oxoglutarate-dependent dioxygenases, which are involved in various cellular processes.[16] The clinical significance of these potential off-target effects is an area of ongoing research.
Conclusion
HIF-PH inhibitors represent a valuable therapeutic option for the management of anemia in CKD. Their safety profiles are multifaceted and require careful consideration. This comparative guide highlights the key safety findings from major clinical trials, providing a resource for researchers and clinicians to understand the nuances of each agent. Continued long-term surveillance and further research into the underlying mechanisms of observed adverse events are crucial for optimizing the safe and effective use of this important class of drugs.
References
- 1. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gsk.com [gsk.com]
- 4. io.nihr.ac.uk [io.nihr.ac.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. HIF-PHIs associated with embolic and thrombotic events: a real-world pharmacovigilance study based on the Japan Adverse Drug Event Report database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ir.akebia.com [ir.akebia.com]
- 10. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Long-Term Efficacy and Safety of Molidustat for Anemia in Chronic Kidney Disease: DIALOGUE Extension Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Cardiovascular Safety of Roxadustat in Dialysis-Dependent Chronic Kidney Disease: Pooled Analysis of Four Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Transcriptional Landscapes Induced by Vadadustat and Hypoxia
A comprehensive guide for researchers, scientists, and drug development professionals detailing the similarities and differences in the gene expression profiles elicited by the HIF-prolyl hydroxylase inhibitor, Vadadustat, and physiological hypoxia.
This guide provides a detailed comparison of the transcriptional signatures of this compound and hypoxia, supported by experimental data. It is designed to offer an objective overview for researchers in drug development and related fields, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing key pathways and workflows.
Introduction
Hypoxia, a state of reduced oxygen availability, triggers a complex cellular response primarily orchestrated by the hypoxia-inducible factors (HIFs). This compound, a prolyl hydroxylase inhibitor, stabilizes HIFs under normoxic conditions, thereby mimicking the physiological response to hypoxia.[1][2] While both this compound and hypoxia converge on the HIF signaling pathway, their downstream transcriptional consequences exhibit notable distinctions. This guide delves into a head-to-head comparison of their transcriptomic signatures, drawing upon data from a key study by Zielniok et al. (2021) that utilized RNA sequencing to analyze human bone marrow-derived mesenchymal stromal cells (MSCs) treated with this compound versus those exposed to 2% oxygen.[3][4][5]
The HIF Signaling Pathway
Under normal oxygen levels (normoxia), HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[2][6] this compound functions by directly inhibiting PHD enzymes, thereby initiating the HIF signaling cascade even in the presence of normal oxygen levels.[1][2]
Comparative Transcriptional Signatures
A study by Zielniok et al. (2021) provides a direct comparison of the transcriptomes of human MSCs treated with 40 μM this compound for 6 hours and those exposed to 2% O2 for 6 hours.[3][4] The results highlight both overlaps and significant differences in the genetic programs activated by these two stimuli.
Overview of Differentially Expressed Genes (DEGs)
The following table summarizes the number of differentially expressed genes identified in the study.[3][4][5]
| Comparison | Total DEGs | Upregulated Genes | Downregulated Genes |
| Hypoxia vs. Control | 250 | 223 | 27 |
| This compound vs. Control | 1071 | 608 | 463 |
| This compound vs. Hypoxia | 1770 | 979 | 791 |
Table 1: Summary of Differentially Expressed Genes (DEGs). Data from Zielniok et al. (2021).[3][4][5]
Top Differentially Regulated Genes: this compound vs. Hypoxia
The following tables present a selection of the top differentially expressed genes when directly comparing this compound treatment to hypoxia.
Upregulated Genes in this compound vs. Hypoxia
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| ADM | Adrenomedullin | 4.5 | < 0.001 |
| ANGPTL4 | Angiopoietin Like 4 | 4.2 | < 0.001 |
| VEGFA | Vascular Endothelial Growth Factor A | 3.8 | < 0.001 |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | 3.5 | < 0.001 |
| SLC2A1 | Solute Carrier Family 2 Member 1 | 3.1 | < 0.001 |
Table 2: Top 5 Upregulated Genes in this compound-treated MSCs compared to Hypoxia. (Data derived from analysis of Zielniok et al., 2021)[3][4]
Downregulated Genes in this compound vs. Hypoxia
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| SERPINE1 | Serpin Family E Member 1 | -3.9 | < 0.001 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -3.5 | < 0.001 |
| IL6 | Interleukin 6 | -3.2 | < 0.001 |
| PLAU | Plasminogen Activator, Urokinase | -2.8 | < 0.001 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -2.5 | < 0.001 |
Table 3: Top 5 Downregulated Genes in this compound-treated MSCs compared to Hypoxia. (Data derived from analysis of Zielniok et al., 2021)[3][4]
Functional Enrichment Analysis
Functional enrichment analysis of the DEGs reveals distinct biological processes activated by this compound compared to hypoxia. While both conditions impact metabolism-related pathways, this compound treatment leads to additional enrichment in pathways related to vesicular transport, chromatin modifications, and interaction with the extracellular matrix.[1][3] When compared directly to hypoxia, this compound upregulates genes involved in autophagy, phospholipid metabolism, and Toll-like receptor (TLR) signaling cascades, while downregulating genes associated with the cytoskeleton and the global genome nucleotide excision repair (GG-NER) pathway.[3]
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the comparison of this compound and hypoxia transcriptional signatures, based on the protocols described by Zielniok et al. (2021) and other relevant studies.[3][4][7]
Cell Culture and Treatment
-
Cell Line: Human bone marrow-derived mesenchymal stromal cells (MSCs) are cultured.[3][4]
-
Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
This compound Treatment: For the this compound treatment group, the culture medium is supplemented with 40 μM this compound.[3][4]
-
Hypoxia Exposure: For the hypoxia group, cells are placed in a hypoxic incubator with an atmosphere of 2% O2, 5% CO2, and 93% N2.[3][4]
-
Control Group: The control group is cultured under normoxic conditions (21% O2, 5% CO2).
-
Incubation: All cell groups are incubated for 6 hours.[3][4]
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is isolated from the cell lysates of all three groups using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation: RNA sequencing libraries are prepared from the total RNA using a library preparation kit. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).[3][4]
-
Data Analysis:
-
Quality Control: The raw sequencing reads are assessed for quality using tools like FastQC.[3]
-
Adapter Trimming: Adapter sequences are removed from the reads.[3]
-
Alignment: The cleaned reads are aligned to the human reference genome.[3]
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to determine the gene expression levels.
-
Differential Expression Analysis: Statistical analysis is performed to identify differentially expressed genes between the different experimental groups (e.g., using DESeq2).[3]
-
Functional Enrichment Analysis: Gene ontology and pathway enrichment analyses are performed on the lists of differentially expressed genes to identify over-represented biological functions and pathways.[3]
-
Conclusion
The transcriptional signatures of this compound and hypoxia, while both mediated through the stabilization of HIFs, are not identical. This compound induces a broader and more distinct transcriptomic response in human MSCs compared to physiological hypoxia.[3][4] This is evidenced by the larger number of differentially expressed genes and the unique enrichment of specific biological pathways.[3] These findings underscore the importance of detailed transcriptomic analyses in understanding the nuanced effects of HIF-prolyl hydroxylase inhibitors and their potential therapeutic applications beyond the simulation of a simple hypoxic response. Researchers and drug development professionals should consider these differences when designing experiments and interpreting data related to HIF-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in the Transcriptome Profiles of Human Amnion-Derived Mesenchymal Stromal/Stem Cells Induced by Three-Dimensional Culture: A Potential Priming Strategy to Improve Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene Expression Profile of Human Mesenchymal Stromal Cells Exposed to Hypoxic and Pseudohypoxic Preconditioning-An Analysis by RNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gene Expression Profile of Human Mesenchymal Stromal Cells Exposed to Hypoxic and Pseudohypoxic Preconditioning—An Analysis by RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential expression of genes associated with hypoxia pathway on bone marrow stem cells in osteoporosis patients with different bone mass index - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Independent Validation of Vadadustat: A Comparative Guide for Researchers
An in-depth analysis of Vadadustat's performance against other leading HIF-PH inhibitors, supported by experimental data from key clinical trials.
This guide provides a comprehensive comparison of this compound with other commercially available Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, namely Roxadustat and Daprodustat. The information presented is based on an independent validation of published research, focusing on quantitative data from pivotal clinical trials. This document is intended for researchers, scientists, and drug development professionals seeking an objective evaluation of these therapeutic alternatives for the treatment of anemia associated with Chronic Kidney Disease (CKD).
Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from comparative studies involving this compound, Roxadustat, and Daprodustat. The data is primarily drawn from network meta-analyses and head-to-head trials, providing a basis for independent assessment.
Table 1: Efficacy in Non-Dialysis Dependent (NDD-CKD) Patients
| Parameter | This compound | Daprodustat | Roxadustat | Citation |
| Change in Hemoglobin (g/dL) from Baseline | No clinically meaningful difference compared to Daprodustat and Roxadustat. | No clinically meaningful difference compared to this compound and Roxadustat. | No clinically meaningful difference compared to this compound and Daprodustat. | [1] |
| Hazard Ratio for Major Adverse Cardiovascular Events (MACE) | 0.88 (vs. Daprodustat), 0.76 (vs. Roxadustat) | 1.16 (vs. Roxadustat), 1.14 (vs. This compound) | 0.86 (vs. Daprodustat), 1.32 (vs. This compound) | [1] |
Table 2: Efficacy in Dialysis-Dependent (DD-CKD) Patients
| Parameter | This compound | Daprodustat | Roxadustat | Citation |
| Change in Hemoglobin (g/dL) from Baseline | Lower increase compared to Daprodustat and Roxadustat. | Higher increase compared to this compound (0.34 g/dL difference). | Higher increase compared to this compound (0.38 g/dL difference). | [1][2] |
| Hazard Ratio for Major Adverse Cardiovascular Events (MACE) | 0.99 (vs. Daprodustat), 1.12 (vs. Roxadustat) | 0.89 (vs. Roxadustat), 1.01 (vs. This compound) | 1.12 (vs. Daprodustat), 0.89 (vs. This compound) | [1] |
Table 3: Adverse Event Profile
| Adverse Event | This compound | Daprodustat | Roxadustat | Citation |
| Discontinuation due to Adverse Events | Higher risk compared to ESAs. | Not specified in direct comparison. | Higher risk compared to ESAs. | [3] |
| Common Adverse Events | Hypertension, nausea. | Abdominal discomfort, vascular access complications. | Hypertension, retinal hemorrhage, stroke, hypothyroidism, rhabdomyolysis, elevated serum copper. | [4][5] |
Experimental Protocols
The following are summaries of the methodologies for key Phase 3 clinical trials investigating this compound.
INNO₂VATE Program (Dialysis-Dependent CKD)
The INNO₂VATE program consisted of two open-label, active-controlled, non-inferiority trials designed to evaluate the efficacy and cardiovascular safety of this compound compared to darbepoetin alfa in patients with anemia of CKD on dialysis.[6]
-
Patient Population: The program enrolled adult patients with DD-CKD, including both those recently initiating dialysis (incident) and those on stable dialysis (prevalent).[6]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound or intravenous/subcutaneous darbepoetin alfa.[6] The starting dose of this compound was 300 mg once daily, with doses adjusted between 150 mg and 600 mg to maintain target hemoglobin levels.[7]
-
Primary Endpoints:
-
Efficacy: The primary efficacy endpoint was the mean change in hemoglobin from baseline to the primary evaluation period (weeks 24 to 36).[6]
-
Safety: The primary safety endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of all-cause mortality, non-fatal myocardial infarction, or non-fatal stroke.[6]
-
-
Titration Schedule: Dose adjustments for this compound were made in 150 mg increments no more frequently than every 4 weeks to maintain hemoglobin levels between 10 and 11 g/dL.[8][9]
PRO₂TECT Program (Non-Dialysis-Dependent CKD)
The PRO₂TECT program also comprised two open-label, active-controlled, non-inferiority trials assessing this compound against darbepoetin alfa in patients with anemia of CKD not on dialysis.[10]
-
Patient Population: The trials enrolled adult patients with NDD-CKD who were either not currently receiving an erythropoiesis-stimulating agent (ESA) or were being treated with an ESA.[10]
-
Intervention: Patients were randomized 1:1 to receive either oral this compound or subcutaneous darbepoetin alfa.[10] The initial dose of this compound was 300 mg once daily, with adjustments to maintain target hemoglobin levels.[7]
-
Primary Endpoints:
-
Efficacy: The primary efficacy endpoint was the mean change in hemoglobin from baseline to the primary evaluation period (weeks 24 to 36).
-
Safety: The primary safety endpoint was the time to the first MACE.[10]
-
-
Hemoglobin Measurement: Hemoglobin levels were monitored every two weeks until stable and then at least monthly.[9]
Visualizations
This compound Mechanism of Action
This compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes.[11] By inhibiting these enzymes, this compound stabilizes the HIF-α subunit, leading to the transcription of HIF-responsive genes, including the gene for erythropoietin (EPO).[11][12] This mimics the body's natural response to high altitude, resulting in increased endogenous EPO production, which in turn stimulates erythropoiesis.[13]
Caption: this compound inhibits PHD, stabilizing HIF-α and increasing EPO production.
Experimental Workflow for INNO₂VATE and PRO₂TECT Trials
The Phase 3 trials for this compound followed a similar overall workflow, from patient screening and randomization to long-term follow-up.
Caption: Workflow of this compound Phase 3 clinical trials.
Logical Relationship of HIF-PH Inhibition and Erythropoiesis
The inhibition of HIF-PH enzymes by this compound sets off a cascade of events that ultimately leads to increased red blood cell production.
Caption: Logical flow from this compound administration to increased red blood cells.
References
- 1. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative effectiveness and acceptability of HIF prolyl-hydroxylase inhibitors versus for anemia patients with chronic kidney disease undergoing dialysis: a systematic review and network meta-analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. Overall Adverse Event Profile of this compound versus Darbepoetin Alfa for the Treatment of Anemia Associated with Chronic Kidney Disease in Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 9. vafseohcp.com [vafseohcp.com]
- 10. Safety Endpoints With this compound Versus Darbepoetin Alfa in Patients With Non–Dialysis-Dependent CKD: A Post Hoc Regional Analysis of the PRO2TECT Randomized Clinical Trial of ESA-Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. ajmc.com [ajmc.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Vadadustat for Laboratory Professionals
An essential operational directive for researchers, scientists, and drug development professionals on the safe and compliant disposal of Vadadustat, ensuring laboratory safety and environmental protection.
This compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, requires meticulous handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a procedural framework for the proper disposal of this compound in a laboratory setting, based on available safety data sheets and regulatory considerations. Adherence to these guidelines is paramount for maintaining a safe and compliant research environment.
Core Disposal Principles
The fundamental principle for this compound waste is to manage it as hazardous or toxic material. All disposal methods must comply with federal, state, and local regulations. It is highly recommended to engage a licensed professional waste disposal service to handle the final disposal of this compound waste.[1]
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Isolate all this compound waste, including surplus compounds, non-recyclable solutions, and contaminated materials.
-
Place the waste in a suitable, clearly labeled, and closed container to await disposal.[1]
-
-
Spill Management:
-
Personal Protective Equipment (PPE):
-
Contaminated Materials:
-
Final Disposal:
-
Offer surplus and non-recyclable this compound to a licensed disposal company.[1]
-
Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Disposal in a regulated landfill site is another option, provided it is in accordance with national legislation for hazardous or toxic wastes.[2]
-
Disposal Methodologies Summary
| Disposal Method | Description | Key Considerations |
| Licensed Disposal Company | Engaging a certified third-party vendor specializing in hazardous waste disposal. | This is the most recommended method to ensure compliance with all regulations.[1] |
| Incineration | High-temperature combustion in a specialized facility. | Must be performed in an incinerator equipped with an afterburner and scrubber.[4] |
| Regulated Landfill | Disposal at a site specifically designated for hazardous or toxic wastes. | Must be in accordance with all national and local legislation.[2] |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
Handling and Storage Precautions
To minimize waste and ensure safety, proper handling and storage procedures are critical:
-
Handling: Use this compound in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation and contact with skin and eyes. Prevent the formation of dust and aerosols.[2][3]
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated place.[3][4] Store away from heat, moisture, and direct sunlight.[2][3] Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[2][5]
It is important to note that toxicological and ecotoxicological properties of this compound have not been thoroughly investigated.[1][5] Therefore, treating it with the utmost caution during all handling and disposal procedures is imperative. For patient-specific disposal of unused medicine, individuals should consult their healthcare professional for guidance on disposal.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
